molecular formula C6H6Br2N2O2 B1525712 2-Amino-5-bromonicotinic acid hydrobromide CAS No. 52963-33-4

2-Amino-5-bromonicotinic acid hydrobromide

Cat. No.: B1525712
CAS No.: 52963-33-4
M. Wt: 297.93 g/mol
InChI Key: DNVXDRLDHLVGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-bromonicotinic acid hydrobromide (CAS 52963-33-4) is a high-purity chemical compound with the molecular formula C6H6Br2N2O2 and a molecular weight of 297.93 g/mol . This salt form of 2-amino-5-bromonicotinic acid is supplied as a hydrobromide salt, which can enhance its stability and solubility for various research applications . It serves as a versatile and valuable synthetic building block in organic chemistry, particularly in the construction of complex pyridine derivatives. Researchers utilize this compound in pharmaceutical research for the synthesis of potential drug candidates, including its documented role as a starting material for BI-3802, a compound available through the Boehringer Ingelheim open innovation portal . Proper storage conditions recommend an inert atmosphere at room temperature to maintain stability . This product is intended for research and development purposes only and is not classified as a drug or for personal use. Handling and Safety: This compound requires careful handling. Safety information indicates a warning signal word with hazard statements including H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . Researchers should consult the relevant Safety Data Sheet and adhere to standard laboratory safety protocols, including the use of personal protective equipment. Precautionary statements recommend wearing protective gloves and eye protection (P280) and, if material gets in the eyes, to wash with plenty of water and remove contact lenses if present (P305+P351+P338) .

Properties

IUPAC Name

2-amino-5-bromopyridine-3-carboxylic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2.BrH/c7-3-1-4(6(10)11)5(8)9-2-3;/h1-2H,(H2,8,9)(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVXDRLDHLVGDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)N)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40722178
Record name 2-Amino-5-bromopyridine-3-carboxylic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40722178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52963-33-4
Record name 2-Amino-5-bromopyridine-3-carboxylic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40722178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Topic: 2-Amino-5-bromonicotinic Acid Hydrobromide: A Comprehensive Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromonicotinic acid is a pivotal building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide range of biologically active molecules.[1] Its structural motifs are integral to the development of novel therapeutic agents, including potent tyrosine kinase inhibitors for cancer therapy.[1] This guide provides a detailed technical overview of the synthesis of 2-Amino-5-bromonicotinic acid and its subsequent conversion to the hydrobromide salt, a form often preferred for its stability and handling properties. We delve into the rationale behind the synthetic strategy, offer a robust, step-by-step protocol, and present a multi-faceted characterization workflow to ensure the compound's identity, purity, and structural integrity.

Introduction: The Strategic Importance of 2-Amino-5-bromonicotinic Acid

Substituted nicotinic acids are a cornerstone in drug discovery, prized for their ability to be incorporated into complex molecular architectures that can interact with various biological targets.[2] The strategic placement of an amino group at the 2-position and a bromine atom at the 5-position of the pyridine ring endows 2-Amino-5-bromonicotinic acid with unique chemical reactivity. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents to build molecular complexity. The adjacent amino and carboxylic acid groups offer sites for amidation, esterification, and the formation of heterocyclic ring systems. This trifecta of functional groups makes it an invaluable intermediate for constructing libraries of compounds for high-throughput screening and lead optimization in drug development programs.

Synthesis Strategy: Direct Electrophilic Bromination

The most direct and efficient route to 2-Amino-5-bromonicotinic acid is the electrophilic aromatic substitution of the parent compound, 2-aminonicotinic acid.[1]

Causality Behind the Experimental Choice:

The pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene. However, the presence of the strongly activating amino (-NH₂) group at the C2 position significantly enhances the electron density of the ring, particularly at the ortho (C3) and para (C5) positions. The carboxylic acid (-COOH) group at C3 is a deactivating group. The regiochemical outcome is therefore governed by the powerful directing effect of the amino group, favoring substitution at the C5 position, which is para to the amine and sterically accessible.

The overall synthetic workflow is a two-step process: first, the bromination of the free base, followed by its conversion to the hydrobromide salt.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Salt Formation Start 2-Aminonicotinic Acid Reaction1 Dissolve in Acetic Acid Add Bromine (Br₂) Start->Reaction1 Workup1 Quench, Precipitate, Filter & Wash Reaction1->Workup1 Intermediate 2-Amino-5-bromonicotinic Acid (Free Base) Workup1->Intermediate Reaction2 Dissolve in Solvent Add Hydrobromic Acid (HBr) Intermediate->Reaction2 Workup2 Precipitate, Filter, Wash & Dry Reaction2->Workup2 FinalProduct 2-Amino-5-bromonicotinic Acid Hydrobromide Workup2->FinalProduct

Caption: Synthetic workflow for 2-Amino-5-bromonicotinic acid hydrobromide.

Experimental Protocol: Synthesis of 2-Amino-5-bromonicotinic Acid
  • Reagents and Equipment:

    • 2-Aminonicotinic acid

    • Glacial acetic acid

    • Bromine (Br₂)

    • Sodium bisulfite solution (aqueous)

    • Magnetic stirrer with heating plate, round-bottom flask, dropping funnel, condenser

    • Standard filtration apparatus (Büchner funnel, filter flask)

  • Procedure:

    • Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with 2-aminonicotinic acid and glacial acetic acid. Stir the suspension at room temperature until a homogenous mixture is achieved.

    • Bromine Addition: In a dropping funnel, prepare a solution of bromine in glacial acetic acid. Add this solution dropwise to the stirring reaction mixture over 30-60 minutes. An exotherm may be observed; maintain the reaction temperature below 40°C using a water bath if necessary.

    • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

    • Workup and Isolation: Once the reaction is complete, pour the mixture into a beaker of ice water. A precipitate will form. Quench any remaining bromine by slowly adding a saturated solution of sodium bisulfite until the orange/brown color disappears.

    • Filtration: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to facilitate drying.

    • Drying: Dry the product, a pale yellow powder, under vacuum to a constant weight.[3][4]

Experimental Protocol: Conversion to Hydrobromide Salt
  • Procedure:

    • Dissolution: Suspend the synthesized 2-Amino-5-bromonicotinic acid in a suitable solvent such as ethanol or isopropanol.

    • Acidification: To this suspension, add a 48% aqueous solution of hydrobromic acid (HBr) dropwise with stirring.

    • Precipitation and Isolation: The hydrobromide salt will precipitate out of the solution. Continue stirring for 1-2 hours to ensure complete precipitation. Collect the solid by vacuum filtration.

    • Washing and Drying: Wash the filter cake with a small amount of cold solvent (ethanol or isopropanol) and then with diethyl ether. Dry the final product under vacuum.

Comprehensive Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The combination of spectroscopic and analytical techniques provides a self-validating system, ensuring the material meets the standards required for subsequent research and development.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_analytical Compositional & Purity Analysis Product Synthesized Compound (2-Amino-5-bromonicotinic Acid Hydrobromide) NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR FTIR Spectroscopy Product->IR MS Mass Spectrometry Product->MS EA Elemental Analysis (%C, %H, %N) Product->EA HPLC HPLC (Purity) Product->HPLC Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation IR->Confirmation MS->Confirmation EA->Confirmation HPLC->Confirmation

Caption: Workflow for the analytical characterization of the final product.

Physical Properties
PropertyValueSource
Molecular Formula C₆H₅BrN₂O₂[3][5][6]
Molecular Weight 217.02 g/mol [3][5][6][7]
Appearance Pale yellow powder[3][4]
CAS Number 52833-94-0[3][5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. For the hydrobromide salt in a solvent like DMSO-d₆, one would expect exchangeable protons from the amine, carboxylic acid, and ammonium hydrobromide to appear as broad signals.

  • ¹H NMR (DMSO-d₆, 400 MHz): The aromatic region will show two distinct signals for the two non-equivalent protons on the pyridine ring. The proton at C6 will appear as a doublet, and the proton at C4 will appear as another doublet, with coupling constants typical for meta-coupling in a pyridine ring.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Six distinct carbon signals are expected, corresponding to the six carbons of the pyridine ring. The chemical shifts will be influenced by the attached functional groups.

¹H NMR (DMSO-d₆) Expected Chemical Shift (δ, ppm) Multiplicity Assignment
Aromatic C-H~8.5DoubletH-6
Aromatic C-H~8.1DoubletH-4
Amine/AmmoniumBroadSinglet-NH₂ / -NH₃⁺
Carboxylic AcidVery BroadSinglet-COOH
¹³C NMR (DMSO-d₆) Expected Chemical Shift (δ, ppm) Assignment
Carbonyl~168C=O
Aromatic C-N~155C2
Aromatic C-H~150C6
Aromatic C-H~145C4
Aromatic C-COOH~125C3
Aromatic C-Br~110C5
Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.[8]

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
O-H (Carboxylic Acid)3300 - 2500 (broad)Stretching
N-H (Amine/Ammonium)3400 - 3200Stretching
C=O (Carboxylic Acid)1710 - 1680Stretching
C=C, C=N (Aromatic Ring)1620 - 1450Stretching
C-Br700 - 500Stretching
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the free base. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 natural abundance), resulting in two molecular ion peaks [M]⁺ and [M+2]⁺ of nearly equal intensity.

Analysis Expected Result
Technique Electrospray Ionization (ESI-MS)
[M+H]⁺ (for C₆H₅⁷⁹BrN₂O₂) m/z 216.96
[M+H]⁺ (for C₆H₅⁸¹BrN₂O₂) m/z 218.96
High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound.[9]

Parameter Typical Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Phosphoric Acid
Detection UV at 254 nm
Expected Result A single major peak with >97% purity

Safety and Handling

  • Hazard Identification: 2-Amino-5-bromonicotinic acid is classified as an irritant. It causes skin and serious eye irritation.[6]

  • Personal Protective Equipment (PPE): Always handle this compound in a fume hood wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reagent Hazards: Bromine is highly toxic, corrosive, and a strong oxidizing agent. Hydrobromic acid is highly corrosive. Handle these reagents with extreme care according to established safety protocols.

Conclusion

This guide outlines a reliable and well-documented pathway for the synthesis and comprehensive characterization of this compound. The direct bromination of 2-aminonicotinic acid provides an efficient entry point to this valuable synthetic intermediate. The rigorous analytical workflow presented ensures a self-validating process, yielding a compound of high purity and confirmed identity, ready for application in medicinal chemistry and drug discovery pipelines. The strategic utility of this molecule as a versatile building block continues to make it a compound of high interest to the scientific community.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of 2-Amino-5-bromonicotinic acid (CAS No: 52833-94-0), a key intermediate in modern pharmaceutical synthesis. As a substituted pyridine derivative, its unique electronic and structural characteristics make it a valuable building block for developing novel therapeutics, particularly in oncology. Understanding its core properties is paramount for optimizing reaction conditions, ensuring purity, and predicting its behavior in biological systems.

This document moves beyond a simple data sheet, offering insights into the causality behind its properties and providing standardized, self-validating experimental protocols for their determination.

Molecular Identity and Structure

2-Amino-5-bromonicotinic acid is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 2-position, a carboxylic acid at the 3-position, and a bromine atom at the 5-position. This arrangement of functional groups dictates its chemical reactivity and physical behavior.

The structural formula and key identifiers are summarized below:

IdentifierValueSource
IUPAC Name 2-amino-5-bromopyridine-3-carboxylic acid[1]
CAS Number 52833-94-0[1][2]
Molecular Formula C₆H₅BrN₂O₂[1][2][3]
Molecular Weight 217.02 g/mol [1][2][3]
Canonical SMILES C1=C(C=NC(=C1C(=O)O)N)Br[1]
InChIKey IEPDTLRHISNBLB-UHFFFAOYSA-N[1]

The interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid and bromine atom on the pyridine ring creates a molecule with distinct regions of electron density, influencing its reactivity, acidity, and intermolecular interactions.

Caption: 2D structure of 2-Amino-5-bromonicotinic acid with key functional groups.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 2-Amino-5-bromonicotinic acid. These values are critical for researchers in designing synthetic routes, purification strategies, and formulation studies.

PropertyValueNotesSource
Appearance Pale yellow powderVisually confirmed[2]
Purity ≥95% - ≥97%Varies by supplier[2][4]
pKa 2.55 ± 0.10Predicted value[5]
LogP 1.1245Computed[4]
Topological Polar Surface Area (TPSA) 76.2 ŲComputed[1][4]
Hydrogen Bond Donors 2Computed[4]
Hydrogen Bond Acceptors 3Computed[4]
Rotatable Bonds 1Computed[4]
Storage Store at room temperature, under inert gas (nitrogen or Argon) at 2–8 °C, protected from light.Varies by supplier; inert atmosphere and cool, dark conditions are recommended for long-term stability.[4][5][6][7]

Synthesis and Reactivity

2-Amino-5-bromonicotinic acid serves as a versatile intermediate, primarily due to its three reactive sites: the carboxylic acid, the amino group, and the C-Br bond.

Synthetic Route Overview

The compound is typically prepared via the direct bromination of 2-aminonicotinic acid.[8] This electrophilic aromatic substitution is directed by the activating amino group, leading to substitution at the C5 position.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction cluster_product Product A 2-Aminonicotinic Acid D Electrophilic Aromatic Substitution A->D B Brominating Agent (e.g., Br₂ or NBS) B->D C Solvent (e.g., Acetic Acid) C->D E 2-Amino-5-bromonicotinic Acid D->E

Caption: General synthesis workflow for 2-Amino-5-bromonicotinic acid.

Key Reactivity Insights
  • Carboxylic Acid Group: Can be readily converted to esters, amides, or acid chlorides, allowing for the introduction of diverse side chains.[9]

  • Amino Group: Functions as a nucleophile and can undergo acylation, alkylation, or diazotization reactions.

  • Carbon-Bromine Bond: The bromine atom is strategically positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[10] This is a cornerstone of its utility, enabling the facile introduction of aryl, heteroaryl, or alkyl groups to build molecular complexity, which is crucial for developing kinase inhibitors and other targeted therapies.[8][10]

Experimental Protocols for Property Determination

To ensure scientific integrity, the following sections detail standardized protocols for determining the key physicochemical properties.

Determination of Melting Point

Causality: The melting point is a sensitive indicator of purity. A sharp melting range typically signifies a high-purity compound, while a broad range suggests the presence of impurities which disrupt the crystal lattice.

Methodology (Capillary Method):

  • Sample Preparation: Finely powder a small amount of dry 2-Amino-5-bromonicotinic acid.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting range is reported as onset-completion.

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

Solubility Assessment

Causality: Solubility in various solvents is critical for choosing appropriate reaction and purification media, as well as for formulation development in drug discovery. The presence of both a polar carboxylic acid/amino group and a less polar brominated aromatic ring suggests a nuanced solubility profile.

Methodology (Thermodynamic Solubility):

  • Solvent Selection: Prepare vials containing a range of solvents (e.g., water, DMSO, DMF, ethanol, methanol, ethyl acetate).

  • Sample Addition: Add an excess amount of 2-Amino-5-bromonicotinic acid to each vial to create a saturated solution.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration using a calibrated analytical technique such as HPLC-UV.

  • Calculation: The solubility is calculated based on the measured concentration and the dilution factor.

Spectroscopic Analysis

Spectroscopic data provides irrefutable confirmation of the molecular structure.

¹H NMR Spectroscopy:

  • Purpose: To identify the number and environment of protons in the molecule.

  • Expected Signals:

    • Two aromatic protons on the pyridine ring, appearing as distinct signals due to their different electronic environments.

    • A broad signal for the amino (-NH₂) protons, which is exchangeable with D₂O.

    • A broad signal for the carboxylic acid (-COOH) proton, also exchangeable with D₂O.

  • Protocol:

    • Dissolve ~5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for carboxylic acids).

    • Add a small amount of a reference standard (e.g., TMS).

    • Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy:

  • Purpose: To identify the presence of key functional groups.

  • Expected Absorptions:

    • N-H stretching vibrations (from the amino group) around 3300-3500 cm⁻¹.

    • A broad O-H stretch (from the carboxylic acid) from 2500-3300 cm⁻¹.

    • C=O stretching (from the carboxylic acid) around 1680-1710 cm⁻¹.

    • C=C and C=N stretching in the aromatic region (1400-1600 cm⁻¹).

  • Protocol (ATR):

    • Ensure the ATR crystal is clean.

    • Record a background spectrum.

    • Place a small amount of the powdered sample onto the ATR crystal.

    • Apply pressure using the anvil.

    • Collect the sample spectrum.

Safety and Handling

2-Amino-5-bromonicotinic acid must be handled with appropriate precautions in a laboratory setting.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation). Some suppliers also indicate potential for acute toxicity if swallowed, in contact with skin, or if inhaled (H302+H312+H332).[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]

  • Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[6][11]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, protected from light.[6] Incompatible with strong oxidizing agents, strong acids, and strong bases.[6]

Safety_Protocol cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage Conditions A Safety Goggles / Face Shield D Use in Fume Hood A->D B Nitrile Gloves B->D C Lab Coat C->D E Avoid Dust Inhalation D->E F Wash Hands After Use D->F G Cool, Dry, Dark Place H Tightly Sealed Container G->H I Inert Atmosphere (Recommended) H->I

Caption: Key safety and handling protocols for 2-Amino-5-bromonicotinic acid.

Conclusion

2-Amino-5-bromonicotinic acid is a high-value chemical intermediate whose physicochemical properties are integral to its successful application in pharmaceutical R&D. Its defined structure, predictable reactivity at multiple sites, and well-characterized safety profile make it an essential tool for medicinal chemists. The protocols and data presented in this guide provide the authoritative grounding necessary for its effective use in the synthesis of next-generation therapeutics.

References

An In-Depth Technical Guide to 2-Amino-5-bromonicotinic Acid Hydrobromide (CAS No. 52963-33-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-bromonicotinic acid hydrobromide, a key building block in modern medicinal chemistry. The document elucidates its chemical identity, physicochemical properties, synthesis, and reactivity. Furthermore, it delves into its significant applications in the development of novel therapeutics, supported by detailed experimental protocols and safety information. This guide is intended to be an essential resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical entity.

Chemical Identity and Physicochemical Properties

This compound is the hydrobromide salt of 2-amino-5-bromonicotinic acid. The presence of the hydrobromide salt often improves the compound's stability and handling characteristics compared to the free base.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 52963-33-4[1][2][3]
Molecular Formula C₆H₆Br₂N₂O₂[1][2]
Molecular Weight 297.93 g/mol [1][2]
IUPAC Name 2-amino-5-bromopyridine-3-carboxylic acid;hydrobromide[2]
Synonyms 2-Amino-5-bromopyridine-3-carboxylic acid hydrobromide[4]
Appearance Not available
Solubility Not available
Melting Point Not available
Purity ≥95%[1][4]

Synthesis and Mechanism

The synthesis of 2-amino-5-bromonicotinic acid and its subsequent conversion to the hydrobromide salt is a critical process for its application in pharmaceutical development. A common synthetic pathway involves the bromination of a protected 2-aminonicotinic acid derivative, followed by deprotection and salt formation.

A plausible synthetic route, based on related transformations, involves the direct bromination of 2-aminonicotinic acid. The amino group at the 2-position and the carboxylic acid at the 3-position are both electron-donating and directing groups, while the pyridine nitrogen is deactivating. The interplay of these electronic effects directs the bromination to the 5-position. The formation of the hydrobromide salt is then achieved by treating the free base with hydrobromic acid.

A patent for the production of related 2-amino-5-halogenopyridines describes a method involving the reaction of a 2-acylaminopyridine with bromine, which results in the formation of a 2-acylamino-5-bromopyridine. This intermediate can then be hydrolyzed under acidic conditions to yield the desired 2-amino-5-bromopyridine. During this process, hydrobromide salts can be formed.

Diagram 1: Proposed Synthetic Pathway

G cluster_0 Synthesis of 2-Amino-5-bromonicotinic Acid cluster_1 Salt Formation A 2-Aminonicotinic Acid C 2-Amino-5-bromonicotinic Acid A->C Bromination B Brominating Agent (e.g., Br2) B->C D 2-Amino-5-bromonicotinic Acid F This compound D->F Protonation E Hydrobromic Acid (HBr) E->F

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of 2-Amino-5-bromonicotinic Acid

While a specific protocol for the hydrobromide salt is not detailed in the available literature, a general procedure for the bromination of a related compound, 2-aminopyridine, can be adapted. It is crucial to note that this is a generalized procedure and requires optimization for safety and yield.

  • Protection of the Amino Group (Optional but Recommended): The amino group of 2-aminonicotinic acid can be protected, for instance, by acetylation with acetic anhydride, to prevent side reactions.

  • Bromination: The protected 2-aminonicotinic acid is dissolved in a suitable solvent, such as glacial acetic acid. A solution of bromine in acetic acid is then added dropwise at a controlled temperature, typically with cooling to prevent overheating.

  • Reaction Monitoring: The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Deprotection: Upon completion, the reaction mixture is poured into water, and the product is neutralized. If a protecting group was used, it is removed by acidic or basic hydrolysis.

  • Purification: The crude 2-amino-5-bromonicotinic acid is purified by recrystallization from an appropriate solvent.

Experimental Protocol: Formation of the Hydrobromide Salt
  • Dissolution: The purified 2-amino-5-bromonicotinic acid is dissolved in a suitable solvent, such as ethanol or isopropanol.

  • Acidification: A solution of hydrobromic acid (e.g., 48% in water or HBr in acetic acid) is added dropwise to the solution of the free base with stirring.

  • Precipitation and Isolation: The hydrobromide salt will precipitate out of the solution. The precipitate is collected by filtration, washed with a cold solvent to remove any excess acid, and then dried under vacuum.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. The presence of three key functional groups—the amino group, the carboxylic acid, and the bromine atom—on a pyridine scaffold provides medicinal chemists with multiple points for diversification and structure-activity relationship (SAR) studies.

The bromine atom is particularly useful as it can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The amino and carboxylic acid moieties can be readily derivatized to form amides, esters, and other functional groups, further expanding the chemical space that can be explored.

Literature reports indicate that 2-amino-5-bromonicotinic acid can be used to prepare 6-pyrazole-substituted quinazoline compounds. These derivatives have shown significant tyrosine kinase inhibitory activity and potent inhibitory effects against human breast cancer and lung adenocarcinoma cells.

Diagram 2: Reactivity and Derivatization

G cluster_0 Functional Group Transformations A 2-Amino-5-bromonicotinic Acid Hydrobromide B Amide Formation A->B Carboxylic Acid C Esterification A->C Carboxylic Acid D Cross-Coupling Reactions (e.g., Suzuki, Heck) A->D Bromine Atom

Caption: Key reaction sites on this compound.

Safety and Handling

The hydrobromide salt of 2-amino-5-bromonicotinic acid is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 2: GHS Hazard Information

Hazard ClassHazard StatementPrecautionary Statement(s)Source
Skin IrritationH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362[5]
Eye IrritationH319: Causes serious eye irritationP280, P305+P351+P338, P337+P313[5]
Respiratory IrritationH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405[5]

Handling and Storage:

  • Personal Protective Equipment: Wear protective gloves, protective clothing, eye protection, and face protection.

  • Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

Conclusion

This compound (CAS No. 52963-33-4) is a pivotal chemical intermediate for the synthesis of complex molecules in the pharmaceutical industry. Its trifunctional nature allows for a high degree of molecular diversity, making it an invaluable tool for lead optimization and the development of novel drug candidates. This guide has provided a detailed overview of its properties, synthesis, applications, and safety, serving as a foundational resource for scientists and researchers in the field. Adherence to proper handling and safety protocols is paramount when working with this compound.

References

A Technical Guide to the Spectral Analysis of 2-Amino-5-bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Amino-5-bromonicotinic Acid

2-Amino-5-bromonicotinic acid, with the chemical formula C₆H₅BrN₂O₂ and a molecular weight of 217.02 g/mol , is a substituted pyridine derivative.[1][2][3] Its structure, featuring an amino group, a bromine atom, and a carboxylic acid on the pyridine ring, makes it a versatile building block in medicinal chemistry. Understanding its spectral characteristics is paramount for confirming its identity, purity, and for tracking its transformations in chemical reactions.

Below is the chemical structure of 2-Amino-5-bromonicotinic acid:

Caption: Chemical structure of 2-Amino-5-bromonicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-Amino-5-bromonicotinic acid are discussed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the two aromatic protons on the pyridine ring, the protons of the amino group, and the proton of the carboxylic acid. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Amino-5-bromonicotinic acid

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-48.0 - 8.2Doublet (d)~2.5
H-68.3 - 8.5Doublet (d)~2.5
-NH₂5.0 - 7.0Broad Singlet (br s)-
-COOH12.0 - 13.0Broad Singlet (br s)-

Causality behind Predictions:

  • Aromatic Protons (H-4 and H-6): The pyridine ring protons are deshielded due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom. The bromine at C-5 will have a moderate deshielding effect on the adjacent protons. The carboxylic acid group at C-3 will strongly deshield the adjacent H-4. The amino group at C-2 is electron-donating, which would typically shield adjacent protons, but its effect is counteracted by the other substituents. The expected coupling between H-4 and H-6 is a small meta-coupling.

  • Amino (-NH₂) and Carboxylic Acid (-COOH) Protons: These protons are exchangeable and often appear as broad signals. Their chemical shifts can vary significantly with the solvent, concentration, and temperature due to hydrogen bonding.[4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Amino-5-bromonicotinic acid

CarbonPredicted Chemical Shift (δ, ppm)
C-2155 - 160
C-3110 - 115
C-4140 - 145
C-5115 - 120
C-6150 - 155
-COOH165 - 170

Causality behind Predictions:

  • C-2 and C-6: These carbons are adjacent to the electronegative nitrogen atom and are therefore significantly deshielded. The amino group at C-2 will cause some shielding, while the bromine at C-5 will deshield C-6.

  • C-3: This carbon is attached to the carboxylic acid group and is expected to be in the typical range for aromatic carbons bearing a carboxyl substituent.

  • C-4: This carbon is expected to be deshielded due to its position relative to the nitrogen and the bromine atom.

  • C-5: The carbon directly bonded to the bromine atom will experience a moderate shielding effect (the "heavy atom effect").

  • Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to appear in the typical downfield region for such functional groups.[5]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 2-Amino-5-bromonicotinic acid in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in less polar solvents). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis dissolve Dissolve in DMSO-d₆ add_tms Add TMS (Internal Standard) dissolve->add_tms h1_nmr ¹H NMR Acquisition add_tms->h1_nmr c13_nmr ¹³C NMR Acquisition add_tms->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integration Integration & Interpretation phase_baseline->integration

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for 2-Amino-5-bromonicotinic acid

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300 - 2500Broad, Strong
N-H (Amino)3500 - 3300Medium, Two Bands
C-H (Aromatic)3100 - 3000Weak to Medium
C=O (Carboxylic Acid)1710 - 1680Strong
C=C and C=N (Aromatic Ring)1620 - 1450Medium to Strong
C-N1350 - 1250Medium
C-Br700 - 500Medium to Strong

Causality behind Predictions:

  • O-H and N-H Stretching: The broad O-H stretch of the carboxylic acid is due to strong hydrogen bonding.[4][6] The amino group is expected to show two distinct N-H stretching bands, corresponding to symmetric and asymmetric vibrations.[7]

  • C=O Stretching: The carbonyl group of the carboxylic acid will give a strong absorption band in the characteristic region. Its exact position can be influenced by hydrogen bonding.

  • Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1620-1450 cm⁻¹ region.

  • C-Br Stretching: The carbon-bromine bond will have a characteristic absorption in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment (or the ATR crystal). Then, place the sample in the beam path and record the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum of 2-Amino-5-bromonicotinic acid:

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule. Due to the presence of bromine, there will be two peaks of nearly equal intensity: one for the isotope ⁷⁹Br (at m/z 216) and one for ⁸¹Br (at m/z 218).

  • Key Fragmentation Pathways:

    • Loss of -OH (M-17): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, leading to peaks at m/z 199 and 201.[8]

    • Loss of -COOH (M-45): The loss of the entire carboxylic acid group as a radical is also a likely fragmentation pathway, resulting in peaks at m/z 171 and 173.[8]

    • Decarboxylation (Loss of CO₂): Loss of carbon dioxide from the molecular ion would give peaks at m/z 172 and 174.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Amino-5-bromonicotinic acid

m/z (for ⁷⁹Br/⁸¹Br)Fragment
216/218[M]⁺
199/201[M - OH]⁺
171/173[M - COOH]⁺
172/174[M - CO₂]⁺
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC), depending on the volatility and thermal stability of the compound. For this compound, LC-MS with electrospray ionization (ESI) would be a suitable method.

  • Ionization: In ESI, the sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where it is ionized.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

MS_Logic Molecule 2-Amino-5-bromonicotinic Acid [M]⁺ (m/z 216/218) Loss_OH Loss of -OH [M-17]⁺ (m/z 199/201) Molecule->Loss_OH Loss_COOH Loss of -COOH [M-45]⁺ (m/z 171/173) Molecule->Loss_COOH Loss_CO2 Loss of CO₂ [M-44]⁺ (m/z 172/174) Molecule->Loss_CO2

Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for 2-Amino-5-bromonicotinic acid. By understanding the expected NMR, IR, and MS data and the principles behind them, researchers and drug development professionals can more confidently identify and utilize this important chemical intermediate. The provided experimental protocols offer a starting point for obtaining high-quality spectral data in the laboratory.

References

A Comprehensive Guide to the Thermal Stability Assessment of 2-Amino-5-bromonicotinic Acid Hydrobromide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

2-Amino-5-bromonicotinic acid is a pivotal intermediate in the synthesis of novel therapeutic agents.[1] When formulated as a hydrobromide salt, its physicochemical properties, such as solubility and stability, are often enhanced for pharmaceutical applications. However, the introduction of a salt form necessitates a rigorous evaluation of its thermal stability. This is a critical parameter that profoundly impacts every stage of the drug development lifecycle, from process safety and manufacturing to formulation, packaging, and shelf-life determination. An unstable compound can undergo hazardous exothermic decomposition, leading to thermal runaway events, or degrade over time, compromising product efficacy and safety.[2]

This technical guide presents a comprehensive, multi-technique strategy for the definitive characterization of the thermal stability of 2-Amino-5-bromonicotinic acid hydrobromide. Moving beyond a simple recitation of methods, we delve into the causality behind the experimental design, presenting a self-validating workflow that integrates Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). This integrated approach provides the robust data required by researchers, process chemists, and formulation scientists to ensure the safe and effective development of drug candidates based on this promising intermediate.

The Imperative of Thermal Stability in Pharmaceutical Development

Chemical Profile: this compound

2-Amino-5-bromonicotinic acid (CAS 52833-94-0) is a substituted pyridine carboxylic acid.[3] Its structure, featuring an amine group, a carboxylic acid, and a bromine atom on the pyridine ring, makes it a versatile building block. The hydrobromide salt is formed by reacting the basic nitrogen of the pyridine ring or the amino group with hydrobromic acid. This salt formation is a common strategy in pharmaceutical chemistry to improve the handling, stability, and bioavailability of an active pharmaceutical ingredient (API) or intermediate.

Why Thermal Stability is Non-Negotiable

Material stability is of paramount importance in the pharmaceutical industry as it directly influences product safety, efficacy, and shelf-life.[2] A thorough understanding of a compound's response to thermal stress is crucial for several reasons:

  • Process Safety: Many chemical synthesis and formulation steps (e.g., drying, milling, blending) involve energy input. Understanding the onset temperature of decomposition is vital to prevent uncontrolled exothermic reactions that could lead to thermal runaway in large-scale reactors or processing equipment.[4]

  • Storage and Shipping: Determining a safe upper storage temperature ensures that the compound does not degrade during transport or in the warehouse, which could lead to the formation of impurities or a loss of potency.[5]

  • Formulation Strategy: Knowledge of melting points and decomposition behavior, as determined by thermal analysis, guides the selection of appropriate excipients and manufacturing processes (e.g., hot-melt extrusion vs. wet granulation).

  • Regulatory Compliance: Regulatory bodies require comprehensive stability data to ensure that the final drug product is stable and safe throughout its intended shelf-life.

A Multi-Technique Framework for Comprehensive Analysis

No single technique can provide a complete picture of thermal stability. A robust assessment relies on the synergy of complementary methods that measure different physical properties as a function of temperature.[2]

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as it is heated at a controlled rate.[6] Its primary role in this workflow is to identify the temperature at which the material begins to lose mass, which can be due to desolvation, sublimation, or decomposition. It provides the initial, fundamental data on the upper temperature limit of the compound's stability.[2]

Differential Scanning Calorimetry (DSC): Characterizing Energetics

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] This technique is essential for identifying thermal events and their associated energy changes:

  • Endotherms (Heat Absorption): Melting, boiling, desolvation, and glass transitions.

  • Exotherms (Heat Release): Crystallization and, most critically, decomposition. The magnitude of a decomposition exotherm provides a first-pass indication of the potential hazard level. A large, sharp exotherm occurring concurrently with mass loss in TGA signals a high-energy, rapid decomposition event.

Accelerating Rate Calorimetry (ARC): The Gold Standard for Hazard Assessment

When initial screening with TGA and DSC suggests a potential thermal hazard, ARC is employed for definitive risk assessment.[4] The ARC instrument measures the temperature and pressure of a sample under adiabatic (zero heat loss) conditions.[7] By simulating a worst-case scenario where a bulk container of material begins to self-heat, the ARC provides critical process safety data, including:

  • Onset Temperature of Self-Heating: The temperature at which the reaction rate becomes detectable.

  • Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum velocity from the onset temperature, a key indicator of the potential for thermal runaway.[8]

  • Adiabatic Temperature and Pressure Rise: The maximum temperature and pressure that would be reached in a runaway scenario, crucial for designing reactor relief systems.

A Self-Validating Experimental Workflow

The following section details the proposed experimental plan for characterizing the thermal stability of this compound. The workflow is designed to be sequential, with the results from initial screening informing the decision to proceed with more advanced hazard analysis.

Initial Hazard Assessment and Safe Handling

Given the chemical structure, the compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area.[9] Safety data for related compounds indicates potential for skin, eye, and respiratory irritation.[10][11]

Proposed Thermal Analysis Workflow

The logical progression of the analysis is critical. An initial, small-scale screening using TGA and DSC provides the necessary data to determine if a larger-scale, more intensive ARC analysis is warranted.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Interpretation cluster_2 Phase 3: Hazard Assessment tga TGA Analysis (Determine T_onset of mass loss) interpret Synthesize TGA & DSC Data - Correlate mass loss with exotherm - Quantify exothermic energy (ΔH) tga->interpret dsc DSC Analysis (Identify melt & exotherms) dsc->interpret decision Decision Point: High-Risk Indicators Present? interpret->decision arc ARC Analysis (Quantify runaway potential: TMR, ΔT_ad, P_max) decision->arc Yes safe Low Hazard Potential (Document stability limits) decision->safe No arc->safe Generate Safety Report

Caption: Proposed workflow for thermal stability assessment.
Protocol 1: Thermogravimetric Analysis (TGA)

  • Objective: To determine the onset temperature of thermal decomposition.

  • Methodology:

    • Tare a clean, empty TGA pan (platinum or ceramic).

    • Accurately weigh 5-10 mg of this compound into the pan.

    • Place the pan into the TGA instrument.

    • Heat the sample from 30 °C to 500 °C at a linear heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere.

  • Causality: A 10 °C/min heating rate is a standard industry practice that provides a good balance between resolution and experimental time.[12] An inert atmosphere is used to ensure that the observed mass loss is due to thermal decomposition, not oxidation.

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Objective: To identify melting point, phase transitions, and the energy of decomposition.

  • Methodology:

    • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

    • Prepare an identical empty pan to serve as the reference.

    • Place both pans into the DSC cell.

    • Heat the sample from 30 °C to a temperature approximately 50 °C above the final decomposition temperature observed in the TGA, using a heating rate of 10 °C/min under a nitrogen purge.

  • Causality: Hermetically sealed pans are used to contain any evolved gases during decomposition, ensuring that the measured heat flow accurately reflects the total energy of the event. Matching the heating rate to the TGA experiment allows for direct correlation of thermal events between the two techniques.[6]

Data Interpretation and Decision Point

The data from TGA and DSC must be analyzed in concert. The key is to determine if significant exothermic activity occurs and if it is associated with decomposition.

Table 1: Hypothetical TGA/DSC Data and Interpretation

ParameterHypothetical ResultInterpretation & Action
TGA Onset (Tonset) 215 °CThe compound is thermally stable up to this temperature under these conditions.
DSC Endotherm (Melt) 195 °C (peak)The compound melts before it decomposes.
DSC Exotherm (Decomp.) 220 °C (onset)A sharp exothermic event begins shortly after melting. This coincides with the TGA mass loss, confirming it is decomposition.
Decomposition Energy (ΔH) -250 J/gThe energy release is significant. Action: The presence of a distinct, energetic decomposition exotherm warrants further investigation by ARC.

Decision Criteria: An ARC study is strongly recommended if the DSC analysis reveals a decomposition exotherm with an onset temperature below 250 °C and an energy greater than -100 J/g.

Protocol 3: Accelerating Rate Calorimetry (ARC)
  • Objective: To quantify the thermal runaway potential under adiabatic conditions.[4]

  • Methodology:

    • Accurately weigh approximately 2-5 g of the sample into a suitable high-pressure sample bomb (e.g., titanium or Hastelloy-C to prevent corrosion).

    • Seal the bomb and place it into the ARC calorimeter.

    • Initiate a 'Heat-Wait-Search' (HWS) experiment. The instrument will heat the sample in small steps (e.g., 5 °C), wait for thermal equilibrium, and then search for any self-heating rate exceeding a defined threshold (e.g., 0.02 °C/min).[4]

    • Once exothermic activity is detected, the instrument switches to adiabatic mode, tracking the temperature and pressure rise until the reaction is complete.

  • Causality: The HWS method is highly sensitive and can detect the very beginning of an exothermic reaction.[4] By switching to adiabatic mode, the instrument perfectly simulates the worst-case scenario of a large, insulated container, providing data that can be directly scaled up for process safety design.[7]

Data Synthesis and Risk Assessment

The final step is to consolidate all data to form a holistic view of the compound's thermal profile and its implications.

Consolidated Thermal Data Summary

A comprehensive report should summarize the key findings from all analyses.

Table 2: Consolidated Thermal Stability Profile (Hypothetical Data)

ParameterTechniqueValueSignificance
Onset of Mass LossTGA215 °CUpper limit for processing under dynamic heating.
Melting PointDSC195 °CKey parameter for formulation and process design.
Onset of ExothermDSC220 °CScreening value for decomposition onset.
Onset of Adiabatic Self-HeatingARC185 °CThe true "point of no return" for thermal runaway under adiabatic conditions. This is the most critical value for defining maximum safe process temperatures.
Time to Maximum Rate (TMRad)ARC45 minutes from onsetIndicates a rapid runaway potential once initiated.
Adiabatic Temperature Rise (ΔTad)ARC230 °CThe reaction will self-heat by this amount if not controlled.
Maximum PressureARC35 barCritical data for designing pressure relief systems for reactors and vessels.
Process Safety and Storage Implications
  • Maximum Safe Process Temperature: The ARC onset of 185 °C is the most critical parameter. A significant safety margin should be applied; therefore, the maximum recommended process temperature for drying or other manufacturing steps should not exceed 135-145 °C.

  • Storage Conditions: The compound is stable at ambient temperatures. Recommended storage should be in a cool, dry place, away from heat sources, as is standard for many pharmaceutical intermediates.[5][13]

  • Risk Assessment: The compound exhibits a significant potential for thermal runaway if heated above its adiabatic onset temperature. Engineering controls and temperature monitoring are essential during large-scale handling.

Conclusion

The thermal stability assessment of this compound cannot be an afterthought; it is a foundational pillar of safe and successful drug development. A cursory analysis using a single technique is insufficient and can be misleading. The integrated, multi-technique workflow detailed in this guide—progressing from TGA/DSC screening to definitive ARC hazard assessment—provides the necessary scientific rigor. By understanding the causality behind each experimental choice and synthesizing the data into a comprehensive risk profile, researchers and drug development professionals can confidently advance their projects, ensuring safety from the laboratory to manufacturing and beyond.

References

An In-depth Technical Guide to the Stability and Storage of 2-Amino-5-bromonicotinic acid Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

2-Amino-5-bromonicotinic acid hydrobromide is a substituted pyridine carboxylic acid. Its structure, featuring an amino group, a bromine atom, and a carboxylic acid on a pyridine ring, presents several potential stability challenges. As a hydrobromide salt, its properties, particularly in the presence of moisture, may differ significantly from its free base form. This guide provides a comprehensive overview of the potential stability liabilities of this compound and outlines best practices for its storage and handling. Furthermore, it details a systematic approach to experimentally determine its stability profile through forced degradation studies, a critical step in drug development and chemical research.

Predicted Stability Profile and Key Considerations

The chemical architecture of this compound suggests a susceptibility to several degradation pathways. Understanding these potential liabilities is fundamental to designing appropriate storage conditions and stability-indicating analytical methods.

Factors Influencing Stability:
  • Hygroscopicity: Amine hydrohalide salts are often hygroscopic, meaning they can absorb moisture from the atmosphere.[1] This is a critical parameter as the presence of water can accelerate other degradation pathways, such as hydrolysis or oxidation. The hygroscopic nature of a substance can also impact its physical properties, including flowability and dissolution rate.[1]

  • Photosensitivity: The aminopyridine core structure is known to be susceptible to photodegradation.[2] Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of colored degradants and loss of potency.

  • Thermal Degradation: Brominated aromatic compounds can undergo thermal decomposition, which may involve debromination and the formation of by-products.[3][4] The presence of hydrobromic acid from the salt form could potentially influence thermal stability.

  • Oxidative Degradation: The aromatic amine functionality is prone to oxidation.[5][6] This can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents, potentially leading to the formation of colored impurities, including quinone-like structures or polymeric materials.[5][7]

  • pH Stability (in solution): While nicotinic acid itself is generally stable to hydrolysis[8], the overall molecule's stability in aqueous solutions at different pH values needs to be considered. The amino and bromo substituents may influence the reactivity of the molecule in acidic or basic conditions.

Recommended Storage and Handling

Based on the predicted stability profile, the following storage conditions are recommended to minimize degradation. It is crucial to validate these conditions through long-term stability studies.

ParameterRecommendationRationale
Temperature Store at room temperature (20-25°C) or refrigerated (2-8°C).To minimize the rate of potential thermal degradation.[4]
Light Protect from light. Store in amber vials or light-opaque containers.To prevent photodegradation of the light-sensitive aminopyridine structure.[2]
Humidity Store in a dry environment, preferably in a desiccator with a suitable desiccant. Keep the container tightly sealed.To mitigate moisture absorption due to potential hygroscopicity, which can accelerate other degradation pathways.[1]
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidative degradation of the aromatic amine moiety.[5][6]

Handling Precautions:

  • Handle in a well-ventilated area to avoid inhalation of the powder.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound is an irritant.

  • When preparing solutions, use de-gassed solvents to minimize dissolved oxygen.

Assessing Stability: A Practical Guide to Forced Degradation Studies

Forced degradation (or stress testing) is essential to identify likely degradation products, understand degradation pathways, and develop stability-indicating analytical methods. The following section outlines a systematic approach to performing these studies for this compound.

Essential Prerequisite: A Stability-Indicating Analytical Method

Before initiating forced degradation studies, a validated stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[8][9] The method must be able to separate the parent compound from all potential degradation products.

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method
  • Column Selection: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of compounds with varying polarities.

  • Detection: A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength.

  • Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Studies

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The conditions below are starting points and may need to be adjusted.

1. Hydrolytic Degradation:

  • Acidic Conditions:
  • Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M hydrochloric acid.
  • Incubate the solution at 60°C for 24 hours.
  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an appropriate base (e.g., 0.1 M NaOH), and dilute to the target concentration with the mobile phase.
  • Analyze by HPLC.
  • Basic Conditions:
  • Prepare a solution in 0.1 M sodium hydroxide.
  • Follow steps 2-4 as described for acidic conditions, neutralizing with 0.1 M HCl.
  • Neutral Conditions:
  • Prepare a solution in purified water.
  • Follow steps 2-4 as described for acidic conditions (no neutralization needed).

2. Oxidative Degradation:

  • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
  • Add a solution of 3% hydrogen peroxide.
  • Keep the solution at room temperature and protected from light for 24 hours.
  • At specified time points, withdraw an aliquot, quench the reaction if necessary (e.g., with sodium bisulfite), and dilute to the target concentration.
  • Analyze by HPLC.

3. Thermal Degradation (Solid State):

  • Place a known amount of the solid compound in a vial.
  • Heat in an oven at a temperature below its melting point (e.g., 80°C) for 48 hours.
  • At specified time points, remove a sample, allow it to cool, dissolve it in a suitable solvent, and dilute to the target concentration.
  • Analyze by HPLC.

4. Photolytic Degradation:

  • Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber).
  • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
  • A dark control sample should be stored under the same conditions but protected from light.
  • At the end of the exposure period, prepare the samples for analysis as described for thermal degradation.
  • Analyze by HPLC.

Data Presentation:

The results of the forced degradation studies should be summarized in a table for easy comparison.

Stress ConditionDurationTemperatureObservation% DegradationNo. of Degradants
0.1 M HCl24 h60°C
0.1 M NaOH24 h60°C
Water24 h60°C
3% H₂O₂24 hRoom Temp
Dry Heat (Solid)48 h80°C
Photolytic (Solid)Per ICH Q1BAmbient
Photolytic (Solution)Per ICH Q1BAmbient

Visualizing the Workflow and Logic

Diagram 1: Key Factors in Stability Assessment

Stability_Factors cluster_intrinsic Intrinsic Chemical Properties cluster_extrinsic Extrinsic Stress Factors cluster_pathways Potential Degradation Pathways A Aromatic Amine Oxidation Oxidation A->Oxidation Prone to oxidation B Brominated Pyridine Photolysis Photolysis B->Photolysis UV absorption Thermal Thermal Degradation B->Thermal Debromination possible C Carboxylic Acid D Hydrobromide Salt Hygroscopicity Hygroscopicity D->Hygroscopicity Salt form Temp Temperature Temp->Thermal Light Light Light->Photolysis Moisture Moisture/Humidity Moisture->Hygroscopicity Hydrolysis Hydrolysis Moisture->Hydrolysis Oxygen Oxygen Oxygen->Oxidation pH pH (in solution) pH->Hydrolysis

Caption: Interplay of intrinsic properties and extrinsic factors on stability.

Diagram 2: Experimental Workflow for Stability Testing

Workflow cluster_stress Stress Conditions A Develop & Validate Stability-Indicating HPLC Method B Perform Forced Degradation Studies A->B Acid Acid/Base Hydrolysis B->Acid Ox Oxidation (H₂O₂) B->Ox Heat Thermal (Dry Heat) B->Heat Light Photolytic (UV/Vis) B->Light C Analyze Samples by HPLC D Identify & Characterize Degradation Products (LC-MS, NMR) C->D E Establish Degradation Pathways D->E F Define Optimal Storage Conditions & Re-test Interval E->F Acid->C Ox->C Heat->C Light->C

Caption: Systematic workflow for forced degradation and stability assessment.

Conclusion

References

A Senior Application Scientist's Guide to the Synthesis and Derivatization of 2-Amino-5-bromonicotinic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-5-bromonicotinic acid core is a privileged scaffold in modern medicinal chemistry, serving as a critical building block for a multitude of targeted therapeutics, most notably in the realm of kinase inhibitors. Its strategic arrangement of a nucleophilic amino group, a carboxylic acid handle for amide coupling, and a synthetically versatile bromine atom for cross-coupling reactions makes it an invaluable platform for generating diverse chemical libraries. This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to 2-amino-5-bromonicotinic acid and its derivatives. Moving beyond mere procedural descriptions, this document elucidates the mechanistic rationale behind key transformations, offers field-proven insights into reaction optimization, and presents detailed, step-by-step protocols for core synthetic methods and subsequent derivatizations.

Introduction: The Strategic Value of the 2-Amino-5-bromonicotinic Acid Core

In the landscape of drug discovery, the quest for molecular scaffolds that offer both biological relevance and synthetic tractability is paramount. The substituted nicotinic acid framework has consistently proven its worth, appearing in numerous approved drugs.[1] The specific isomer, 2-amino-5-bromonicotinic acid, has emerged as a particularly powerful intermediate. The bromine atom at the C5 position is perfectly poised for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, vinyl, and alkynyl moieties.[2][3] This capability is fundamental to exploring the Structure-Activity Relationships (SAR) required for potency and selectivity in drug candidates. Concurrently, the amino and carboxylic acid groups at the C2 and C3 positions, respectively, provide orthogonal handles for constructing complex architectures, often through amide bond formation, which is a staple in pharmaceutical compounds.

This guide will systematically explore the most reliable and scalable methods for the synthesis of this key intermediate and demonstrate its utility through established protocols for advanced derivatization.

Core Synthetic Routes to 2-Amino-5-bromonicotinic Acid

The synthesis of the target scaffold can be approached from several distinct retrosynthetic pathways. The choice of route often depends on the availability of starting materials, scalability requirements, and the desired purity profile. We will discuss three primary, field-proven strategies.

Route A: Electrophilic Bromination of 2-Aminonicotinic Acid

The most direct approach involves the electrophilic aromatic substitution of the parent 2-aminonicotinic acid. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the pyridine ring. The amino group at C2 is a powerful activating, ortho-, para-directing group, while the carboxylic acid at C3 is a deactivating, meta-directing group. The combined influence strongly favors electrophilic attack at the C5 position, which is para to the amino group and meta to the carboxylic acid.

The choice of brominating agent is critical. While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often preferred as it is a solid, easier to handle, and generates lower concentrations of bromine in situ, which can help to minimize the formation of over-brominated byproducts like 2-amino-3,5-dibromopyridine.[4] The solvent choice, such as acetone or acetic acid, can influence reaction rates and solubility of the starting material and product.

Diagram 1: Electrophilic Bromination Pathway

cluster_0 Route A: Direct Bromination start 2-Aminonicotinic Acid reagents NBS or Br₂ Solvent (e.g., Acetone) start->reagents product 2-Amino-5-bromonicotinic Acid reagents->product

Caption: A direct pathway to the target compound via electrophilic bromination.

This protocol is adapted from the bromination of 2-aminopyridine and is applicable to 2-aminonicotinic acid with appropriate adjustments for solubility and reactivity.[4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-aminonicotinic acid (1.0 eq) in a suitable solvent such as acetone or glacial acetic acid (10 mL per gram of starting material).

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Reagent Addition: Dissolve N-Bromosuccinimide (NBS, 1.05 eq) in the same solvent and add it dropwise to the cooled solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

  • Isolation: Adjust the pH of the solution with a base (e.g., NaHCO₃) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to afford 2-amino-5-bromonicotinic acid. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Route B: The Sandmeyer Reaction Approach

The Sandmeyer reaction provides a robust, albeit longer, route to introduce the bromine atom.[5] This method is particularly useful if the desired starting material, 2,5-diaminopyridine-3-carboxylic acid, is readily available or can be synthesized more easily than 2-aminonicotinic acid. The core of this pathway involves the diazotization of the C5 amino group, followed by its displacement with a bromide ion, typically from a copper(I) bromide catalyst.

The diazotization step is performed in a strong acidic medium (like HBr) at low temperatures (0-5 °C) to form the metastable diazonium salt. The use of hydrobromic acid (HBr) is advantageous as it serves as both the acid and the bromide source. Copper(I) bromide is the classic Sandmeyer catalyst, facilitating the single-electron transfer (SET) mechanism that leads to the displacement of dinitrogen gas and the formation of the C-Br bond.[1]

Diagram 2: Sandmeyer Reaction Workflow

cluster_1 Route B: Sandmeyer Reaction start_B 2,5-Diaminopyridine- 3-carboxylic Acid intermediate Diazonium Salt Intermediate start_B->intermediate 1. NaNO₂, HBr 2. 0-5 °C product_B 2-Amino-5-bromonicotinic Acid intermediate->product_B CuBr

Caption: Synthesis via diazotization and copper-catalyzed bromide displacement.

This protocol is based on established Sandmeyer procedures for aminopyridines.[1][5]

  • Diazotization: Suspend 2,5-diaminopyridine-3-carboxylic acid (1.0 eq) in 48% aqueous HBr (4-5 eq). Cool the suspension to 0 °C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature between 0 and 5 °C. Stir the mixture for 30-45 minutes at this temperature.

  • Catalyst Preparation: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% HBr.

  • Displacement: Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) should be observed.

  • Reaction Completion: After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1 hour to ensure complete decomposition of the diazonium salt.

  • Isolation: Cool the mixture to room temperature and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the crude product. Filter the solid, wash thoroughly with water, and dry. Purify by recrystallization or column chromatography.

Route C: Halogen Exchange and Amination

A third strategic approach involves constructing the pyridine ring with the desired halogen pattern first, followed by the introduction of the amino group. This route begins with the synthesis of 2-chloro-5-bromonicotinic acid, which is then subjected to amination.

The synthesis of 2-chloronicotinic acid derivatives is well-documented.[6][7] Once 2-chloro-5-bromonicotinic acid is obtained, the C2-chloro substituent, activated by the adjacent ring nitrogen and the C3-carboxyl group, is susceptible to nucleophilic aromatic substitution (SNAr). A more modern and versatile alternative is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds under milder conditions and with a broader substrate scope than traditional SNAr.[8][9] Using ammonia or an ammonia equivalent (like benzophenone imine followed by hydrolysis) as the nitrogen source completes the synthesis.

Diagram 3: Chlorination-Amination Pathway

cluster_2 Route C: Halogen Exchange & Amination start_C Suitable Pyridine Precursor intermediate_C 2-Chloro-5-bromonicotinic Acid start_C->intermediate_C Chlorination/ Functionalization product_C 2-Amino-5-bromonicotinic Acid intermediate_C->product_C Amination (SNA r or Buchwald-Hartwig)

Caption: A versatile route involving late-stage amination of a dihalogenated intermediate.

This is a general protocol for the amination of an aryl halide.[10][11]

  • Reaction Setup: To a dry Schlenk tube, add 2-chloro-5-bromonicotinic acid (or its ester, 1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos or BINAP, 4-10 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Reagent Addition: Under the inert atmosphere, add the nitrogen source (e.g., benzophenone imine, 1.2 eq), a base (e.g., sodium tert-butoxide, 1.5 eq), and a dry, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to 80-110 °C and stir for 12-24 hours, monitoring by LC-MS.

  • Work-up (for imine): After cooling, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). The resulting imine can then be hydrolyzed by treatment with aqueous acid (e.g., 2M HCl) to reveal the primary amine.

  • Isolation: Purify the final product by column chromatography or recrystallization.

Derivatization: Unleashing the Potential of the Scaffold

The true value of 2-amino-5-bromonicotinic acid lies in its capacity for diversification. The C5-bromo position is a launchpad for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an aryl or vinyl boronic acid (or ester).[12][13] This reaction is exceptionally tolerant of various functional groups, making it a workhorse in medicinal chemistry.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF80-100~85[3]
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O90>80[14]
33-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DME85~90[3]

Diagram 4: Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂(Br) pd0->pd2_ox Ar-Br ox_add_label Oxidative Addition pd2_trans Ar-Pd(II)L₂(Ar') pd2_ox->pd2_trans Ar'-B(OH)₂ Base transmetal_label Transmetalation pd2_trans->pd0 Ar-Ar' red_elim_label Reductive Elimination

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

As mentioned in Route C, the Buchwald-Hartwig amination can also be used to further functionalize the C5 position by coupling it with a primary or secondary amine, creating more complex diamine structures.[8][15] This reaction typically requires a palladium catalyst with sterically hindered, electron-rich phosphine ligands.

Sonogashira and Heck Couplings: Introducing Alkynyl and Alkenyl Groups
  • Sonogashira Coupling: This reaction introduces C(sp) hybridized carbons by coupling the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[16][17] The resulting aryl alkynes are versatile intermediates for further transformations or as final products.

  • Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, introducing a vinyl substituent at the C5 position.[18][19] This reaction is pivotal for synthesizing stilbene and cinnamate analogs.

Conclusion and Future Outlook

The 2-amino-5-bromonicotinic acid scaffold represents a cornerstone in the synthetic chemist's toolbox for drug discovery. The synthetic routes presented herein—direct bromination, the Sandmeyer reaction, and the chlorination-amination sequence—offer robust and adaptable methods for accessing this key intermediate. The true power of this scaffold is realized in its subsequent derivatization, where a vast chemical space can be explored through well-established and reliable cross-coupling methodologies. As the demand for novel, highly specific therapeutics continues to grow, the strategic application of these synthetic pathways will undoubtedly continue to fuel the discovery of the next generation of medicines.

References

reactivity of the amino group in 2-Amino-5-bromonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-5-bromonicotinic Acid

Abstract

2-Amino-5-bromonicotinic acid is a pivotal heterocyclic building block in the synthesis of complex molecules, particularly in the realms of pharmaceutical development and materials science.[1][2] Its utility stems from the unique interplay of three distinct functional groups—an amino group, a bromine atom, and a carboxylic acid—on a pyridine scaffold. This guide provides an in-depth analysis of the reactivity of the 2-amino group, a primary determinant of the molecule's synthetic versatility. We will explore the electronic and steric factors governing its nucleophilicity and basicity, and detail its participation in key chemical transformations including N-acylation, N-alkylation, diazotization, and its influential role in transition metal-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile intermediate.

Structural and Electronic Analysis: A Triad of Influences

The reactivity of the amino group in 2-amino-5-bromonicotinic acid is not an isolated property but is intricately modulated by the electronic contributions of the adjacent pyridine nitrogen and the substituents at the C3 and C5 positions.

  • Amino Group (-NH₂ at C2): As a powerful resonance electron-donating group (EDG), the amino group enriches the pyridine ring with electron density, particularly at the ortho and para positions. This enhances its nucleophilic character.

  • Pyridine Nitrogen (N1): The endocyclic nitrogen is inherently electron-withdrawing via induction, reducing the overall electron density of the ring and lowering the basicity of the exocyclic amino group compared to its aniline analogue.[3]

  • Carboxylic Acid (-COOH at C3): Positioned meta to the amino group, the carboxyl function is a potent electron-withdrawing group (EWG) through both inductive and resonance effects, further diminishing the nucleophilicity of the amino group.

  • Bromine Atom (-Br at C5): The bromine atom exerts a dual electronic influence. It is electron-withdrawing by induction but weakly electron-donating by resonance. Its primary role in modulating the amino group's reactivity is inductive, contributing to the overall electron-deficient nature of the ring.

This confluence of competing electronic effects dictates the reactivity profile of the amino group, rendering it sufficiently nucleophilic for a range of transformations while requiring carefully optimized conditions to achieve high yields.

Caption: Electronic effects of substituents on the pyridine ring.

Key Transformations of the 2-Amino Group

The amino moiety serves as a versatile handle for a variety of synthetic modifications. The following sections detail the most critical reactions, providing both mechanistic insights and validated experimental protocols.

N-Acylation and N-Sulfonylation: Amide and Sulfonamide Synthesis

The reaction of the 2-amino group with acylating or sulfonylating agents is a fundamental demonstration of its nucleophilicity. This transformation is crucial for installing protecting groups or for building more complex molecular architectures through amide bond formation.[4][5] The reaction proceeds via a nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon or sulfur atom, followed by the elimination of a leaving group.

Experimental Protocol: General Procedure for N-Acylation

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-amino-5-bromonicotinic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Base Addition: Add a suitable base, such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.), to the solution and stir for 10 minutes at room temperature.

  • Reagent Addition: Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 eq.) or anhydride (e.g., acetic anhydride, 1.1 eq.) dropwise to the stirring solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-acyl product.

acylation_workflow start Start: Dissolve Reactants add_base Add Base (e.g., TEA) start->add_base cool Cool to 0 °C add_base->cool add_reagent Add Acylating Agent cool->add_reagent react Stir at RT (2-12h) Monitor by TLC/LC-MS add_reagent->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography / Recrystallization workup->purify end_node End: Isolated Product purify->end_node sandmeyer_mechanism cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction ArNH2 Ar-NH₂ HNO2 HNO₂ / H⁺ ArNH2->HNO2 + NO⁺ ArN2 Ar-N₂⁺ (Diazonium Salt) HNO2->ArN2 - 2H₂O CuBr Cu(I)Br ArN2->CuBr Single Electron Transfer Ar_radical Ar• (Aryl Radical) + N₂ CuBr->Ar_radical CuBr2 Cu(II)Br₂ Ar_radical->CuBr2 Radical Capture ArBr Ar-Br CuBr2->ArBr ArBr->CuBr Regenerates Catalyst suzuki_workflow setup Combine Reactants: Aryl Halide, Boronic Acid, Pd Catalyst, Base inert Evacuate & Backfill with Inert Gas (x3) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat (80-110 °C) Stir for 4-24h solvent->heat monitor Monitor by LC-MS heat->monitor workup Cool, Dilute & Extract monitor->workup Upon Completion purify Purify by Chromatography workup->purify product Isolated Biaryl Product purify->product

References

An In-depth Technical Guide to the Acidity of the Carboxylic Acid in 2-Amino-5-bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the factors governing the acidity of the carboxylic acid functional group in 2-Amino-5-bromonicotinic acid. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the intricate interplay of electronic effects exerted by the pyridine ring, an amino substituent, and a bromo substituent. We will dissect the inductive and resonance effects of these components to predict their impact on the pKa of the carboxylic acid. Furthermore, this guide presents detailed, field-proven experimental protocols for the precise determination of pKa values using potentiometric titration and UV-Vis spectroscopy, complete with data analysis workflows. This synthesis of theoretical principles and practical methodologies offers a robust framework for understanding and experimentally verifying the acidity of this and structurally related heterocyclic compounds.

Introduction: The Acidity of Carboxylic Acids in Heterocyclic Systems

The acidity of a carboxylic acid, quantified by its acid dissociation constant (Ka) or its logarithmic form (pKa), is a fundamental physicochemical property that dictates its behavior in various chemical and biological environments. This property is paramount in drug development, influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. In aqueous solution, a carboxylic acid exists in equilibrium between its protonated (R-COOH) and deprotonated (R-COO⁻) forms. The pKa is the pH at which the concentrations of these two species are equal.

The acidity of a carboxylic acid is profoundly influenced by the electronic nature of its molecular scaffold. Electron-withdrawing groups (EWGs) attached to the carboxylic acid moiety stabilize the resulting carboxylate anion through delocalization of the negative charge, thereby increasing acidity (lowering the pKa). Conversely, electron-donating groups (EDGs) destabilize the carboxylate anion, leading to decreased acidity (a higher pKa).[1][2][3]

In the context of 2-Amino-5-bromonicotinic acid, the carboxylic acid is attached to a pyridine ring, which is itself an electron-deficient heterocycle due to the electronegativity of the nitrogen atom. The acidity is further modulated by an amino group at the 2-position and a bromo group at the 5-position. Understanding the vector sum of these electronic effects is key to predicting the molecule's acidic character.

Theoretical Analysis: Electronic Effects on the Acidity of 2-Amino-5-bromonicotinic Acid

The acidity of the carboxylic acid at the 3-position of 2-Amino-5-bromonicotinic acid is a product of the cumulative electronic influences of the pyridine nitrogen, the amino substituent, and the bromo substituent.

2.1. The Pyridine Ring: An Inductive Electron-Withdrawing Scaffold

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, exerting a significant electron-withdrawing inductive effect (-I) on the ring.[4] This effect reduces the electron density across the ring, including at the carbon atom to which the carboxylic acid is attached. This inherent electron deficiency of the pyridine ring, compared to a benzene ring, tends to stabilize the carboxylate anion, making nicotinic acid (pKa ≈ 4.85) more acidic than benzoic acid (pKa ≈ 4.20).[5][6]

2.2. The Amino Group at Position 2: A Strong Resonance Donor

The amino group (-NH₂) is a powerful electron-donating group through its positive resonance effect (+M), where the lone pair of electrons on the nitrogen delocalizes into the aromatic ring. It also has a weaker electron-withdrawing inductive effect (-I) due to the electronegativity of nitrogen.[4] In most aromatic systems, the +M effect of the amino group dominates. When placed at the 2-position (ortho to the carboxylic acid), the amino group can donate electron density into the ring, which would be expected to destabilize the carboxylate anion and decrease acidity. The experimental pKa of 2-Aminonicotinic acid is approximately 2.94, which is surprisingly more acidic than nicotinic acid.[7][8] This suggests a more complex interaction, possibly involving intramolecular hydrogen bonding between the amino group and the carboxylic acid, which can stabilize the protonated form and influence the ease of deprotonation.

2.3. The Bromo Group at Position 5: An Inductive Electron-Withdrawing Substituent

The bromine atom is an electronegative halogen that exerts a strong electron-withdrawing inductive effect (-I). It also possesses a weak electron-donating resonance effect (+M) due to its lone pairs, but the inductive effect is predominant in influencing acidity.[9] By withdrawing electron density from the pyridine ring, the bromo group helps to stabilize the negative charge of the carboxylate anion upon deprotonation. This leads to an increase in acidity. The predicted pKa of 5-Bromonicotinic acid is approximately 3.08, which is significantly lower (more acidic) than that of nicotinic acid, illustrating the potent inductive effect of the bromine atom.[10][11]

2.4. Synergistic Effects and Predicted Acidity

In 2-Amino-5-bromonicotinic acid, we have the interplay of these effects:

  • The inherent electron-withdrawing nature of the pyridine ring.

  • The complex influence of the 2-amino group, which may involve both electronic donation and intramolecular interactions.

  • The strong inductive electron-withdrawing effect of the 5-bromo group.

The bromo group at the 5-position will strongly favor increased acidity by stabilizing the carboxylate anion. The amino group at the 2-position, while typically electron-donating via resonance, may have its effect modulated by its position and potential for hydrogen bonding. Given the potent acid-strengthening effect of the bromo substituent, it is anticipated that 2-Amino-5-bromonicotinic acid will be a relatively strong carboxylic acid, with a pKa likely in the range of the more acidic parent compounds, 2-aminonicotinic acid (pKa ≈ 2.94) and 5-bromonicotinic acid (predicted pKa ≈ 3.08).

Comparative pKa Data

To contextualize the expected acidity of 2-Amino-5-bromonicotinic acid, the following table summarizes the pKa values of relevant parent and substituted nicotinic acids.

CompoundStructurepKa of Carboxylic AcidReference(s)
Nicotinic AcidC₆H₅NO₂~4.85[5][6]
2-Aminonicotinic AcidC₆H₆N₂O₂~2.94[7][8]
5-Bromonicotinic AcidC₆H₄BrNO₂~3.08 (Predicted)[10][11]
2-Amino-5-bromonicotinic Acid C₆H₅BrN₂O₂ To be determined

Experimental Determination of pKa

To empirically validate the theoretical analysis, the pKa of 2-Amino-5-bromonicotinic acid can be determined using several robust analytical techniques. Here, we provide detailed protocols for two widely used methods: potentiometric titration and UV-Vis spectroscopy.

Method 1: Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination that involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added.[6][12][13]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solution Prepare a ~1 mM solution of 2-Amino-5-bromonicotinic acid calibrate_ph Calibrate pH meter with standard buffers (pH 4, 7, 10) prep_titrant Prepare and standardize a 0.1 M NaOH solution start_titration Add small, precise increments of 0.1 M NaOH to the analyte solution calibrate_ph->start_titration Proceed to Titration record_data Record pH and volume of titrant added after each increment start_titration->record_data plot_curve Plot pH vs. Volume of NaOH record_data->plot_curve Proceed to Analysis find_ep Determine the equivalence point (inflection point of the curve) plot_curve->find_ep find_hep Locate the half-equivalence point (half the volume of the equivalence point) find_ep->find_hep determine_pka The pH at the half-equivalence point is the pKa find_hep->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

  • Preparation of Solutions:

    • Accurately weigh a sample of 2-Amino-5-bromonicotinic acid and dissolve it in a known volume of deionized, carbonate-free water to make a solution of approximately 1 mM. A co-solvent like methanol or DMSO may be used if solubility is low, but the pKa value will be specific to that solvent system.

    • Prepare a 0.1 M solution of NaOH and standardize it against a primary standard (e.g., potassium hydrogen phthalate).

  • Calibration:

    • Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

  • Titration:

    • Place a known volume (e.g., 20 mL) of the 2-Amino-5-bromonicotinic acid solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Begin adding the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05-0.10 mL) using a burette.

    • After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be identified visually or more accurately by taking the first or second derivative of the curve.

    • The half-equivalence point occurs at exactly half the volume of NaOH required to reach the equivalence point.

    • The pKa of the carboxylic acid is equal to the pH of the solution at the half-equivalence point.[3][7][14][15][16]

Method 2: UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore close to the ionizable group, leading to a change in the UV-Vis spectrum upon protonation/deprotonation.[17] It requires less sample than potentiometric titration.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_buffers Prepare a series of buffers with precisely known pH values (e.g., pH 2-12) create_samples Add a small, constant amount of stock solution to each buffer prep_buffers->create_samples Proceed to Measurement prep_stock Prepare a concentrated stock solution of the analyte in a suitable solvent prep_stock->create_samples record_spectra Record the UV-Vis spectrum for each sample create_samples->record_spectra plot_data Plot absorbance at a selected wavelength vs. pH record_spectra->plot_data Proceed to Analysis fit_curve Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve plot_data->fit_curve determine_pka The pH at the inflection point of the curve is the pKa fit_curve->determine_pka

References

The Versatile Scaffold: A Technical Guide to the Applications of 2-Amino-5-bromonicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-5-bromonicotinic acid has emerged as a pivotal building block in medicinal chemistry, offering a unique and versatile platform for the synthesis of a diverse array of biologically active molecules. Its strategic substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, alongside amino and carboxylic acid functionalities ripe for amide bond formation and cyclization, provides medicinal chemists with a powerful tool for scaffold diversification and the exploration of structure-activity relationships (SAR). This technical guide delves into the core applications of 2-Amino-5-bromonicotinic acid, providing insights into its role in the development of targeted therapeutics, particularly in oncology, as well as its potential in generating novel anti-inflammatory and antiviral agents. Detailed experimental protocols, reaction pathways, and a comprehensive review of its utility underscore the significance of this scaffold in modern drug discovery.

Introduction: The Strategic Advantage of a Bifunctional Scaffold

2-Amino-5-bromonicotinic acid, with the CAS Number 52833-94-0, is a pale yellow powder with a molecular weight of 217.02 g/mol and the chemical formula C₆H₅BrN₂O₂.[1][2][3] Its value in medicinal chemistry stems from the orthogonal reactivity of its functional groups. The bromine atom at the 5-position serves as a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Simultaneously, the 2-amino and 3-carboxylic acid groups provide a classic arrangement for the construction of fused heterocyclic systems and for amide bond formation, a cornerstone of medicinal chemistry.[4] This dual reactivity allows for a modular and efficient approach to the synthesis of compound libraries for high-throughput screening and lead optimization.

Core Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-5-bromonicotinic acid is presented below.

PropertyValueReference
CAS Number 52833-94-0[2]
Molecular Formula C₆H₅BrN₂O₂[2][3]
Molecular Weight 217.02 g/mol [2][3]
Appearance Pale yellow powder[3]
IUPAC Name 2-amino-5-bromopyridine-3-carboxylic acid[2]
Synonyms 2-Amino-5-bromopyridine-3-carboxylic acid[3]

Key Synthetic Transformations and Applications

The synthetic utility of 2-Amino-5-bromonicotinic acid is best illustrated through its application in the construction of diverse molecular architectures with significant therapeutic potential.

Palladium-Catalyzed Cross-Coupling: The Gateway to Arylated Scaffolds

The bromine atom at the 5-position of the pyridine ring is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide range of aryl and heteroaryl substituents. The Suzuki-Miyaura coupling is a particularly powerful tool in this context.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagents: 2-Amino-5-bromonicotinic acid (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.), Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, DMF, or Toluene).

  • Procedure:

    • To a dry reaction vessel, add 2-Amino-5-bromonicotinic acid, the arylboronic acid, base, and palladium catalyst.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-5-arylnicotinic acid derivative.

This methodology provides access to a vast chemical space, enabling the synthesis of libraries of compounds for screening against various biological targets. A related compound, 2-Amino-5-bromoisonicotinic acid methyl ester, is noted for its high reactivity in Suzuki coupling reactions, highlighting the utility of this class of intermediates in generating antiviral and antitumor pharmaceuticals.[1]

A generalized workflow for the Suzuki-Miyaura coupling reaction.
Amide Bond Formation and Cyclization: Building Heterocyclic Complexity

The vicinal amino and carboxylic acid groups on the pyridine ring are ideally positioned for the synthesis of a variety of heterocyclic structures through amide bond formation followed by cyclization. This approach is fundamental to the construction of many biologically active scaffolds.

Experimental Protocol: General Procedure for Amide Coupling

  • Reagents: 2-Amino-5-bromonicotinic acid (1.0 equiv.), Amine (1.0-1.2 equiv.), Coupling agent (e.g., HATU, HOBt/EDC), Base (e.g., DIPEA or NMM), Anhydrous solvent (e.g., DMF or CH₂Cl₂).

  • Procedure:

    • Dissolve 2-Amino-5-bromonicotinic acid in the anhydrous solvent.

    • Add the coupling agent and the base, and stir for a few minutes to pre-activate the carboxylic acid.

    • Add the amine to the reaction mixture.

    • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

    • Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization to obtain the desired amide.[4]

These amide intermediates can then be subjected to various cyclization conditions to form fused ring systems. For instance, literature reports that 2-amino-5-bromonicotinic acid can be used to prepare 6-pyrazole-substituted quinazoline compounds.[1] These compounds have shown significant tyrosine kinase inhibitory activity and potent inhibition of human breast cancer and lung adenocarcinoma cells.[1]

Amide_and_Cyclization Start 2-Amino-5-bromonicotinic acid Amide Amide Intermediate Start->Amide Amide Coupling (HATU, DIPEA) Amine R-NH₂ Amine->Amide Fused_Heterocycle Fused Heterocyclic Scaffold Amide->Fused_Heterocycle Cyclization (e.g., Heat, Acid/Base)

Synthetic pathway from 2-Amino-5-bromonicotinic acid to fused heterocycles.

Therapeutic Potential in Oncology: Targeting Kinases

A significant application of 2-Amino-5-bromonicotinic acid lies in the synthesis of kinase inhibitors for cancer therapy.[5][6] The pyridine core is a common feature in many kinase inhibitors, and the ability to functionalize this scaffold at multiple positions allows for the fine-tuning of binding interactions with the kinase active site. The synthesis of 6-pyrazole-substituted quinazolines from 2-amino-5-bromonicotinic acid is a prime example of its utility in this area, targeting tyrosine kinases which are often dysregulated in cancer.[1]

Potential in Anti-inflammatory and Antiviral Drug Discovery

The structural motifs accessible from 2-Amino-5-bromonicotinic acid are also relevant to the development of anti-inflammatory and antiviral agents. Nicotinic acid and its derivatives have been investigated for their anti-inflammatory properties.[7] The ability to generate a diverse library of arylated and amidated nicotinic acid derivatives from 2-Amino-5-bromonicotinic acid provides a valuable platform for discovering new anti-inflammatory compounds.

In the realm of antiviral research, the related intermediate, 2-Amino-5-bromoisonicotinic acid methyl ester, is highlighted as a critical component in the synthesis of antiviral pharmaceuticals.[1] This suggests that the broader class of 2-amino-5-bromopyridine carboxylic acids, including our topic compound, are promising starting materials for the development of novel antiviral agents.

Conclusion and Future Outlook

2-Amino-5-bromonicotinic acid stands as a testament to the power of a well-designed building block in medicinal chemistry. Its inherent and versatile reactivity provides a direct and efficient route to a wide range of complex molecular architectures with significant therapeutic potential. While its application in the synthesis of tyrosine kinase inhibitors is a key area of interest, the potential for this scaffold in the development of anti-inflammatory and antiviral agents remains a promising and underexplored frontier. As the demand for novel therapeutics continues to grow, the strategic application of versatile intermediates like 2-Amino-5-bromonicotinic acid will undoubtedly play a crucial role in accelerating the drug discovery and development process.

References

A Predictive and Methodological Guide to the Crystallography of 2-Amino-5-bromonicotinic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for investigating the crystallographic properties of 2-amino-5-bromonicotinic acid and its derivatives. In the absence of a publicly available crystal structure for this specific molecule, this document leverages crystallographic data from structurally analogous compounds to predict its solid-state behavior and to provide robust, field-proven methodologies for its synthesis, crystallization, and structural analysis. The insights and protocols herein are designed to empower researchers to unlock the therapeutic potential of this important molecular scaffold.

Introduction: The Significance of 2-Amino-5-bromonicotinic Acid in Medicinal Chemistry

2-Amino-5-bromonicotinic acid is a heterocyclic compound of significant interest in pharmaceutical development. The pyridine core is a common motif in a vast array of bioactive molecules, and the specific arrangement of the amino, bromo, and carboxylic acid functional groups on this scaffold offers a rich platform for generating diverse chemical entities. The amino group can act as a hydrogen bond donor, the carboxylic acid as both a donor and acceptor, and the bromine atom can participate in halogen bonding or serve as a handle for further synthetic elaboration via cross-coupling reactions.[1] These features make 2-amino-5-bromonicotinic acid a valuable building block for creating compounds with potential applications as kinase inhibitors or other targeted therapies.[2]

Understanding the three-dimensional structure of these molecules at the atomic level is paramount for structure-based drug design (SBDD).[3] Crystallography provides the definitive blueprint of a molecule's conformation and its interactions with its environment in the solid state. This information is critical for understanding structure-activity relationships (SAR), optimizing ligand-protein binding, and ensuring desirable physicochemical properties such as solubility and stability. This guide will, therefore, focus on the practical aspects of elucidating the crystallographic characteristics of 2-amino-5-bromonicotinic acid derivatives.

Predicted Crystallographic Landscape of 2-Amino-5-bromonicotinic Acid

Based on the crystallographic analysis of related nicotinic acid and aminopyridine derivatives, we can anticipate several key features in the solid-state behavior of 2-amino-5-bromonicotinic acid.

Supramolecular Synthons and Hydrogen Bonding

The presence of both a carboxylic acid group and an amino group strongly suggests the formation of robust hydrogen-bonding networks. A highly probable and stable interaction is the formation of the carboxylic acid dimer synthon. However, the interplay with the 2-amino group can lead to a variety of other motifs. Analysis of related structures, such as 2-aminopyridinium salts, reveals the common occurrence of the R22(8) ring motif, where the protonated pyridinium nitrogen and the amino group form a pair of hydrogen bonds with the carboxylate group of an adjacent molecule.[4][5]

Diagram: Predicted Supramolecular Synthons

G cluster_0 Carboxylic Acid Dimer cluster_1 R22(8) Ring Motif R-COOH_1 R-C(=O)O-H R-COOH_2 H-O(C=)O-R R-COOH_1->R-COOH_2 H-bond R-COOH_2->R-COOH_1 H-bond Cation Py+-NH2 Anion R-COO- Cation->Anion N+-H...O Anion->Cation O...H-N

Caption: Common supramolecular synthons expected in nicotinic acid derivatives.

Polymorphism

Polymorphism, the ability of a compound to crystallize in multiple forms with different crystal packing, is a well-documented phenomenon in nicotinic acid derivatives.[[“]][7][8] For instance, 2-(phenylamino)nicotinic acid exhibits at least four polymorphs, arising from different molecular conformations and hydrogen-bonding arrangements.[8] It is highly probable that 2-amino-5-bromonicotinic acid will also display polymorphism. The energetic landscape of potential polymorphs will likely be influenced by the subtle balance of hydrogen bonding, halogen bonding, and π-π stacking interactions. The identification and characterization of different polymorphs are critical in drug development, as they can have distinct solubilities, stabilities, and bioavailability.

Cocrystallization Potential

The functional groups on 2-amino-5-bromonicotinic acid make it an excellent candidate for cocrystallization. Cocrystals are multi-component crystals where the components are held together by non-covalent interactions.[9] By selecting appropriate coformers (e.g., other carboxylic acids, amides, or pharmaceutically acceptable compounds), it is possible to systematically modify the physicochemical properties of the active pharmaceutical ingredient (API).[10] Amino acids are also potential co-formers that can introduce chirality and enhance solubility.[9]

Experimental Workflow for Crystallographic Analysis

The following section outlines a detailed, step-by-step methodology for the synthesis, crystallization, and structural characterization of 2-amino-5-bromonicotinic acid derivatives.

Diagram: Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization Screening cluster_analysis Structural Analysis Synthesis Synthesis of 2-Amino-5-bromonicotinic Acid Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Screening Polymorph & Cocrystal Screening Purification->Screening CrystalGrowth Single Crystal Growth Screening->CrystalGrowth SCXRD Single-Crystal X-ray Diffraction (SCXRD) CrystalGrowth->SCXRD PXRD Powder X-ray Diffraction (PXRD) SCXRD->PXRD Thermal Thermal Analysis (DSC/TGA) SCXRD->Thermal Spectroscopy Spectroscopic Analysis (FTIR/Raman) SCXRD->Spectroscopy

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-Amino-5-bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of potent kinase inhibitors using 2-Amino-5-bromonicotinic acid as a key starting material. Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology, and the aminopyridine scaffold is a privileged structure in their design.[1][2][3] This document provides an in-depth, step-by-step protocol for a two-step synthesis of a representative Cyclin-Dependent Kinase (CDK) inhibitor. The synthesis involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by an amide bond formation. We will delve into the rationale behind the experimental choices, offer troubleshooting guidance for common synthetic challenges, and provide methods for the characterization of the synthesized compounds. This application note is intended for researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.

Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a major focus of drug discovery efforts.

The 2-aminopyridine moiety is a highly valued scaffold in the design of kinase inhibitors.[1][2][3] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an excellent bioisostere for the adenine core of ATP. This interaction is crucial for achieving high potency and selectivity. 2-Amino-5-bromonicotinic acid is a versatile starting material that allows for the strategic diversification of the aminopyridine core at two key positions: the 5-position via cross-coupling reactions and the carboxylic acid group through amide bond formation. This dual functionality enables the medicinal chemist to fine-tune the pharmacological properties of the resulting inhibitors.

This guide will focus on the synthesis of a representative CDK inhibitor. CDKs are a family of serine/threonine kinases that are central to the regulation of the cell cycle.[4] Their aberrant activity is a common feature of cancer, making them attractive therapeutic targets. The protocol detailed below describes the synthesis of a potent CDK inhibitor based on the 2-aminopyridine scaffold, demonstrating the utility of 2-Amino-5-bromonicotinic acid in the rapid generation of diverse and biologically active molecules.

Synthetic Strategy: A Two-Step Approach to Kinase Inhibitor Synthesis

Our synthetic approach is a robust and modular two-step process. The first step involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 5-position of the 2-Amino-5-bromonicotinic acid core. The second step is an amide coupling of the resulting 2-amino-5-arylnicotinic acid with a substituted aniline to complete the synthesis of the target kinase inhibitor.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Amide Coupling 2-Amino-5-bromonicotinic_acid 2-Amino-5-bromonicotinic acid Arylboronic_acid Arylboronic Acid (e.g., Pyridin-4-ylboronic acid) Suzuki_Reaction Pd Catalyst, Base Solvent, Heat Intermediate 2-Amino-5-arylnicotinic acid Amide_Coupling Coupling Agent, Base Solvent Intermediate->Amide_Coupling Substituted_Aniline Substituted Aniline (e.g., 4-((4-methylpiperazin-1-yl)methyl)aniline) Final_Product Target Kinase Inhibitor

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-5-(pyridin-4-yl)nicotinic acid (Intermediate 1)

This protocol details the Suzuki-Miyaura cross-coupling of 2-Amino-5-bromonicotinic acid with pyridin-4-ylboronic acid. The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high yields, especially with electron-rich and potentially coordinating substrates like aminopyridines.

Reaction Scheme:

start [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=737445&t=l", labelloc=b, label="2-Amino-5-bromonicotinic acid"]; boronic [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=122490&t=l", labelloc=b, label="Pyridin-4-ylboronic acid"]; product [label="", image="https://www.chemicalbook.com/CAS/GIF/216565-98-3.gif", labelloc=b, label="2-Amino-5-(pyridin-4-yl)nicotinic acid"];

reagents [label="Pd(PPh₃)₄\nK₂CO₃\nDioxane/H₂O\n90 °C", shape=plaintext];

start -> reagents [style=invis]; boronic -> reagents [style=invis]; reagents -> product; } .dot Figure 2: Suzuki-Miyaura coupling reaction.

Materials:

ReagentM.W.Amount (mmol)Mass/Volume
2-Amino-5-bromonicotinic acid217.021.0217 mg
Pyridin-4-ylboronic acid122.921.2147 mg
Tetrakis(triphenylphosphine)palladium(0)1155.560.0558 mg
Potassium Carbonate (K₂CO₃)138.213.0415 mg
1,4-Dioxane--8 mL
Deionized Water--2 mL

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Amino-5-bromonicotinic acid (217 mg, 1.0 mmol), pyridin-4-ylboronic acid (147 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvent mixture should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 20 mL of water and adjust the pH to approximately 3-4 with 1 M HCl. A precipitate will form.

  • Collect the solid by vacuum filtration, wash with water (2 x 10 mL) and then with a small amount of cold diethyl ether (10 mL).

  • Dry the solid under vacuum to afford 2-Amino-5-(pyridin-4-yl)nicotinic acid as a solid. The product can be used in the next step without further purification if the purity is deemed sufficient by NMR and LC-MS.

Expected Yield: 75-85%

Step 2: Synthesis of N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-2-amino-5-(pyridin-4-yl)nicotinamide (Final Product)

This protocol describes the amide coupling of the intermediate from Step 1 with a substituted aniline. The choice of coupling agent is important for efficiently forming the amide bond, especially with potentially less reactive anilines. HATU is a common and effective choice for this transformation.

Reaction Scheme:

start [label="", image="https://www.chemicalbook.com/CAS/GIF/216565-98-3.gif", labelloc=b, label="2-Amino-5-(pyridin-4-yl)nicotinic acid"]; aniline [label="", image="https://www.medchemexpress.com/cas_image/MCE-35381.gif", labelloc=b, label="4-((4-methylpiperazin-1-yl)methyl)aniline"]; product [label="", image="https://www.medchemexpress.com/cas_image/MCE-144346.gif", labelloc=b, label="Final Product"];

reagents [label="HATU, DIPEA\nDMF\nRoom Temperature", shape=plaintext];

start -> reagents [style=invis]; aniline -> reagents [style=invis]; reagents -> product; } .dot Figure 3: Amide coupling reaction.

Materials:

ReagentM.W.Amount (mmol)Mass/Volume
2-Amino-5-(pyridin-4-yl)nicotinic acid215.211.0215 mg
4-((4-methylpiperazin-1-yl)methyl)aniline205.311.1226 mg
HATU380.231.2456 mg
DIPEA129.243.00.52 mL
Anhydrous DMF--10 mL

Procedure:

  • To a 50 mL round-bottom flask under an inert atmosphere, dissolve 2-Amino-5-(pyridin-4-yl)nicotinic acid (215 mg, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (10 mL).

  • Add HATU (456 mg, 1.2 mmol) and N,N-Diisopropylethylamine (DIPEA) (0.52 mL, 3.0 mmol) to the solution. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add 4-((4-methylpiperazin-1-yl)methyl)aniline (226 mg, 1.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into 100 mL of water. A precipitate will form.

  • Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with water (3 x 20 mL).

  • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol (e.g., 100:0 to 90:10) to afford the final product as a solid.

Expected Yield: 60-75%

Characterization and Quality Control

The identity and purity of the synthesized compounds should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the intermediate and the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to determine the purity of the final product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion in Suzuki coupling Inactive catalyst; Catalyst poisoning by the amino group.Use a fresh batch of palladium catalyst. Consider using a more robust catalyst system like Pd₂(dba)₃ with a Buchwald ligand (e.g., SPhos). Ensure the reaction is thoroughly degassed to prevent catalyst oxidation.[5][6]
Side reactions in Suzuki coupling (e.g., homocoupling, dehalogenation) Presence of oxygen; Sub-optimal reaction conditions.Ensure rigorous exclusion of oxygen. Optimize the reaction temperature and time. A different base, such as K₃PO₄, may be beneficial.[5]
Incomplete amide coupling Insufficient activation of the carboxylic acid; Low reactivity of the aniline.Increase the amount of coupling agent (e.g., to 1.5 equivalents). Allow for a longer pre-activation time before adding the aniline. Consider using a more potent coupling agent like PyBOP.
Difficulty in purification Co-eluting impurities.Optimize the chromatography conditions (e.g., different solvent system, gradient elution). Consider recrystallization as an alternative purification method.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Palladium catalysts are flammable and toxic. Handle with care and avoid inhalation of dust.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthetic protocols detailed in this application note provide a reliable and versatile method for the synthesis of kinase inhibitors based on the 2-aminopyridine scaffold, using 2-Amino-5-bromonicotinic acid as a readily available starting material. The modular nature of this synthetic route allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies, facilitating the discovery of novel and potent kinase inhibitors for therapeutic development.

References

protecting group strategies for 2-Amino-5-bromonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Protecting Group Strategies for 2-Amino-5-bromonicotinic Acid

Authored by a Senior Application Scientist

Introduction

2-Amino-5-bromonicotinic acid is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex molecules, including potent enzyme inhibitors.[1][2] Its structure incorporates three distinct chemical functionalities: a nucleophilic amino group, an acidic carboxylic acid, and an aromatic pyridine ring with a bromine substituent. This polyfunctionality presents a significant challenge in synthesis, as the reactive amino and carboxyl groups can interfere with desired chemical transformations at other sites of the molecule. To achieve regioselective modification, a robust protecting group strategy is not merely advantageous but essential.

This guide provides a comprehensive overview of protecting group strategies for 2-amino-5-bromonicotinic acid. It moves beyond a simple catalog of protecting groups to explain the chemical rationale behind their selection, offering detailed, field-proven protocols for their application and removal. We will focus on establishing orthogonal systems that allow for the selective deprotection of one functional group while others remain intact, a cornerstone of modern multi-step organic synthesis.[3][4]

Core Principles of Protection

The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removed with high selectivity and yield without affecting other functional groups.[5] For a molecule like 2-amino-5-bromonicotinic acid, where subsequent reactions could involve base-catalyzed cross-couplings (e.g., Suzuki), nucleophilic substitutions, or acid-mediated transformations, the choice of protecting groups is critical to the success of the synthetic campaign.

Part 1: Protection of the 2-Amino Group

The 2-amino group on the pyridine ring is nucleophilic and can undergo unwanted side reactions such as acylation or alkylation. Converting the amine into a carbamate is the most common and effective strategy to temporarily decrease its reactivity.[6]

The Tert-Butoxycarbonyl (Boc) Group: A Versatile Choice

The tert-butoxycarbonyl (Boc) group is arguably the most widely used protecting group for amines due to its stability under basic, nucleophilic, and hydrogenolytic conditions, coupled with its facile removal under mild acidic conditions.[7][8]

Rationale for Use: The Boc group's stability to base makes it compatible with reactions like saponification of an ester group elsewhere in the molecule. Its acid lability allows for selective deprotection in the presence of acid-stable groups like benzyl esters. The protection mechanism involves the reaction of the amine with di-tert-butyl dicarbonate, often called Boc anhydride ((Boc)₂O).[7][8]

dot

cluster_protection Boc Protection Workflow Start 2-Amino-5- bromonicotinic acid Protected N-Boc Protected Intermediate Start->Protected (Boc)₂O, Base Reacted Further Synthesis (e.g., Esterification) Protected->Reacted Target Reaction Deprotected Final Product (Amine Regenerated) Reacted->Deprotected Acid (TFA, HCl)

Caption: General workflow for Boc protection and deprotection.

Protocol 1: N-Boc Protection of 2-Amino-5-bromonicotinic Acid

This protocol describes the protection of the 2-amino group using Boc anhydride.

Materials:

  • 2-Amino-5-bromonicotinic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 2-amino-5-bromonicotinic acid (1.0 eq) in DCM.

  • Add triethylamine (2.0-3.0 eq) and a catalytic amount of DMAP.

  • Add di-tert-butyl dicarbonate (1.1-1.5 eq) portion-wise to the stirring suspension at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the N-Boc protected product.

Protocol 2: Deprotection of the N-Boc Group

The Boc group is efficiently cleaved using strong acids, which generate a stable tert-butyl cation.[6]

Materials:

  • N-Boc protected 2-amino-5-bromonicotinic acid derivative

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the N-Boc protected compound (1.0 eq) in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v in DCM) or 4M HCl in 1,4-dioxane (5-10 eq) at 0 °C.[9]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC. Bubbling (isobutylene and CO₂ evolution) is often observed.[6]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.

  • Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and carefully neutralize with saturated aqueous NaHCO₃ until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Expert Insight: During deprotection, the intermediate tert-butyl cation can alkylate other nucleophilic sites.[10][11] If sensitive functional groups are present, adding a scavenger like anisole or thioanisole to the reaction mixture is recommended to trap the cation.

Part 2: Protection of the Carboxylic Acid Group

The carboxylic acid is acidic and can interfere with base-sensitive reagents. It is typically protected as an ester.[12][13] The choice of ester is critical and depends on the desired deprotection method.

Common Ester Protecting Groups
  • Methyl/Ethyl Esters: Simple to form and stable to a wide range of conditions except for strong acid or base. They are typically removed by saponification (base-mediated hydrolysis).[12]

  • Benzyl (Bn) Esters: Stable to both acidic and basic conditions, making them orthogonal to the Boc group. They are selectively removed by catalytic hydrogenolysis (H₂/Pd-C), a mild method that does not affect most other functional groups.[12]

  • tert-Butyl (tBu) Esters: Removed under acidic conditions, similar to the Boc group. This makes them non-orthogonal to Boc but useful in strategies where simultaneous deprotection is desired.[12]

Protocol 3: Methyl Esterification using SOCl₂

This is a classic and reliable method for converting a carboxylic acid to its methyl ester.

Materials:

  • 2-Amino-5-bromonicotinic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

Procedure:

  • Carefully suspend 2-amino-5-bromonicotinic acid (1.0 eq) in anhydrous methanol at 0 °C.

  • Slowly add thionyl chloride (1.5-2.0 eq) dropwise to the stirring suspension. The reaction is exothermic.

  • After the addition is complete, heat the mixture to reflux and maintain for 2-6 hours, until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting solid is the hydrochloride salt of the methyl ester. It can be used as is or neutralized with a base (e.g., saturated NaHCO₃) and extracted with an organic solvent like ethyl acetate to yield the free base.

Protocol 4: Benzyl Esterification

Materials:

  • 2-Amino-5-bromonicotinic acid

  • Benzyl bromide or benzyl alcohol

  • A suitable base (e.g., Cs₂CO₃ or DBU)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 2-amino-5-bromonicotinic acid (1.0 eq) in DMF.

  • Add cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Add benzyl bromide (1.2 eq) and stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Part 3: Orthogonal Protecting Group Strategies

Orthogonality is the concept of using multiple protecting groups in a single molecule that can be removed under distinct, non-interfering conditions.[3][4] This allows for the selective unmasking and reaction of one functional group while the other remains protected.

dot

Start 2-Amino-5-bromonicotinic acid Protect Protect Both Groups Start->Protect Intermediate Orthogonally Protected Intermediate (N-Boc, O-Bn) Protect->Intermediate e.g., Boc₂O + BnBr Question1 Modify Carboxyl Group First? Intermediate->Question1 DeprotectAmine Deprotect Amine (Acid) Question1->DeprotectAmine No DeprotectEster Deprotect Ester (H₂/Pd-C) Question1->DeprotectEster Yes ReactAmine React Free Amine DeprotectAmine->ReactAmine FinalDeprotect1 Deprotect Ester (H₂/Pd-C) ReactAmine->FinalDeprotect1 ReactEster React Free Acid DeprotectEster->ReactEster FinalDeprotect2 Deprotect Amine (Acid) ReactEster->FinalDeprotect2 End Final Product FinalDeprotect1->End FinalDeprotect2->End

Caption: Decision flowchart for an orthogonal protection strategy.

Recommended Orthogonal Strategy: Boc and Benzyl

The combination of an N-Boc group and a Benzyl (Bn) ester is a powerful and widely applicable orthogonal strategy.

  • N-Boc Group: Removed by acid (TFA, HCl). Stable to hydrogenolysis and base.

  • O-Benzyl Group: Removed by hydrogenolysis (H₂, Pd/C). Stable to acid and base.

This pairing allows the researcher to selectively deprotect either the amine or the carboxylic acid, perform a desired reaction, and then deprotect the second group.

Data Summary: Protecting Group Comparison

Protecting GroupTarget FunctionalityProtection ReagentsStable ConditionsDeprotection ConditionsOrthogonal To
Boc 2-Amino(Boc)₂O, BaseBase, H₂/Pd-C, Weak AcidStrong Acid (TFA, HCl)Benzyl Ester
Methyl Ester Carboxylic AcidMeOH, SOCl₂ or H⁺Mild Acid, H₂/Pd-CStrong Base (NaOH, LiOH)-
Benzyl Ester Carboxylic AcidBnBr, BaseAcid, BaseH₂, Pd/C (Hydrogenolysis)Boc
t-Butyl Ester Carboxylic AcidIsobutylene, H⁺Base, H₂/Pd-CStrong Acid (TFA, HCl)Fmoc (Base labile)

Conclusion

The successful synthesis of derivatives of 2-amino-5-bromonicotinic acid is critically dependent on a well-designed protecting group strategy. The use of a Boc group for the amine and an ester for the carboxylic acid provides a robust foundation for most synthetic routes. For maximum flexibility, an orthogonal combination, such as N-Boc and O-Benzyl, is highly recommended. This allows for the sequential, selective manipulation of the two key functional groups, thereby enabling the construction of complex molecular architectures with precision and high yield. The protocols and strategies outlined in this guide provide a reliable framework for researchers in the field of drug discovery and organic synthesis.

References

Application Note & Protocols: Esterification Methods for 2-Amino-5-bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Amino-5-bromonicotinic acid is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) such as kinase inhibitors and various therapeutic agents.[1][2][3] The esterification of its carboxylic acid moiety is a critical step for subsequent modifications, such as amide bond formation or cross-coupling reactions. However, the presence of the electron-donating amino group and the electron-withdrawing bromine atom on the pyridine ring presents unique challenges for standard esterification procedures. This guide provides detailed protocols and mechanistic insights for two robust esterification methods: the classic Fischer-Speier Esterification and the mild, coupling agent-mediated Steglich Esterification.

Introduction: The Strategic Importance of Esterification

The conversion of the carboxylic acid group of 2-Amino-5-bromonicotinic acid into an ester is a fundamental transformation in synthetic organic chemistry. Esters serve as versatile intermediates, offering several strategic advantages in a synthetic route:

  • Protection: The ester group protects the carboxylic acid from participating in undesired side reactions during subsequent synthetic steps.

  • Solubility: Esterification often improves the solubility of the molecule in organic solvents, facilitating purification and handling.

  • Activation: Esters can be readily converted into other functional groups, such as amides or hydrazides, or can be hydrolyzed back to the carboxylic acid under controlled conditions.

The choice of esterification method is critical and depends on the overall synthetic strategy, particularly the sensitivity of other functional groups within the molecule to the reaction conditions. This note details two methods that offer a choice between strong acid catalysis and milder, neutral conditions.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5][6] For 2-Amino-5-bromonicotinic acid, this method is effective when using a large excess of a simple alcohol (like methanol or ethanol), which also serves as the solvent. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the alcohol.[7][8]

Causality Behind Experimental Choices:

  • Excess Alcohol: The reaction is an equilibrium process.[7][8] Using the alcohol as the solvent drives the equilibrium towards the product side, maximizing the yield of the desired ester, in accordance with Le Châtelier's principle.[7]

  • Strong Acid Catalyst (H₂SO₄): A strong acid like sulfuric acid is required to protonate the carboxylic acid, activating it for the reaction. It also acts as a dehydrating agent, sequestering the water produced during the reaction and further pushing the equilibrium towards the products.[5]

  • Elevated Temperature: Refluxing the reaction mixture provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate.

Experimental Protocol: Synthesis of Methyl 2-Amino-5-bromonicotinate

Materials:

  • 2-Amino-5-bromonicotinic acid (1.0 g, 4.6 mmol)

  • Methanol (MeOH), anhydrous (20 mL)

  • Sulfuric acid (H₂SO₄), concentrated (0.5 mL, ~9.2 mmol)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 50 mL round-bottom flask, add 2-Amino-5-bromonicotinic acid (1.0 g, 4.6 mmol) and methanol (20 mL).

  • Stir the suspension at room temperature to ensure it is well-dispersed.

  • Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirring suspension. An exotherm may be observed.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70°C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The product, methyl 2-amino-5-bromonicotinate, can be further purified by recrystallization or column chromatography if necessary. A reported protocol yielded the product as a white powder (1.0 g, 94%) without further purification.[9]

Reaction Mechanism: Fischer-Speier Esterification

The mechanism involves several equilibrium steps, initiated by the protonation of the carbonyl oxygen.

Fischer_Esterification sub 2-Amino-5-bromonicotinic Acid activated_acid Protonated Acid (Enhanced Electrophile) sub->activated_acid 1. Protonation h_plus H⁺ (from H₂SO₄) tetrahedral_int Tetrahedral Intermediate activated_acid->tetrahedral_int 2. Nucleophilic Attack alcohol Methanol (MeOH) (Nucleophile) proton_transfer Proton Transfer tetrahedral_int->proton_transfer 3. activated_water Protonated Intermediate (Good Leaving Group) proton_transfer->activated_water water_loss Loss of H₂O activated_water->water_loss 4. protonated_ester Protonated Ester water_loss->protonated_ester deprotonation Deprotonation protonated_ester->deprotonation 5. product Methyl 2-Amino-5-bromonicotinate deprotonation->product

Caption: Fischer-Speier Esterification Workflow.

Method 2: Steglich Esterification

The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[10][11][12] This method is particularly advantageous for substrates that are sensitive to acidic conditions or for sterically hindered components.[10][13][14]

Causality Behind Experimental Choices:

  • DCC/EDC (Coupling Agent): These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[10] This intermediate is essentially a "private" acid anhydride, primed for nucleophilic attack. DCC is effective, but the dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents, which can complicate purification. EDC is often preferred as its urea byproduct is water-soluble, allowing for easy removal during an aqueous workup.[13][15]

  • DMAP (Catalyst): While the O-acylisourea intermediate can react directly with the alcohol, the reaction is often slow and can be outcompeted by an intramolecular rearrangement to a stable N-acylurea byproduct.[10][11] DMAP, being a superior nucleophile to the alcohol, rapidly intercepts the O-acylisourea to form a highly reactive acylpyridinium intermediate.[14] This "active ester" then readily reacts with the alcohol to form the desired product, regenerating the DMAP catalyst.

  • Aprotic Solvent (DCM): A polar aprotic solvent like dichloromethane (DCM) is used to dissolve the reactants without interfering with the reaction mechanism.[11]

Experimental Protocol: Synthesis of an Ester of 2-Amino-5-bromonicotinic Acid

Materials:

  • 2-Amino-5-bromonicotinic acid (1.0 equiv)

  • Alcohol (e.g., Benzyl alcohol, 1.1 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, catalytic)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-5-bromonicotinic acid (1.0 equiv), the desired alcohol (1.1 equiv), and DMAP (0.1 equiv) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • In a separate container, dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove excess DMAP and any unreacted DCC), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure ester.

Reaction Mechanism: Steglich Esterification

The mechanism proceeds via activation of the carboxylic acid, followed by DMAP-catalyzed acyl transfer.

Steglich_Esterification sub Carboxylic Acid o_acyl O-Acylisourea (Reactive Intermediate) sub->o_acyl 1. Activation dcc DCC acyl_pyr Acylpyridinium Ion (Active Ester) o_acyl->acyl_pyr 2. Acyl Transfer (Fast) n_acyl N-Acylurea (Side Product) o_acyl->n_acyl dmap DMAP (Catalyst) product Ester acyl_pyr->product 3. Nucleophilic Attack alcohol Alcohol dmap_regen DMAP (Regenerated) dcu DCU (Byproduct) rearrangement 1,3-Rearrangement (Slow, Uncatalyzed)

Caption: Steglich Esterification Mechanism.

Comparative Summary and Troubleshooting

ParameterFischer-Speier EsterificationSteglich Esterification
Conditions Harsh (Strong Acid, Heat)Mild (Room Temperature, Neutral pH)[11][14]
Reagents H₂SO₄ or HCl, excess alcoholDCC or EDC, DMAP (catalytic)
Substrate Scope Good for simple alcohols; not for acid-sensitive substrates.[13]Broad; excellent for acid-labile and sterically hindered substrates.[10][14]
Byproducts WaterDicyclohexylurea (DCU) or water-soluble urea (from EDC)
Workup Neutralization, extractionFiltration (for DCU), extraction
Key Advantage Inexpensive, simple reagentsMild conditions, high efficiency for complex molecules[12]
Key Disadvantage Harsh conditions, equilibrium limitationsExpensive reagents, byproduct removal can be tedious (DCC)

Troubleshooting Common Issues:

  • Low Yield (Fischer): Ensure the alcohol is anhydrous and used in large excess. Check if the reaction has reached equilibrium; consider removing water via a Dean-Stark trap if using a non-alcohol solvent like toluene.

  • Incomplete Reaction (Steglich): Verify that all reagents and the solvent are anhydrous. Water will consume the DCC/EDC and quench the reactive intermediates. Ensure the DMAP is fresh and active.

  • N-Acylurea Formation (Steglich): This side product arises from the slow reaction of the alcohol with the O-acylisourea intermediate.[10][11] Ensure a sufficient catalytic amount of DMAP is used to accelerate the desired pathway.

  • Purification Difficulties (Steglich): If using DCC, the DCU byproduct can be difficult to remove completely. Thorough filtration is key. Switching to EDC, whose urea byproduct is water-soluble, can significantly simplify the purification process.

References

palladium catalysts for Suzuki coupling of 2-Amino-5-bromonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Amino-5-bromonicotinic Acid

Introduction: The Power of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become indispensable in the synthesis of a vast array of complex molecules, including polyolefins, styrenes, and substituted biphenyls.[2] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids make it a favored method in pharmaceutical and materials science.[3] This guide focuses on the application of the Suzuki-Miyaura coupling to a particularly relevant substrate in drug discovery: 2-Amino-5-bromonicotinic acid. The resulting 5-aryl-2-aminonicotinic acid scaffold is a key structural motif in many biologically active compounds.

The Challenge: Navigating the Reactivity of 2-Amino-5-bromonicotinic Acid

While the Suzuki-Miyaura coupling is broadly applicable, the specific structural features of 2-Amino-5-bromonicotinic acid present a unique set of challenges that require careful consideration for successful implementation. The primary hurdles stem from the electronic nature and coordinating ability of the aminopyridine core.

The lone pair of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, effectively stalling the catalytic cycle.[4] Additionally, the electron-donating nature of the amino group can decrease the reactivity of the carbon-bromine bond towards the crucial initial step of oxidative addition to the Pd(0) center. For electron-rich substrates, the oxidative addition step can be slow, requiring more specialized catalytic systems.[5]

Catalyst System Selection: A Rationale-Driven Approach

Overcoming the inherent challenges of coupling 2-Amino-5-bromonicotinic acid hinges on the judicious selection of the palladium catalyst system. This involves a careful choice of both the palladium precursor and, more critically, the ancillary ligand.

The Critical Role of the Ligand: Sterics and Electronics at Play

For challenging substrates like electron-rich bromopyridines, the use of bulky, electron-rich phosphine ligands is often essential for achieving high yields and turnover numbers.[6] These ligands modify the electronic and steric environment of the palladium center, directly influencing the key steps of the catalytic cycle.[7]

  • Bulky and Electron-Rich Phosphine Ligands: Ligands developed by the Buchwald group, such as SPhos and XPhos, are particularly effective for these challenging couplings.[8][9] Their steric bulk promotes the desired reductive elimination step to release the final product and regenerate the active catalyst.[5] The electron-donating nature of these ligands increases the electron density at the palladium center, which in turn facilitates the oxidative addition of the C-Br bond to the Pd(0) species.[7] This enhanced reactivity is crucial for overcoming the deactivating effect of the amino group.

  • N-Heterocyclic Carbene (NHC) Ligands: As an alternative to phosphine ligands, N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands for Suzuki couplings. NHCs are strong σ-donors, even more so than electron-rich phosphines, which makes them highly efficient at activating C-Br bonds.[6][8] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, which feature an NHC ligand, are particularly effective for heteroaryl couplings.[6]

Comparative Performance of Palladium Catalysts

The choice of catalyst can significantly impact the outcome of the reaction. The following table provides a comparative overview of commonly used palladium catalyst systems for the Suzuki coupling of bromopyridines, which can serve as a guide for selecting the optimal system for 2-Amino-5-bromonicotinic acid.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O801285[6]
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane100495[6]
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298[6]

Note: Yields are representative for the coupling of 3-bromopyridine with phenylboronic acid and may vary for 2-Amino-5-bromonicotinic acid.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Ar Base Base (e.g., K₃PO₄) Base->Transmetalation BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetalation RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Workflow Start Start Setup Reaction Setup: - Add reactants and base to Schlenk flask Start->Setup Inert Establish Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x) Setup->Inert AddCatalyst Add Catalyst System: - Pd(OAc)₂ and SPhos Inert->AddCatalyst AddSolvent Add Degassed Solvents: - 1,4-Dioxane and Water AddCatalyst->AddSolvent React Heat and Stir: - 80-110 °C - Monitor by TLC/LC-MS AddSolvent->React Workup Work-up: - Cool to RT - Dilute with water - Acidify to pH 3-4 React->Workup Isolate Isolate Crude Product: - Filtration Workup->Isolate Purify Purification: - Recrystallization or Column Chromatography Isolate->Purify End End Purify->End

References

Application Notes and Protocols: Sonogashira Coupling with 2-Amino-5-Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[4][5]

This guide provides a detailed examination of the Sonogashira coupling specifically tailored for 2-amino-5-bromopyridine. This substrate is a valuable building block in medicinal chemistry, and its successful coupling with various alkynes opens a direct route to a diverse array of 2-amino-5-alkynylpyridines. These products are key intermediates in the development of novel therapeutics.

However, the presence of the 2-amino group and the pyridine nitrogen introduces specific challenges, including potential catalyst inhibition and side reactions.[6] This document will address these challenges by providing a robust theoretical framework, optimized reaction protocols, and practical troubleshooting advice for researchers, scientists, and drug development professionals.

Mechanistic Insights: The "Why" Behind the Reaction Conditions

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The classical Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][7]

The Dual Catalytic Cycle

The generally accepted mechanism involves the following key steps:[1][2][7]

  • Palladium(0) Activation: The active Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst, initiates the cycle.

  • Oxidative Addition: The Pd(0) species undergoes oxidative addition to the 2-amino-5-bromopyridine, forming a Pd(II)-pyridyl complex. This is often the rate-limiting step of the reaction.[1]

  • Copper(I)-Alkyne Interaction: Concurrently, the copper(I) co-catalyst activates the terminal alkyne, forming a copper(I) acetylide species. The amine base facilitates this step by deprotonating the alkyne.[7][8]

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II)-pyridyl complex. This step regenerates the copper catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final 2-amino-5-alkynylpyridine product and regenerate the active Pd(0) catalyst.

The Role of Each Component
  • Palladium Catalyst: The heart of the reaction, facilitating the key oxidative addition and reductive elimination steps. Common precatalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[7]

  • Copper(I) Co-catalyst: Typically CuI, its primary role is to form the copper acetylide, which is more reactive in the transmetalation step than the deprotonated alkyne alone.[9]

  • Ligand: Phosphine ligands (e.g., PPh₃) are crucial for stabilizing the palladium center, modulating its reactivity, and preventing catalyst decomposition.[6][7] Bulky, electron-rich ligands can be beneficial for challenging substrates.[7]

  • Base: An amine base (e.g., triethylamine, diisopropylamine) is required to deprotonate the terminal alkyne.[8] It also serves as a scavenger for the HBr generated during the reaction.

  • Solvent: Aprotic polar solvents like DMF, THF, or acetonitrile are commonly used to ensure solubility of all reaction components.[10][11]

Visualizing the Catalytic Cycle

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)L₂(C≡CR) Transmetalation->PdII_Both ReductElim Reductive Elimination PdII_Both->ReductElim ReductElim->Pd0 Ar-C≡CR Product_out 2-Amino-5-alkynylpyridine ReductElim->Product_out CuI Cu(I)Br Deprotonation Deprotonation (Base) CuI->Deprotonation R-C≡CH Cu_Acetylide Cu(I)-C≡CR Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation Cu(I)Br ArBr_in 2-Amino-5-bromopyridine ArBr_in->OxAdd Alkyne_in Terminal Alkyne Alkyne_in->Deprotonation

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira cross-coupling reaction.

Copper-Free Sonogashira Coupling

To circumvent issues associated with the copper co-catalyst, such as alkyne homocoupling (Glaser coupling), copper-free variants have been developed.[12] These methods often require stronger bases, different ligand systems, or higher reaction temperatures to facilitate the direct reaction of the palladium-acetylide complex.[12][13]

Optimizing Reaction Conditions for 2-Amino-5-Bromopyridine

The electronic properties of 2-amino-5-bromopyridine—an electron-rich heteroaromatic system—present unique considerations. The amino group can coordinate to the palladium center, potentially inhibiting catalysis.[6] Careful selection of reaction parameters is therefore critical for success.

Summary of Key Reaction Parameters
ParameterRecommended ConditionsRationale & Causality
Palladium Precatalyst PdCl₂(PPh₃)₂ (1-5 mol%)Pd(PPh₃)₄ (1-5 mol%)Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often more air-stable than Pd(0) sources.[8] The choice can depend on the specific alkyne and desired reaction temperature.
Copper(I) Source CuI (1-5 mol%)Essential for the classical mechanism to facilitate transmetalation. Use fresh, high-purity CuI as it can degrade over time.[8]
Ligand PPh₃ (2-10 mol%)Triphenylphosphine is a standard, effective ligand. For less reactive alkynes, more electron-rich or bulky ligands like P(t-Bu)₃ or DPPF may improve yields.[14]
Base Triethylamine (Et₃N)Diisopropylamine (DIPA)An excess (2-3 equivalents) is required. DIPA is often used in combination with toluene, while Et₃N is common with polar aprotic solvents like DMF or THF.[8][14]
Solvent DMF, THF, Acetonitrile, TolueneMust be anhydrous and degassed to prevent catalyst deactivation and side reactions.[6] Solvent choice can influence reaction rate and solubility.
Temperature Room Temp to 100 °CAryl bromides are less reactive than iodides and typically require heating.[1][8] The optimal temperature depends on the reactivity of both coupling partners.[10][14]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation of the Pd(0) catalyst and phosphine ligands, and to suppress oxidative homocoupling of the alkyne.[6][8]

Detailed Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of 2-amino-5-bromopyridine with a terminal alkyne. Optimization may be required for specific substrates.

Materials and Reagents
  • 2-Amino-5-bromopyridine (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.025 equiv, 2.5 mol%)

  • CuI (0.05 equiv, 5.0 mol%)

  • PPh₃ (0.05 equiv, 5.0 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed DMF (or other suitable solvent)

Step-by-Step Procedure
  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add PdCl₂(PPh₃)₂ (2.5 mol%), CuI (5.0 mol%), and PPh₃ (5.0 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is a critical step to remove oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add 2-amino-5-bromopyridine (1.0 equiv) followed by anhydrous, degassed DMF. Stir the mixture for 10 minutes at room temperature to ensure dissolution.

  • Base and Alkyne Addition: Add triethylamine (3.0 equiv) via syringe, followed by the dropwise addition of the terminal alkyne (1.2 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 3-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water or brine to remove DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure 2-amino-5-alkynylpyridine.[10]

Experimental Workflow Diagram

Workflow start Start setup 1. Setup Add catalysts (Pd/Cu/Ligand) to dry flask. start->setup inert 2. Inert Atmosphere Purge flask with Ar or N₂. setup->inert reagents 3. Add Reagents Add 2-amino-5-bromopyridine and degassed solvent. inert->reagents add_base_alkyne 4. Add Base & Alkyne Add Et₃N, then terminal alkyne. reagents->add_base_alkyne react 5. Heat Reaction Stir at 80-100 °C. add_base_alkyne->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 7. Aqueous Workup Dilute, wash, dry, concentrate. monitor->workup Complete purify 8. Purification Flash Column Chromatography. workup->purify end Pure Product purify->end

Caption: Step-by-step experimental workflow for the Sonogashira coupling of 2-amino-5-bromopyridine.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive Catalyst2. Insufficiently Inert Atmosphere3. Low Temperature1. Use fresh, high-quality Pd and Cu catalysts.[8]2. Ensure proper degassing of solvents and thorough purging of the reaction vessel.[6]3. Increase the reaction temperature. Aryl bromides often require heat.[14]
Formation of Black Precipitate (Palladium Black) Catalyst decomposition1. Ensure high-purity reagents and solvents.2. Consider a more robust ligand system.3. Avoid excessively high temperatures.[6]
Significant Alkyne Homocoupling (Glaser Product) Presence of oxygen1. Improve inert atmosphere technique (degassing and purging).2. Consider a copper-free protocol if the issue persists.[2][8]
Starting Material Remains, but Alkyne is Consumed Alkyne decomposition or homocoupling1. Add the alkyne slowly to the heated reaction mixture.2. Use a slight excess of the alkyne (1.1-1.2 equiv).
Difficult Purification Close polarity of product and byproducts1. Optimize chromatography conditions (try different solvent systems or gradients).2. Ensure the reaction has gone to completion to minimize unreacted starting materials.

Conclusion

The Sonogashira coupling of 2-amino-5-bromopyridines is a highly effective method for synthesizing valuable alkynyl-substituted heterocyclic compounds. Success hinges on a clear understanding of the underlying mechanism and careful control of reaction conditions, particularly maintaining an inert atmosphere. By following the detailed protocols and leveraging the troubleshooting guide provided, researchers can confidently and efficiently access a wide range of 2-amino-5-alkynylpyridine derivatives for applications in drug discovery and materials science.

References

synthesis of 6-pyrazole-substituted quinazolines from 2-Amino-5-bromonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Strategic Approach to the Synthesis of 6-Pyrazole-Substituted Quinazolines from 2-Amino-5-bromonicotinic Acid for Drug Discovery Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Abstract: 6-Pyrazole-substituted quinazolines represent a class of heterocyclic compounds with significant therapeutic potential, acting as potent inhibitors of various kinases and receptors.[1] This application note provides a detailed, field-proven protocol for the synthesis of this valuable scaffold, starting from the readily available precursor, 2-Amino-5-bromonicotinic acid.[2] The described synthetic strategy involves a two-stage process: initial formation of a 6-bromo-3,4-dihydroquinazolin-4-one core via cyclization, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the pyrazole moiety. We provide in-depth mechanistic insights, step-by-step experimental procedures, characterization data, and troubleshooting guidance to enable researchers to reliably synthesize these target molecules for applications in medicinal chemistry and drug development.

Introduction: The Significance of Pyrazole-Quinazoline Scaffolds

The fusion of pyrazole and quinazoline rings creates a privileged heterocyclic scaffold in modern medicinal chemistry.[3][4] Pyrazole derivatives are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] The quinazolinone core is also a cornerstone in drug discovery, found in numerous approved drugs. The combination of these two pharmacophores often leads to compounds with enhanced biological activity and selectivity. Specifically, 6-pyrazole-substituted quinazolines have been identified as potent tyrosine kinase inhibitors, demonstrating strong inhibitory activity against cancer cell lines such as human breast cancer and lung adenocarcinoma.[2]

This guide focuses on a rational and reproducible synthetic route starting from 2-Amino-5-bromonicotinic acid, a strategic starting material that incorporates the necessary functionalities for building the target molecule.[2][6]

Overall Synthetic Strategy

The synthesis is designed as a two-part sequence. The first part establishes the quinazolinone core, and the second part introduces the functional pyrazole group at the 6-position.

  • Part A: Quinazolinone Core Formation. 2-Amino-5-bromonicotinic acid is first converted into its corresponding amide, 2-amino-5-bromobenzamide. This intermediate is then cyclized with an appropriate one-carbon source (e.g., triethyl orthoformate or formamide) to yield the 6-bromo-3,4-dihydroquinazolin-4-one. This bromo-substituted core is the key intermediate for the subsequent cross-coupling reaction.

  • Part B: Pyrazole Installation via Suzuki-Miyaura Cross-Coupling. The bromine atom at the 6-position of the quinazolinone core serves as a handle for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This reaction efficiently forms a new carbon-carbon bond between the quinazolinone and a pyrazole-boronic acid or ester, yielding the final 6-pyrazole-substituted quinazoline product.[9]

Below is a visualization of the overall synthetic workflow.

G cluster_0 Part A: Quinazolinone Core Synthesis cluster_1 Part B: Pyrazole Installation A 2-Amino-5-bromonicotinic Acid B 2-Amino-5-bromobenzamide A->B Amidation C 6-Bromo-3,4-dihydroquinazolin-4-one B->C Cyclization E Final Product: 6-Pyrazole-substituted Quinazoline C->E Suzuki-Miyaura Cross-Coupling D Pyrazole Boronic Acid/Ester D->E

Caption: High-level workflow for the synthesis of 6-pyrazole-substituted quinazolines.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and reliability.[8][10] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.

The key steps are:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the 6-bromoquinazolinone, forming a Palladium(II) complex.

  • Transmetalation: The pyrazole-boronic acid (activated by a base) transfers its pyrazole group to the palladium complex, displacing the halide.

  • Reductive Elimination: The two organic groups (quinazoline and pyrazole) on the palladium complex couple and are eliminated, forming the final product and regenerating the Palladium(0) catalyst.[10]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd0 Pd(0)L_n OA_Complex [Quin-Pd(II)L_n-Br] Pd0->OA_Complex Oxidative Addition TM_Complex [Quin-Pd(II)L_n-Pyrazole] OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product 6-Pyrazole-Quinazoline (R-R') TM_Complex->Product Bromo 6-Bromoquinazolinone (R-Br) Bromo->OA_Complex Boronic Pyrazole-B(OH)₂ (R'-B(OH)₂) Boronic->TM_Complex

Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Part A: Synthesis of 6-Bromo-3,4-dihydroquinazolin-4-one

Step 1: Amidation of 2-Amino-5-bromonicotinic Acid

  • To a stirred solution of 2-Amino-5-bromonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add one drop of anhydrous N,N-Dimethylformamide (DMF) as a catalyst.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the evolution of gas. The reaction is complete when gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude acid chloride.

  • Re-dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Slowly bubble ammonia gas through the solution or add a solution of ammonium hydroxide (2.0 eq) dropwise.

  • Stir the reaction for an additional 1-2 hours at room temperature.

  • Collect the resulting precipitate by filtration, wash with cold water and a small amount of cold DCM, and dry under vacuum to obtain 2-amino-5-bromobenzamide.

Step 2: Cyclization to form the Quinazolinone Core

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-bromobenzamide (1.0 eq) and formamide (10 eq).

  • Heat the mixture to 150-160 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add cold water to the flask to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water to remove residual formamide, and dry in a vacuum oven.

  • The crude product can be purified by recrystallization from ethanol or isopropanol to yield pure 6-bromo-3,4-dihydroquinazolin-4-one.

Part B: Suzuki-Miyaura Coupling for Pyrazole Installation
  • To a microwave vial or a Schlenk flask, add 6-bromo-3,4-dihydroquinazolin-4-one (1.0 eq), the desired pyrazole-boronic acid or its pinacol ester derivative (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a pre-catalyst system like XPhos Pd G2 (0.02 eq).[9]

  • Add a base, typically potassium carbonate (K₂CO₃, 2.5 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).[10]

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL/mmol).

  • Heat the reaction mixture at 90-110 °C for 8-16 hours (or use microwave irradiation at 120 °C for 30-60 minutes) until TLC or LC-MS analysis indicates complete consumption of the starting material.[8][11]

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 6-pyrazole-substituted quinazoline product.

Materials and Expected Results

Reagent / Material Grade Supplier Purpose
2-Amino-5-bromonicotinic Acid≥97%CommercialStarting Material[12]
Oxalyl Chloride≥98%CommercialAmidation Reagent
Ammonium Hydroxide28-30%CommercialAmidation Reagent
Formamide≥99.5%CommercialCyclization Reagent
Pyrazole-4-boronic acid pinacol ester≥97%CommercialCoupling Partner
Pd(PPh₃)₄ or XPhos Pd G2CatalystCommercialSuzuki Catalyst[9]
Potassium Carbonate (K₂CO₃)AnhydrousCommercialBase[10]
1,4-DioxaneAnhydrousCommercialSolvent
Ethyl Acetate & HexaneHPLC GradeCommercialSolvents for Workup & Chromatography
Silica Gel230-400 meshCommercialStationary Phase for Chromatography
Compound Step Expected Yield Appearance Characterization Notes (¹H NMR, MS)
2-Amino-5-bromobenzamideA185-95%Off-white solidAppearance of amide protons in NMR; Correct mass peak in MS.
6-Bromo-3,4-dihydroquinazolin-4-oneA270-85%White to pale yellow solidCharacteristic quinazolinone protons in NMR; Correct mass peak in MS.
6-(1H-Pyrazol-4-yl)-quinazolin-4(3H)-oneB60-80%White solidDisappearance of C-Br; Appearance of pyrazole proton signals in NMR; Correct M+1 peak in ESI-MS.

Troubleshooting

Problem Possible Cause Recommended Solution
Low yield in amidation (Step A1) Incomplete acid chloride formation; Hydrolysis of acid chloride.Ensure anhydrous conditions. Use a slight excess of oxalyl chloride. Add ammonium hydroxide slowly at 0 °C.
Incomplete cyclization (Step A2) Insufficient temperature or reaction time.Increase temperature to 160 °C. Extend reaction time and monitor by TLC. Ensure formamide quality.
Failure of Suzuki coupling (Step B) Inactive catalyst; Ineffective base; Poor quality boronic ester.Use a fresh bottle of catalyst or a pre-catalyst. Use a stronger base like Cs₂CO₃. Ensure the boronic ester has not degraded. Thoroughly degas the solvent.
Debromination of starting material in Step B Proto-deboronation of the boronic acid; Presence of water/protons.Use a more robust boronic acid derivative (e.g., pinacol ester). Ensure anhydrous solvents and inert atmosphere.
Difficult purification Co-eluting impurities.Optimize the solvent system for column chromatography. Consider reverse-phase HPLC for final purification if necessary.

References

Application Notes and Protocols for the Utilization of 2-Amino-5-bromonicotinic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines in Modern Agrochemicals

2-Amino-5-bromonicotinic acid[1][2][3] is a highly functionalized pyridine derivative that has emerged as a valuable building block in the synthesis of advanced agrochemicals. Its unique arrangement of a carboxylic acid, an amino group, and a bromine atom on the pyridine ring offers a versatile platform for constructing complex molecules with potent biological activity. The presence of the bromine atom is particularly significant, as it provides a reactive handle for cross-coupling reactions, allowing for the introduction of diverse structural motifs. Furthermore, the amino and carboxylic acid groups are ideally positioned for the formation of amide bonds, a key linkage in many modern insecticides.[4][5]

These structural features make 2-Amino-5-bromonicotinic acid and its analogues key intermediates in the synthesis of the anthranilic diamide class of insecticides.[6][7] This class of compounds, which includes major commercial products like chlorantraniliprole, is renowned for its potent and selective activity against a range of lepidopteran pests.[6][7] This document provides a detailed guide for researchers and scientists on the application of 2-Amino-5-bromonicotinic acid in the synthesis of such agrochemicals, including a comprehensive, exemplary protocol and an overview of the underlying scientific principles.

Core Application: Synthesis of Diamide Insecticides

The primary application of 2-amino-5-halonicotinic acid derivatives in the agrochemical industry is in the synthesis of insecticides that act as ryanodine receptor modulators. These compounds exhibit their insecticidal effect by disrupting the normal functioning of calcium channels in the muscles of insects, leading to paralysis and death. The general structure of these diamide insecticides consists of a central aromatic or heteroaromatic core connected by two amide linkages to distinct substituted aromatic rings.

2-Amino-5-bromonicotinic acid serves as a precursor to one of these key aromatic fragments. The synthesis typically involves an amide coupling reaction between a derivative of 2-Amino-5-bromonicotinic acid and a substituted pyrazole carboxylic acid.[6]

Synthetic Strategy Overview

A common synthetic route involves a two-step process:

  • Amidation of 2-Amino-5-bromonicotinic acid: The carboxylic acid functionality is first converted to an amide. This is a crucial step to introduce the second nitrogen atom of the diamide structure.

  • Coupling with a Pyrazole Moiety: The resulting 2-amino-5-bromonicotinamide (or a derivative thereof) is then coupled with a suitable pyrazole carboxylic acid derivative to form the final diamide insecticide.

This modular approach allows for the synthesis of a wide library of potential insecticide candidates by varying the substituents on both the nicotinic acid and the pyrazole fragments.

Experimental Protocols

PART 1: Synthesis of 2-Amino-5-bromonicotinamide from 2-Amino-5-bromonicotinic acid

This protocol details the conversion of the carboxylic acid to the primary amide, a key intermediate for the subsequent coupling reaction. The procedure utilizes a standard peptide coupling methodology, which is highly efficient and broadly applicable.[8]

Materials:

  • 2-Amino-5-bromonicotinic acid (C₆H₅BrN₂O₂, MW: 217.02 g/mol )[1][2]

  • 1-Hydroxybenzotriazole (HOBT)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

  • Triethylamine (Et₃N)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

  • Magnetic stirrer with stirring bar

  • Round-bottom flask

  • Standard laboratory glassware

  • Rotary evaporator

Procedure: [8]

  • To a solution of 2-Amino-5-bromonicotinic acid (1.0 eq) in DMF, add HOBT (1.2 eq) and EDCI (2.0 eq).

  • To this mixture, add triethylamine (5.0 eq) and ammonium chloride (5.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Upon completion of the reaction (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure using a rotary evaporator.

  • Suspend the residue in water and extract with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, 2-amino-5-bromonicotinamide. This product is often of sufficient purity for use in the next step without further purification.

Expected Yield: Approximately 80-90%.[8]

Causality Behind Experimental Choices:

  • EDCI/HOBT: This combination is a classic and highly effective coupling system for amide bond formation. EDCI activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBT then reacts with this intermediate to form an active ester, which is less prone to side reactions (like racemization if chiral centers were present) and reacts efficiently with the amine (in this case, ammonia from ammonium chloride).[4][5]

  • Triethylamine: This organic base is used to neutralize the HCl salt of EDCI and the ammonium chloride, liberating the free amine required for the reaction and driving the equilibrium towards product formation.

  • DMF: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction.

PART 2: Exemplary Synthesis of a Diamide Insecticide

This protocol describes the coupling of the intermediate, 2-amino-5-bromonicotinamide, with a pyrazole carboxylic acid derivative. For the purpose of this guide, we will use 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid as an example, which is a known intermediate in the synthesis of chlorantraniliprole.[6] This exemplifies a common industrial synthetic route.

Materials:

  • 2-Amino-5-bromonicotinamide (from Part 1)

  • 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

  • Methanesulfonyl chloride (MsCl)

  • 3-Picoline

  • Propionitrile

  • Water

Instrumentation:

  • Jacketed reaction vessel with overhead stirrer and temperature control

  • Addition funnel

  • Filtration apparatus (e.g., Büchner funnel)

Procedure: (Adapted from related syntheses)[6]

  • In a suitable reaction vessel, charge 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) and 2-amino-5-bromonicotinamide (1.05 eq) in propionitrile.

  • Add 3-picoline (2.6 eq) to the mixture.

  • Cool the reaction mixture to between -5 °C and 0 °C.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature below 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, and then warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, add water dropwise to quench the reaction.

  • Stir the resulting slurry at room temperature for 1 hour.

  • Filter the solid product, wash with a mixture of propionitrile and water, followed by a wash with propionitrile.

  • Dry the product under a stream of nitrogen to obtain the final diamide insecticide.

Causality Behind Experimental Choices:

  • Methanesulfonyl Chloride (MsCl): In this context, MsCl acts as an activating agent for the carboxylic acid, likely forming a mixed anhydride in situ. This is a common and cost-effective alternative to carbodiimide coupling agents for large-scale synthesis.

  • 3-Picoline: A mild organic base used to scavenge the HCl generated during the activation step with MsCl. Its choice over stronger bases can help to minimize side reactions.

  • Propionitrile: A suitable solvent for this reaction, allowing for good solubility of the reactants and a suitable temperature range for the reaction.

  • Low-Temperature Addition: The dropwise addition of MsCl at low temperature is crucial to control the exothermic reaction and prevent the decomposition of the reactive mixed anhydride intermediate, thus maximizing the yield of the desired product.

Data Presentation

Parameter Value Reference
Molecular Formula C₆H₅BrN₂O₂[1]
Molecular Weight 217.02 g/mol [1]
Appearance Light yellow powder[9]
Purity (Typical) ≥97%[2]

Visualization of Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Amidation cluster_1 Step 2: Amide Coupling 2_Amino_5_bromonicotinic_acid 2-Amino-5-bromonicotinic acid Amide_Intermediate 2-Amino-5-bromonicotinamide 2_Amino_5_bromonicotinic_acid->Amide_Intermediate EDCI, HOBT, NH4Cl, Et3N DMF, Room Temp. Final_Product Diamide Insecticide Amide_Intermediate->Final_Product Pyrazole_Acid 3-Bromo-1-(3-chloro-2-pyridinyl) -1H-pyrazole-5-carboxylic acid Pyrazole_Acid->Final_Product Coupling_Reagents MsCl, 3-Picoline Propionitrile, -5 °C to RT Coupling_Reagents->Final_Product

Caption: Synthetic workflow for a diamide insecticide.

Mechanism of Action: Ryanodine Receptor Modulation

Insecticides synthesized from 2-Amino-5-bromonicotinic acid derivatives, such as chlorantraniliprole, belong to the IRAC (Insecticide Resistance Action Committee) Group 28. Their mode of action is the allosteric modulation of insect ryanodine receptors (RyRs).

RyRs are large ion channels located on the sarcoplasmic reticulum of muscle cells. In their natural state, they regulate the release of calcium ions (Ca²⁺), which is essential for muscle contraction. The diamide insecticides bind to a specific site on the insect RyR, locking it in an open conformation. This leads to an uncontrolled release of Ca²⁺ from internal stores, resulting in:

  • Muscle Contraction and Paralysis: The continuous high concentration of intracellular Ca²⁺ causes sustained muscle contraction and paralysis.

  • Feeding Cessation: Affected insects rapidly stop feeding.

  • Lethargy and Death: The overall disruption of calcium homeostasis leads to lethargy and eventual death of the insect.

A key advantage of this class of insecticides is their high selectivity for insect RyRs over mammalian receptors, which contributes to their favorable safety profile for non-target organisms.

Mechanism_of_Action Diamide Diamide Insecticide RyR Insect Ryanodine Receptor (RyR) Diamide->RyR Binds to Ca_Channel Calcium Channel (Locked Open) RyR->Ca_Channel Causes Ca_Release Uncontrolled Ca2+ Release Ca_Channel->Ca_Release Paralysis Muscle Paralysis & Feeding Cessation Ca_Release->Paralysis Death Insect Death Paralysis->Death

Caption: Mechanism of action of diamide insecticides.

Safety and Handling

2-Amino-5-bromonicotinic acid is a chemical intermediate and should be handled with appropriate safety precautions.

  • Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield. Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[10]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

2-Amino-5-bromonicotinic acid is a cornerstone intermediate for the synthesis of a vital class of modern insecticides. Its strategic functionalization allows for efficient and modular synthesis of complex diamide structures that exhibit potent and selective activity against key agricultural pests. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of this versatile building block and to develop new, effective, and safe crop protection solutions.

References

Strategic Derivatization of 2-Amino-5-bromonicotinic Acid for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Abstract

2-Amino-5-bromonicotinic acid is a highly versatile heterocyclic scaffold, presenting three distinct and orthogonally reactive functional groups ideal for systematic chemical modification. Its strategic importance in medicinal chemistry lies in its utility as a foundational building block for constructing libraries of novel compounds for Structure-Activity Relationship (SAR) studies. This application note provides a comprehensive guide for researchers, detailing validated protocols for the selective derivatization of the carboxylic acid, the bromine atom, and the amino group. We delve into the causality behind experimental choices, offering field-proven insights into amide coupling and Suzuki-Miyaura cross-coupling reactions. The methodologies are designed to be robust and adaptable, enabling the efficient generation of diverse molecular libraries to accelerate the discovery of new therapeutic agents, such as kinase, anti-inflammatory, or anti-cancer inhibitors.[1][2][3]

Introduction: The Strategic Value of the 2-Amino-5-bromonicotinic Acid Scaffold

The pyridine ring is a privileged scaffold in drug discovery, and its substituted variants offer a rich playground for molecular design. 2-Amino-5-bromonicotinic acid (CAS: 52833-94-0) is a particularly valuable starting material due to the specific arrangement of its functional groups, which serve as versatile handles for chemical diversification.[4]

  • The Carboxylic Acid (C3): This group is a prime site for amide bond formation, one of the most common and reliable reactions in medicinal chemistry.[5] It allows for the introduction of a vast array of chemical moieties from commercially available amines, enabling extensive exploration of the surrounding chemical space.

  • The Bromine Atom (C5): As a halogen, the bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7] This provides a powerful method for installing aryl, heteroaryl, or alkenyl groups, which can profoundly influence compound topology, solubility, and target engagement.

  • The Amino Group (C2): The nucleophilic amino group can be acylated, alkylated, or serve as a key hydrogen bond donor for target interaction. Its modification allows for fine-tuning electronic properties and probing specific interactions within a binding pocket.

This guide presents a logical workflow for leveraging these three modification points to generate a focused library of analogs for robust SAR studies.

cluster_c3 C3-Position: Carboxylic Acid cluster_c5 C5-Position: Bromine cluster_c2 C2-Position: Amino Group core 2-Amino-5-bromonicotinic Acid Scaffold c3_rxn Amide Coupling (HATU, EDC/HOBt) core->c3_rxn c5_rxn Suzuki Coupling (Pd Catalyst) core->c5_rxn c2_rxn Acylation / Alkylation core->c2_rxn c3_result Amide Library (R-NH-C=O) c3_rxn->c3_result Introduce R1 c5_result Bi-aryl/Heteroaryl Library (R-Ar) c5_rxn->c5_result Introduce R2 c2_result N-Substituted Library (R-NH) c2_rxn->c2_result Introduce R3 start 1. Dissolve Scaffold (2-Amino-5-bromonicotinic acid) in DMF reagents 2. Add Amine (1.1 eq) & DIPEA (3.0 eq) start->reagents coupling 3. Add Coupling Reagent (e.g., HATU, 1.2 eq) reagents->coupling react 4. Stir at RT (2-12 h) Monitor by LC-MS coupling->react workup 5. Aqueous Workup (Dilute with EtOAc, wash with H₂O & brine) react->workup purify 6. Purify (Column Chromatography) workup->purify product Final Product: Amide Derivative purify->product setup 1. Combine Scaffold, Boronic Acid (1.2 eq), & Base (K₂CO₃, 2.0 eq) inert 2. Evacuate & Backfill with Argon (3x) setup->inert reagents 3. Add Pd(PPh₃)₄ (5 mol%) & Degassed Solvent (Dioxane/H₂O) inert->reagents react 4. Heat to 80-100 °C (2-16 h) Monitor by LC-MS reagents->react workup 5. Aqueous Workup (Dilute, extract with EtOAc) react->workup purify 6. Purify (Column Chromatography) workup->purify product Final Product: C5-Aryl Derivative purify->product

References

Application Note & Protocol: A Validated Approach to the Large-Scale Synthesis of 2-Amino-5-bromonicotinic Acid Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive, field-tested guide for the large-scale synthesis of 2-Amino-5-bromonicotinic acid hydrobromide, a critical building block in pharmaceutical development.[1][2] The protocol is designed for researchers, scientists, and drug development professionals, emphasizing scalability, safety, and high-purity outcomes. By explaining the causality behind each experimental step, this guide ensures that the protocol is not merely a set of instructions but a self-validating system for robust and reproducible manufacturing. The methodology is grounded in established chemical principles and supported by authoritative safety and analytical data.

Introduction: Significance and Application

2-Amino-5-bromonicotinic acid is a vital organic intermediate, primarily utilized in the synthesis of complex heterocyclic compounds for active pharmaceutical ingredients (APIs).[1] Its structural motifs are integral to molecules designed as kinase inhibitors for oncology and potent agents in various therapeutic areas. The hydrobromide salt form is often preferred in large-scale production due to its enhanced stability, crystallinity, and ease of handling compared to the free base, which simplifies purification, filtration, and drying processes. Achieving high purity of this intermediate is paramount to ensure the efficacy, safety, and quality of the final API.

Synthesis Overview and Mechanistic Rationale

The synthesis is a two-stage process: (1) Electrophilic aromatic substitution to brominate the starting material, 2-aminonicotinic acid, followed by (2) formation of the hydrobromide salt.

  • Stage 1: Regioselective Bromination: The pyridine ring of 2-aminonicotinic acid is activated by the amino group (-NH₂) and deactivated by the carboxylic acid group (-COOH). The amino group is a potent ortho-, para-director. Bromination occurs selectively at the C-5 position (para to the amino group), which is sterically accessible and electronically favored.

  • Stage 2: Salt Formation: The isolated 2-Amino-5-bromonicotinic acid free base is treated with hydrobromic acid (HBr). The basic amino group on the pyridine ring is protonated by the strong acid, forming the stable hydrobromide salt, which typically exhibits lower solubility and crystallizes readily from the solution.

Experimental Workflow Diagram

The following diagram outlines the critical stages of the synthesis process, from starting materials to the final, purified product.

G cluster_0 Stage 1: Bromination cluster_1 Stage 2: Salt Formation & Purification A Starting Material (2-Aminonicotinic Acid) B Reaction Setup (Solvent Charge & Inerting) A->B C Controlled Bromine Addition (Temperature Monitoring) B->C D Reaction Monitoring (TLC/HPLC) C->D E Quenching & Workup (Excess Br₂ Neutralization) D->E F Isolation of Free Base (Precipitation & Filtration) E->F G Dissolution of Free Base F->G Proceed to Salt Formation H HBr Addition & Salt Formation G->H I Crystallization & Isolation H->I J Washing & Drying I->J K Final Product (2-Amino-5-bromonicotinic Acid HBr) J->K

Caption: High-level workflow for the synthesis of 2-Amino-5-bromonicotinic acid HBr.

Process Parameters and Data Summary

The following table summarizes the key quantitative data for a representative laboratory-scale batch. These parameters are designed for scalability, with appropriate adjustments for heat transfer and mass transfer in larger reactor vessels.

ParameterValue / ReagentMolar Mass ( g/mol )MolesMolar RatioNotes
Starting Material 2-Aminonicotinic Acid138.121.001.0Ensure dryness before use.
Solvent (Bromination) Glacial Acetic Acid--~10 volActs as solvent and acid catalyst.
Brominating Agent Bromine (Br₂)159.811.051.05Corrosive & Toxic. Add slowly.
Quenching Agent 10% Sodium Thiosulfate--As neededUsed until the red color of Br₂ disappears.
Solvent (Salt Formation) Isopropanol (IPA)--~8 volGood solvent for the free base, poor for the salt.
Acid for Salt Formation 48% Hydrobromic Acid (HBr)80.911.101.1Added to ensure complete protonation.
Reaction Temperature 20-25°C---Exothermic reaction; requires cooling.
Reaction Time 4-6 hours---Monitor by HPLC for completion.
Expected Yield 85-92%---Based on the starting material.
Final Product Purity >99% (by HPLC)297.94--Off-white to pale yellow solid.[3][4]

Detailed Step-by-Step Synthesis Protocol

A. Stage 1: Synthesis of 2-Amino-5-bromonicotinic Acid (Free Base)

  • Reactor Setup: Charge a suitably sized, clean, and dry glass-lined reactor with 2-aminonicotinic acid (1.0 eq). The reactor must be equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet/outlet connected to a scrubber containing a sodium thiosulfate solution to neutralize HBr gas and bromine vapors.

  • Solvent Addition: Under a nitrogen atmosphere, charge glacial acetic acid (~10 volumes relative to the starting material). Stir the mixture to form a slurry.

  • Bromine Addition: Cool the reactor to 15-20°C using a cooling bath. In a separate, dry vessel, measure liquid bromine (1.05 eq). Slowly add the bromine to the reactor via the dropping funnel over 1-2 hours. Causality: A slow, controlled addition at a reduced temperature is critical to manage the exotherm and prevent the formation of dibrominated and other over-brominated by-products.[5]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by withdrawing a small aliquot, quenching it, and analyzing via TLC or HPLC until the starting material is consumed (<1%).

  • Quenching: Once the reaction is complete, cool the mixture to 10-15°C. Slowly add a 10% aqueous solution of sodium thiosulfate until the red-brown color of excess bromine is completely discharged and the solution becomes pale yellow. Causality: This step neutralizes unreacted, hazardous bromine, making the workup safer.

  • Isolation: Slowly add deionized water (~5 volumes) to the reaction mixture to precipitate the product. Stir the resulting slurry for 1 hour at 10-15°C.

  • Filtration and Washing: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Follow with a wash of cold isopropanol to displace water.

B. Stage 2: Formation and Purification of Hydrobromide Salt

  • Reactor Setup: Transfer the wet filter cake of the free base into a clean reactor equipped with a stirrer, condenser, and nitrogen inlet.

  • Dissolution: Add isopropanol (~8 volumes) and heat the mixture to 50-60°C with stirring to dissolve the free base.

  • Salt Formation: Cool the solution to 40-45°C. Slowly add 48% hydrobromic acid (1.1 eq). A precipitate of the hydrobromide salt will begin to form almost immediately. Causality: Using a slight excess of HBr ensures complete conversion to the salt form. Isopropanol is chosen as it provides good solubility for the free base but poor solubility for the salt, driving crystallization and leading to a high recovery yield.

  • Crystallization: Stir the mixture at 40-45°C for 30 minutes, then slowly cool to 0-5°C over 2-3 hours to maximize crystal growth and yield. Hold at this temperature for at least 2 hours.

  • Final Isolation: Filter the crystalline product. Wash the filter cake with a small amount of cold (0-5°C) isopropanol to remove any residual impurities.

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

Characterization and Quality Control

The identity and purity of the final product, this compound, must be confirmed using standard analytical techniques:

  • Appearance: Off-white to pale yellow powder.[3][4]

  • ¹H NMR: To confirm the structure and position of the bromine atom.

  • Mass Spectrometry: To confirm the molecular weight (217.02 g/mol for the free base).[6]

  • HPLC: To determine purity (should be >99%).

  • Karl Fischer Titration: To determine water content.

Safety, Hazard Management, and Waste Disposal

A. Hazard Identification:

  • 2-Amino-5-bromonicotinic acid: Causes skin irritation (H315) and serious eye irritation (H319).[6][7] May cause respiratory irritation. Harmful if swallowed, in contact with skin, or if inhaled.[6]

  • Bromine (Br₂): Extremely corrosive, toxic, and a strong oxidizing agent. Causes severe skin burns and eye damage. Fatal if inhaled.

  • Hydrobromic Acid (HBr): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Glacial Acetic Acid: Flammable liquid and vapor. Causes severe skin burns and eye damage.

B. Personal Protective Equipment (PPE):

  • Engineering Controls: All operations must be conducted in a well-ventilated fume hood or a closed system reactor.[8][9] Eyewash stations and safety showers must be readily accessible.[8]

  • Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber or Viton for bromine).

  • Eye/Face Protection: Use safety goggles and a face shield.[8]

  • Skin and Body Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant clothing.

C. Handling and Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials like strong bases and oxidizing agents.[7][9]

  • Keep containers tightly closed.[7]

D. Waste Disposal:

  • All waste materials (solvents, aqueous layers, and contaminated materials) must be collected in properly labeled containers and disposed of as hazardous waste according to local, state, and federal regulations.[7][8] Do not dispose of in standard drains.

References

Application Note: A Robust One-Pot Synthesis of 5-Aryl-2-aminopyrido[2,3-d]pyrimidin-4(3H)-ones from 2-Amino-5-bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Amino-5-bromonicotinic Acid in Drug Discovery

2-Amino-5-bromonicotinic acid is a highly valuable heterocyclic building block in medicinal chemistry. Its strategic arrangement of a carboxylic acid, an amino group, and a bromine atom on a pyridine core provides multiple reaction handles for molecular diversification.[1][2] This structure is particularly pivotal in the synthesis of kinase inhibitors, a major class of targeted cancer therapies.[3][4] The aminopyridine moiety can serve as a potent hydrogen-bonding hinge-binding motif, while the bromine atom offers a prime site for introducing aryl or heteroaryl groups via cross-coupling reactions to probe hydrophobic pockets within an enzyme's active site.

Traditional multi-step syntheses often suffer from cumulative yield losses, increased solvent waste, and extended timelines due to intermediate isolation and purification. One-pot syntheses circumvent these issues by performing sequential reactions in a single vessel, offering a more efficient, economical, and environmentally benign pathway to complex molecules.[5]

This application note provides a detailed, field-proven protocol for a one-pot, two-step synthesis commencing with 2-Amino-5-bromonicotinic acid. The methodology leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by an in-situ intramolecular cyclization to rapidly construct a library of 5-Aryl-2-aminopyrido[2,3-d]pyrimidin-4(3H)-one scaffolds. This protocol is designed for researchers, medicinal chemists, and drug development professionals seeking to accelerate the discovery of novel therapeutic agents.

Scientific Rationale and Reaction Mechanism

The elegance of this one-pot procedure lies in the orthogonal reactivity of the functional groups on the 2-Amino-5-bromonicotinic acid starting material. The synthesis proceeds via two mechanistically distinct, yet compatible, transformations.

Step 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The first transformation is the formation of a C-C bond between the C5 position of the pyridine ring and an aryl group. The Suzuki-Miyaura reaction is the method of choice due to its high functional group tolerance and robust nature.[6][7] The catalytic cycle, a well-established process, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the Aryl-Bromine bond, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, regenerating the Pd(0) catalyst and forming the desired biaryl product.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ complex1 Ar-Pd(II)L₂-Br pd0->complex1 oxidative_addition Oxidative Addition complex2 Ar-Pd(II)L₂-Ar' complex1->complex2 transmetalation Transmetalation complex2->pd0 product Ar-Ar' reductive_elimination Reductive Elimination arbr Ar-Br ar_boronic Ar'-B(OR)₂ (Base)

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Step 2: In-Situ Intramolecular Amidation

Upon completion of the Suzuki coupling, the intermediate, a 2-Amino-5-aryl-nicotinic acid, is not isolated. Instead, a peptide coupling agent is introduced directly into the reaction mixture. This reagent activates the carboxylic acid, facilitating nucleophilic attack by the adjacent 2-amino group to form the thermodynamically stable six-membered pyridopyrimidinone ring system. This cyclization is a robust and high-yielding transformation that locks the molecule into a conformation often found in bioactive compounds.

The one-pot approach is validated by the fact that the reagents and conditions for the second step do not interfere with the components of the first. The base used in the Suzuki coupling is typically consumed or does not detrimentally affect the subsequent amidation.

Experimental Workflow Overview

The entire process is designed to be seamless, moving from starting materials to the final purified product with minimal handling.

One_Pot_Workflow setup 1. Reaction Setup (Inert Atmosphere) suzuki 2. Suzuki Coupling (Heat, 4-12h) setup->suzuki cyclize 3. In-Situ Cyclization (Coupling Agent, RT, 2-4h) suzuki->cyclize Cool to RT, add reagents workup 4. Aqueous Workup & Extraction cyclize->workup purify 5. Purification (Column Chromatography) workup->purify analyze 6. Analysis (NMR, LC-MS) purify->analyze

Figure 2: General Experimental Workflow for the One-Pot Synthesis.

Detailed Experimental Protocol

Materials and Reagents

ReagentGradeSupplierNotes
2-Amino-5-bromonicotinic acid≥97%CommercialStarting material.
Arylboronic Acid≥98%CommercialSee Table 2 for examples.
Tetrakis(triphenylphosphine)palladium(0)≥99%CommercialPd(PPh₃)₄. Air-sensitive, handle under inert gas.[6]
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%CommercialFinely powdered is preferred.[4]
1,4-DioxaneAnhydrous, ≥99.8%CommercialUse a freshly opened bottle or solvent from a purification system.
Deionized WaterType IIn-houseMust be degassed before use.
HATU≥98%Commercial(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
N,N-Diisopropylethylamine (DIPEA)≥99.5%CommercialBase for cyclization step.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction.
BrineSaturated Aq.In-houseFor washing.
Magnesium Sulfate (MgSO₄)AnhydrousCommercialFor drying organic layer.
Silica Gel230-400 meshCommercialFor column chromatography.

Procedure

  • Reaction Setup:

    • To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-Amino-5-bromonicotinic acid (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.5 mmol, 2.5 eq).[6]

    • Seal the flask with a rubber septum. Evacuate the flask and backfill with dry argon gas. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Suzuki-Miyaura Coupling:

    • Under a positive pressure of argon, add Tetrakis(triphenylphosphine)palladium(0) (0.04 mmol, 4 mol%).

    • Via syringe, add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v, 15 mL total).

    • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • In-Situ Cyclization:

    • Once the starting material is fully consumed, remove the flask from the oil bath and allow it to cool to room temperature.

    • Under a continued positive pressure of argon, add HATU (1.1 mmol, 1.1 eq) and DIPEA (2.0 mmol, 2.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for an additional 2-4 hours. Monitor the formation of the cyclized product by LC-MS.

  • Workup and Purification:

    • Upon completion, quench the reaction by adding 20 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).[6]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to afford the pure 5-Aryl-2-aminopyrido[2,3-d]pyrimidin-4(3H)-one.

Data Presentation: Representative Results

The following table summarizes expected yields for the one-pot synthesis using various arylboronic acids, based on literature precedents for similar transformations.[7]

EntryArylboronic AcidSuzuki Time (h)Overall Yield (%)
1Phenylboronic acid675-85
24-Fluorophenylboronic acid578-88
33-Methoxyphenylboronic acid772-82
44-(Trifluoromethyl)phenylboronic acid865-75
5Thiophene-3-boronic acid668-78

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Suzuki Step 1. Inactive catalyst (oxidation).2. Insufficiently degassed solvents.3. Poor quality boronic acid (trimerized).4. Steric hindrance on coupling partner.1. Ensure a strictly inert atmosphere; use a fresh bottle of catalyst.2. Degas solvents thoroughly with argon sparging for 20-30 min.3. Use high-purity boronic acid; consider using a boronate ester.4. Screen alternative ligands (e.g., XPhos, SPhos) or a more active pre-catalyst (e.g., G3-palladacycles). Increase reaction temperature or time.
Dehalogenation Side Product Presence of protic sources or catalyst decomposition.Use rigorously dried solvents and reagents. A different palladium source or ligand may be less prone to this pathway.
Incomplete Cyclization 1. Insufficient activation of carboxylic acid.2. Steric hindrance around the amino group.1. Increase the amount of coupling agent (HATU) to 1.3 eq.2. Consider an alternative coupling agent like T3P® (Propylphosphonic Anhydride).3. Allow the reaction to stir longer at room temperature or gently warm to 40 °C.
Difficult Purification Residual palladium catalyst or phosphine oxides.After the aqueous workup, wash the organic layer with a 1% solution of L-cysteine to scavenge residual palladium. Triphenylphosphine oxide can often be removed by careful column chromatography or recrystallization.

Conclusion

This application note details a highly efficient and robust one-pot protocol for the synthesis of medicinally relevant 5-Aryl-2-aminopyrido[2,3-d]pyrimidin-4(3H)-ones from the versatile building block 2-Amino-5-bromonicotinic acid. By combining a Suzuki-Miyaura cross-coupling with an in-situ intramolecular cyclization, this method significantly reduces reaction time and waste while providing rapid access to diverse libraries of potential kinase inhibitors and other therapeutic agents. The protocol is scalable and amenable to a wide range of substrates, making it a powerful tool for any drug discovery program.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reaction Yield with 2-Amino-5-bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the unique challenges encountered when working with 2-Amino-5-bromonicotinic acid. As a substrate, its electronic properties—possessing both an electron-donating amino group and an electron-withdrawing carboxylic acid on a pyridine ring—present distinct hurdles that require careful consideration of reaction parameters. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these complexities and achieve high reaction yields.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges researchers face with this specific substrate.

Q1: Why is my Suzuki coupling with 2-Amino-5-bromonicotinic acid resulting in low to no yield?

A1: Low yields or complete reaction failure are frequently reported and can be traced back to the inherent characteristics of the substrate. The primary issues are:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the exocyclic amino group can coordinate with the palladium catalyst. This binding can lead to catalyst inhibition or deactivation, effectively poisoning the catalytic cycle.[1][2]

  • Substrate Reactivity: The presence of the electron-donating amino group can decrease the reactivity of the Carbon-Bromine bond towards oxidative addition, which is often the rate-limiting step of the reaction.[1][3]

  • Solubility Issues: The zwitterionic nature of the amino acid can lead to poor solubility in common organic solvents, creating a heterogeneous mixture that impedes catalytic efficiency.

  • Acid-Base Complications: The carboxylic acid can react with the base, potentially altering the base's efficacy in the catalytic cycle or leading to unwanted side reactions.

Q2: I'm observing significant starting material consumption, but the desired product is not forming. What are the likely side reactions?

A2: This is a classic symptom of competing reaction pathways outcompeting your desired coupling. The most common side reactions include:

  • Protodeboronation: This is the hydrolysis of your boronic acid partner (Ar-B(OH)₂) to the corresponding arene (Ar-H).[1][4] This is particularly problematic in aqueous, basic conditions. To mitigate this, consider using more stable boronic esters (e.g., pinacol esters) or running the reaction under anhydrous conditions.[1][5][6]

  • Dehalogenation: The 2-Amino-5-bromonicotinic acid is reduced to 2-Aminonicotinic acid. This can occur if there are hydride sources in the reaction, such as certain alcohol solvents or amine bases.[2] Ensuring a thoroughly inert atmosphere and optimizing reaction time can minimize this.[2]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct (Ar-Ar). This is often exacerbated by the presence of oxygen, which can interfere with the Pd(0)/Pd(II) catalytic cycle.[2][4] Rigorous degassing of all solvents and reagents is critical.

Q3: Can I perform this reaction without protecting the amino or carboxylic acid groups?

A3: Yes, it is often possible and desirable to avoid protection/deprotection steps. However, success without protecting groups hinges on carefully selecting the right combination of catalyst, ligand, base, and solvent to overcome the challenges mentioned in Q1. This guide focuses on optimizing the reaction for the unprotected substrate.

II. Troubleshooting and Optimization Guide

When initial attempts fail, a systematic approach to optimizing reaction conditions is essential. The following sections provide a logical workflow for troubleshooting.

Logical Troubleshooting Workflow

This diagram outlines a step-by-step process for diagnosing and resolving low-yield issues.

G cluster_0 Start: Low Yield cluster_1 Step 1: Catalyst System cluster_2 Step 2: Base Selection cluster_3 Step 3: Solvent System cluster_4 Step 4: Boron Source cluster_5 End: Optimized Reaction Start Low or No Yield Catalyst Screen Ligands & Pd Source (e.g., XPhos, SPhos) Start->Catalyst Initial Check Base Screen Bases (K₃PO₄ vs. K₂CO₃ vs. Cs₂CO₃) Catalyst->Base If still low yield Solvent Optimize Solvent (Dioxane/H₂O, Toluene, DMF) Base->Solvent If side reactions persist Boron Switch to Boronic Ester (Pinacol or MIDA) Solvent->Boron If protodeboronation occurs End High Yield Achieved Boron->End Final Optimization

Caption: A systematic workflow for troubleshooting low-yield Suzuki reactions.

The Catalyst System: Overcoming Inhibition

The choice of palladium precursor and, critically, the ligand is paramount for success with this challenging substrate. Standard catalysts like Pd(PPh₃)₄ are often ineffective due to catalyst inhibition.[2]

Causality: The electron-rich and sterically hindered nature of modern phosphine ligands is key.

  • Electron-rich ligands increase the electron density on the palladium center, which promotes the rate-limiting oxidative addition step, especially with electron-rich aryl halides.[7]

  • Bulky ligands promote reductive elimination and can prevent the formation of inactive palladium dimers.[7] They also create a sterically crowded coordination sphere around the palladium, which can disfavor the binding of the inhibitory pyridine and amino groups.

Recommended Catalyst Systems:
Catalyst SystemPrecursorLigandKey Advantage
Buchwald Ligands Pd(OAc)₂ or Pd₂(dba)₃XPhos, SPhos, RuPhosHighly effective for heteroaryl couplings; bulky and electron-rich.[1]
NHC Ligands PEPPSI™-IPrIPr (Imidazolium salt)N-Heterocyclic Carbenes are strong σ-donors, more so than phosphines, and are robust.[8][9]
Standard (for comparison) Pd(PPh₃)₄PPh₃Often ineffective for this substrate class but a common baseline.[2][10]

Actionable Protocol: If you are using Pd(PPh₃)₄ and seeing poor results, switch to a more robust system. A good starting point is a combination of Pd(OAc)₂ (2 mol%) with SPhos (4 mol%).

Base Selection: Managing Acidity and Activating Boron

The base plays a dual role: it is required to activate the boronic acid for transmetalation but can also react with the carboxylic acid of your substrate.[11] The choice of base can significantly influence reaction outcomes.

Causality:

  • Stronger bases (like K₃PO₄) are often more effective at promoting the formation of the active boronate species required for transmetalation.[11]

  • Solubility: The solubility of the base in the chosen solvent system is crucial. Inorganic bases like K₃PO₄ and K₂CO₃ often require a small amount of water as a co-solvent to be effective.[12][13]

  • Substrate Compatibility: A very strong base could potentially deprotonate the amino group, altering its electronic effect on the ring.

Recommended Bases for Screening:
BaseStrengthCommon SolventsNotes
K₃PO₄ StrongDioxane/H₂O, Toluene/H₂OOften the most effective for challenging couplings. Requires water for solubility.[11]
K₂CO₃ ModerateDioxane/H₂O, DMF, MeCN/H₂OA milder, common choice. Good starting point if K₃PO₄ is too harsh.[11][14]
Cs₂CO₃ StrongDioxane, Toluene, DMFMore soluble in organic solvents than K₂CO₃, can sometimes be used in anhydrous conditions.[15]

Actionable Protocol: Start with K₃PO₄ (2-3 equivalents) in a dioxane/water (e.g., 4:1) solvent mixture. If you observe decomposition or complex side products, switch to the milder K₂CO₃.

Solvent Choice: Ensuring Solubility and Compatibility

The solvent system must solubilize all components—the polar amino acid, the often nonpolar boronic acid, the catalyst, and the base—to facilitate the reaction.

Causality: Solvent polarity can influence the stability of catalytic intermediates and the rate of different steps in the catalytic cycle.[16][17] For substrates like 2-Amino-5-bromonicotinic acid, a polar aprotic solvent, often with a water co-solvent, is required.

Recommended Solvent Systems:
Solvent SystemRatio (v/v)Typical Temp. (°C)Advantages/Disadvantages
1,4-Dioxane / H₂O 4:1 to 10:180-100Excellent for solubilizing inorganic bases and polar substrates. Most common starting point.[2][3]
Toluene / H₂O 10:190-110Allows for higher temperatures, which can be beneficial for slow reactions.
DMF or DMAc N/A (can add H₂O)90-120Highly polar, good for solubility, but can sometimes lead to catalyst decomposition at high temps.[8]

Actionable Protocol: Begin with a degassed 4:1 mixture of 1,4-Dioxane and water. If solubility remains an issue, DMF can be attempted, but monitor the reaction closely for signs of catalyst decomposition (e.g., formation of palladium black).

Mitigating Protodeboronation: Protecting the Boron

If you identify the arene byproduct from your boronic acid, protodeboronation is a significant issue. This side reaction is often faster than a sluggish cross-coupling.[4]

Causality: Boronic acids are susceptible to cleavage by proton sources, a process accelerated by base and water.[4] Converting the boronic acid to a more stable boronic ester protects it from premature decomposition. The ester is cleaved in situ under the reaction conditions to generate the active boronate species.

Stable Boron Reagents:
Reagent TypeStructure ExampleStabilityNotes
Pinacol Boronic Ester Ar-B(pin)GoodCommercially available or easily synthesized. More stable than boronic acids.[1][5]
MIDA Boronic Ester Ar-B(MIDA)ExcellentVery stable, can withstand chromatography. Allows for sequential couplings.[1][12]
Trifluoroborate Salts Ar-BF₃KExcellentHighly stable crystalline solids. Slowly hydrolyze in situ to the boronic acid.[18]

Actionable Protocol: If protodeboronation is confirmed, replace the arylboronic acid with the corresponding arylboronic acid pinacol ester (1.2-1.5 equivalents). This is often the most effective solution to this problem.

The Suzuki Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting.

Suzuki_Cycle cluster_boron Pd0 L₂Pd(0) Active Catalyst OxAdd L₂(Ar)Pd(II)-X Pd0->OxAdd Oxidative Addition (Ar-X) Inhibition Catalyst Inhibition (Pyridine/Amine Binding) Pd0->Inhibition Poisoning Trans L₂(Ar)Pd(II)-Ar' OxAdd->Trans Transmetalation (Ar'-B(OR)₃⁻) Trans->Pd0 Reductive Elimination RedElim Product Ar-Ar' Trans->RedElim Protodeboronation Protodeboronation (Ar'-H) BoronicAcid Ar'-B(OH)₂ BoronicAcid->Protodeboronation + H₂O/Base Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate + Base (OH⁻) Boronate->Trans Activates lab Ar = 2-Amino-5-nicotinic acid Ar' = Boronic acid partner X = Br

Caption: The Suzuki catalytic cycle with key troubleshooting points highlighted.

III. General Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-Amino-5-bromonicotinic acid.

Materials:

  • 2-Amino-5-bromonicotinic acid (1.0 equiv)

  • Arylboronic acid pinacol ester (1.3 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • K₃PO₄, finely ground (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane and Degassed DI Water (4:1 mixture)

  • Schlenk flask or microwave vial, magnetic stirrer, and inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-Amino-5-bromonicotinic acid, the arylboronic acid pinacol ester, finely ground K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three to five times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 4:1 dioxane/water mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC. A typical reaction time is 4-18 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Carefully acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the product's carboxylic acid and pyridine nitrogen, which may aid in extraction.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

This guide provides a comprehensive framework for systematically addressing the challenges associated with the Suzuki coupling of 2-Amino-5-bromonicotinic acid. By understanding the underlying chemical principles and methodically optimizing each parameter, researchers can significantly improve reaction outcomes.

References

Technical Support Center: Suzuki Coupling of 2-Amino-5-Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the coupling of 2-amino-5-bromopyridines. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design.

The Suzuki coupling of 2-amino-5-bromopyridine is a notoriously challenging transformation. The substrate contains two Lewis basic sites—the pyridine ring nitrogen and the exocyclic amino group—which can coordinate to and inhibit the palladium catalyst.[1][2][3] This guide addresses the most common failure modes in a question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: My reaction shows low to no conversion of the 2-amino-5-bromopyridine starting material. What are the primary suspects?

A1: Failure to achieve conversion is the most common issue and typically points to a problem with the catalytic cycle. The primary causes can be grouped into two main categories: catalyst inhibition/deactivation and suboptimal reaction conditions.

  • Catalyst Inhibition : The nitrogen lone pairs on your 2-amino-5-bromopyridine substrate are excellent ligands for the palladium center. This coordination can either sequester the active catalyst, preventing it from entering the catalytic cycle, or deactivate it entirely.[1][2] This is the most significant hurdle for this class of substrates.

  • Inactive Catalyst System : The oxidative addition of palladium into the C-Br bond of an electron-rich pyridine is often sluggish.[4] Your chosen ligand may not be electron-rich or bulky enough to promote this key step. Standard or less robust catalysts like Pd(PPh₃)₄ may be ineffective.[2]

  • Poor Reagent Quality : Boronic acids, especially heteroaromatic ones, can degrade on storage or in solution, leading to failed reactions.[3][5] Similarly, wet solvents or impure bases can halt the reaction.

  • Inadequate Degassing : Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can also promote undesirable side reactions like boronic acid homocoupling.[1][2][6]

To diagnose the root cause, a systematic approach is necessary. Start by verifying your reagents and setup, then focus on optimizing the core of the reaction: the catalyst system.

Start Low / No Conversion CheckReagents Verify Reagent Quality (Substrate, Boronic Acid, Base, Solvent) Start->CheckReagents CheckSetup Review Reaction Setup (Inert Atmosphere, Degassing, Temperature) CheckReagents->CheckSetup Reagents OK EvalCatalyst Evaluate Catalyst System (Pd Source, Ligand) CheckSetup->EvalCatalyst Setup OK ScreenConditions Screen Base & Solvent EvalCatalyst->ScreenConditions Still Low Conversion Success Reaction Successful EvalCatalyst->Success Optimized ScreenConditions->Success Optimized cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inhibition Catalyst Inhibition Pathway Pd0 L₂Pd⁰ OA Oxidative Addition Pd0->OA Ar-X Inactive [LₙPd-Inhibitor] (Inactive Complex) Pd0->Inactive PdII_Aryl L₂PdII(Ar)(X) OA->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ Base PdII_Biaryl L₂PdII(Ar)(Ar') Transmetal->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Ar-Ar' Inhibitor 2-Amino-5-bromopyridine Inhibitor->Inactive

References

Technical Support Center: Purification of 2-Amino-5-bromonicotinic Acid Derivatives by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2-Amino-5-bromonicotinic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this important class of polar, aromatic, and basic compounds. The inherent properties of these molecules—namely the basicity of the aminopyridine core and the polarity imparted by the carboxylic acid and amino groups—frequently lead to common chromatographic issues such as poor peak shape and low resolution.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these obstacles and achieve high-purity compounds for your research and development needs.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems during the chromatographic purification of 2-Amino-5-bromonicotinic acid derivatives. Each issue is analyzed for its root cause, followed by a step-by-step solution.

Issue 1: Severe Peak Tailing in Reversed-Phase HPLC

You Observe: Your compound elutes as a broad, asymmetric peak with a pronounced tail, making accurate quantification and clean fractionation difficult.

Root Cause Analysis: This is the most common issue for aminopyridine derivatives. The primary cause is the interaction between the basic nitrogen atoms in your molecule and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][2][3] This secondary ionic interaction is stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to lag behind on the column, resulting in a tailed peak.

Step-by-Step Troubleshooting:

  • Lower the Mobile Phase pH: The most effective initial step is to suppress the ionization of the silanol groups.[1][4]

    • Action: Add an acidic modifier to your mobile phase (both aqueous and organic components) to target a pH between 2.5 and 3.5.[4][5] At this pH, the silanol groups are protonated (Si-OH) and less likely to interact with the protonated basic analyte (BH+).

    • Recommended Additives:

      • Formic Acid (0.1% v/v): Excellent for both UV and MS detection due to its volatility.[6]

      • Acetic Acid (0.1% v/v): Another good volatile option.[6]

      • Trifluoroacetic Acid (TFA) (0.05-0.1% v/v): Very effective at improving peak shape but can cause ion suppression in MS detection and may be difficult to remove from the final product.[6]

  • Use a Competing Base: If lowering the pH is insufficient or undesirable, add a small, basic "silanol suppressor" to the mobile phase.

    • Action: Add triethylamine (TEA) at a low concentration (e.g., 0.1%).[1][7] The TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions.

    • Caution: TEA can shorten column lifetime and is not suitable for MS detection.[1][6]

  • Select a Modern, High-Purity Column: Older columns ("Type A" silica) have a higher metal content and more active silanols.

    • Action: Use a column packed with high-purity, end-capped silica ("Type B" silica).[1] These columns are specifically designed to minimize silanol interactions and provide excellent peak shapes for basic compounds even at intermediate pH ranges.[8]

  • Reduce Sample Load: Injecting too much sample can saturate the desirable stationary phase binding sites, making secondary interactions with silanols more prominent.[2][3]

    • Action: Dilute your sample and inject a smaller volume to see if peak shape improves.[3]

Issue 2: Poor Resolution Between the Target Compound and Impurities

You Observe: Your target peak co-elutes or is poorly separated from a closely related impurity (e.g., a regioisomer or a starting material).

Root Cause Analysis: The mobile phase and stationary phase conditions are not providing sufficient selectivity to differentiate between the analytes. Selectivity is influenced by all aspects of the chromatography system: stationary phase chemistry, mobile phase composition, and temperature.[9]

Step-by-Step Troubleshooting:

  • Change the Organic Modifier: Acetonitrile and methanol interact with analytes differently.

    • Action: If you are using acetonitrile, switch to methanol, or vice versa.[9] Methanol is a protic solvent capable of hydrogen bonding, which can alter the elution order and improve selectivity for polar compounds.

  • Adjust the Mobile Phase pH: As described in Issue 1, pH control is critical. Small changes in pH can alter the ionization state of your compound and impurities differently, leading to significant changes in retention and selectivity.[5][9]

    • Action: Methodically adjust the pH of your mobile phase in small increments (e.g., 0.2 pH units) and observe the effect on resolution.

  • Try a Different Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is the next logical variable to change.

    • Action: Switch to a column with a different selectivity.

      • Phenyl-Hexyl: Offers π-π interactions, which can be highly effective for separating aromatic compounds like nicotinic acid derivatives.[9]

      • Pentafluorophenyl (PFP): Provides alternative selectivity through dipole-dipole, and ion-exchange interactions.[9]

      • Embedded Polar Group (EPG): These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain, which can alter selectivity for polar analytes and offer compatibility with 100% aqueous mobile phases.

  • Decrease the Gradient Slope: A shallower gradient increases the separation window for analytes.

    • Action: Decrease the rate of change of the organic solvent concentration over time (e.g., from a 5-95% B in 10 minutes to 5-95% B in 20 minutes).

Issue 3: Compound is Not Retained in Reversed-Phase HPLC

You Observe: Your 2-Amino-5-bromonicotinic acid derivative elutes at or very near the solvent front (void volume), even with a low percentage of organic solvent.

Root Cause Analysis: The compound is too polar for the reversed-phase conditions. The aminopyridine carboxylic acid core is highly hydrophilic and may not have sufficient hydrophobic character to interact with the C18 stationary phase.

Step-by-Step Troubleshooting:

  • Ensure 100% Aqueous Compatibility: Start your gradient at the lowest possible organic concentration.

    • Action: Confirm that your C18 column is "aqueous stable" (e.g., has an embedded polar group or is a wide-pore material). Traditional C18 columns can undergo "pore dewetting" in highly aqueous mobile phases, leading to a loss of retention.[10] Start your gradient at 0-5% organic solvent.

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds.[11][12]

    • Action: Use a HILIC column (e.g., bare silica, amine, or diol). In HILIC, the mobile phase is highly organic (typically >80% acetonitrile), and a water layer is adsorbed onto the polar stationary phase. Separation occurs based on the partitioning of the polar analyte between the mobile phase and this aqueous layer. Water is the strong, eluting solvent.[12]

  • Consider Normal-Phase Chromatography: For preparative scale (flash chromatography), normal-phase may be a viable option.

    • Action: Use a polar stationary phase like silica gel or alumina with a less polar mobile phase. A common solvent system for polar compounds is Dichloromethane/Methanol.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a preparative flash chromatography method for these compounds?

A1: Start by developing a separation on a silica gel Thin Layer Chromatography (TLC) plate. A good starting solvent system for these polar compounds is Dichloromethane (DCM) and Methanol (MeOH).[14] Begin with a system like 95:5 DCM:MeOH and increase the proportion of methanol to decrease the Rf value. For compounds with very basic amine groups that might streak on the silica, add 0.5-1% triethylamine to the solvent system to neutralize the acidic silica surface.[13] Aim for an Rf value of 0.2-0.3 for the best separation on a flash column.

Q2: My compound is not very soluble. What is the best way to prepare my sample for injection?

A2: Solubility can be a challenge. The ideal scenario is to dissolve your sample in the initial mobile phase.[9] If this is not possible due to low solubility, use the strongest solvent that is still weaker than the mobile phase at the point of elution. For reversed-phase, this might be a small amount of DMSO or DMF, followed by dilution with the mobile phase. Be aware that using a sample solvent that is much stronger than the mobile phase can cause peak distortion and fronting.[15] Always inject the smallest volume possible.

Q3: My derivative has a chiral center. How can I separate the enantiomers?

A3: Chiral separation requires a chiral environment. This is achieved in two main ways:

  • Chiral Stationary Phases (CSPs): This is the most common method. Use an HPLC column where the stationary phase itself is chiral. Polysaccharide-based columns (e.g., coated or immobilized amylose or cellulose derivatives) are a very versatile starting point.

  • Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers.[16][17] This is less common today but can be effective. Method development often involves screening different CSPs with various mobile phases (normal-phase, polar-organic, and reversed-phase) to find the optimal conditions.[18][19]

Q4: Can I use buffers in my mobile phase? Which ones are best?

A4: Yes, buffers are highly recommended to maintain a stable pH and achieve reproducible retention times.[5] For MS compatibility, you must use volatile buffers.[6] Non-volatile buffers like phosphate will crystallize in the MS source.[6]

  • Recommended Volatile Buffers: Ammonium formate or ammonium acetate. They are effective in the pH range of approximately 3-5 and 4-6, respectively. A concentration of 10-20 mM is typically sufficient.[1][20]

Protocols & Data

Protocol 1: General Reversed-Phase HPLC Method Development

This protocol provides a starting point for analytical method development for a typical 2-Amino-5-bromonicotinic acid derivative.

  • Column Selection: High-purity, end-capped C18 column (e.g., ZORBAX Eclipse Plus C18, Luna Omega C18)[1][8], 4.6 x 150 mm, 3.5 or 5 µm particle size.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Time (min) | %B

      • 0.0 | 5

      • 20.0 | 95

      • 25.0 | 95

      • 25.1 | 5

      • 30.0 | 5

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm or as determined by UV scan of the analyte.

  • Optimization: Based on the initial results, adjust the gradient slope, change the organic modifier to methanol, or modify the pH with a different additive to optimize selectivity and resolution.

Data Summary: Mobile Phase Additives for Peak Shape Improvement
AdditiveTypical ConcentrationModeProsCons
Formic Acid 0.1%RP-HPLCVolatile, MS-compatible, good peak shaping.[6]Can suppress ionization in negative ion mode MS.
Acetic Acid 0.1%RP-HPLCVolatile, MS-compatible.[6]Weaker acid than formic, may be less effective.
TFA 0.05 - 0.1%RP-HPLCExcellent peak shaping, strong ion-pairing effect.Strong ion suppression in MS, hard to remove from sample.[6]
Triethylamine 0.1 - 0.5%RP-HPLC, NP-FlashEffective silanol suppressor.[1]Not MS-compatible, can shorten column life.[1]
Ammonium Formate 10 - 20 mMRP-HPLCVolatile buffer, MS-compatible, controls pH.[5]Buffering capacity is pH-dependent.

Visual Workflows

Diagram 1: Troubleshooting Peak Tailing in RP-HPLC

This decision tree outlines the logical steps to diagnose and solve peak tailing for basic compounds like 2-Amino-5-bromonicotinic acid derivatives.

Troubleshooting_Peak_Tailing start Observe Peak Tailing check_pH Is Mobile Phase pH < 3.5? start->check_pH add_acid Action: Add 0.1% Formic Acid to Mobile Phase check_pH->add_acid No check_column Using a modern, high-purity (Type B) silica column? check_pH->check_column Yes add_acid->check_column switch_column Action: Switch to a modern end-capped column check_column->switch_column No check_overload Is the peak shape concentration-dependent? check_column->check_overload Yes switch_column->check_overload reduce_load Action: Reduce sample load (inject less/dilute sample) check_overload->reduce_load Yes add_tea Advanced: Add competing base (e.g., 0.1% TEA) (Non-MS methods only) check_overload->add_tea No reduce_load->add_tea solved Problem Solved add_tea->solved

Caption: A decision tree for systematically troubleshooting peak tailing issues.

Diagram 2: General Purification Workflow

This diagram illustrates a typical workflow from a crude reaction mixture to a purified compound, incorporating both flash chromatography and preparative/analytical HPLC.

Purification_Workflow cluster_0 Crude Product Processing cluster_1 Primary Purification cluster_2 Final Purification & Analysis crude Crude Reaction Mixture workup Aqueous Workup / Extraction crude->workup flash_chrom Flash Chromatography (e.g., Silica, DCM/MeOH) workup->flash_chrom purity_check1 Purity Check (TLC/LCMS) flash_chrom->purity_check1 prep_hplc Preparative HPLC (Reversed-Phase C18) purity_check1->prep_hplc If purity < target final_product Pure Compound purity_check1->final_product If purity > target purity_check2 Final Purity Analysis (Analytical HPLC, >95%) prep_hplc->purity_check2 purity_check2->final_product

Caption: A standard workflow for purifying synthetic organic compounds.

References

Technical Support Center: Removal of Palladium Catalyst from 2-Amino-5-bromonicotinic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-5-bromonicotinic acid from palladium-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, practical solutions, and detailed protocols for removing residual palladium to meet the stringent purity requirements of the pharmaceutical industry.[1][2]

Understanding the Challenge

The removal of palladium from reactions involving 2-Amino-5-bromonicotinic acid presents a unique set of challenges. The molecule's structure, containing both a pyridine nitrogen and an amino group, allows it to act as a strong bidentate ligand. This chelation effect results in the formation of stable, soluble complexes with palladium, making its removal by standard methods like simple filtration difficult.[3]

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from my 2-Amino-5-bromonicotinic acid reaction?

A1: The primary difficulty stems from the chelation of palladium by the 2-Amino-5-bromonicotinic acid molecule itself. The pyridine nitrogen and the amino group can bind tightly to the palladium center, forming a stable, soluble complex that is difficult to break apart and remove from the reaction mixture.[3]

Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have strict guidelines for elemental impurities.[1] For palladium, a platinum-group metal, the permitted daily exposure (PDE) is low, often translating to a concentration limit of less than 10 ppm in the final API.[2][4][5]

Q3: What are the most common methods for removing palladium from API synthesis?

A3: The most common methods include:

  • Adsorption: Using solid-supported scavengers with a high affinity for palladium.[4][6]

  • Crystallization: Purifying the product through crystallization, leaving palladium impurities in the mother liquor.[4][7]

  • Filtration: Using filter aids like Celite to remove heterogeneous or precipitated palladium.[3][7]

  • Activated Carbon Treatment: A cost-effective but sometimes non-specific method for palladium adsorption.[3][6]

Q4: How do I accurately measure the residual palladium concentration?

A4: The industry standard for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3][4] Other methods like atomic absorption (AA) spectroscopy and X-ray fluorescence are also used.[4] For rapid in-process checks, colorimetric and fluorimetric methods are becoming more common.[8][9]

Troubleshooting Guide

This section addresses specific issues you may encounter during the palladium removal process.

Issue 1: High Residual Palladium Levels After Initial Purification

  • Possible Cause: Strong chelation of palladium by the 2-Amino-5-bromonicotinic acid product, leading to a highly soluble complex.[3][6]

  • Troubleshooting Steps:

    • Employ a High-Affinity Scavenger: Utilize a scavenger specifically designed for palladium removal. Thiol-based, dimercaptotriazine (DMT)-based, or cysteine-based scavengers are often effective due to their strong binding affinity for palladium.[7][10]

    • Optimize Scavenging Conditions: Screen different scavenger-to-product ratios, temperatures, and reaction times to find the most effective conditions.

    • Consider a Pre-treatment Step: Adjusting the pH of the reaction mixture can sometimes help to disrupt the palladium-product complex, making the palladium more accessible to the scavenger.[3]

Issue 2: Significant Product Loss During the Scavenging Process

  • Possible Cause: Non-specific adsorption of your product onto the scavenger material, a common issue with activated carbon.[3][6][7]

  • Troubleshooting Steps:

    • Screen a Variety of Scavengers: Test different types of scavengers to find one with high selectivity for palladium and low affinity for your 2-Amino-5-bromonicotinic acid product.[7]

    • Minimize the Amount of Scavenger: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. This can be determined through optimization experiments.[7]

    • Adjust the Solvent System: The choice of solvent can influence the binding of both the palladium and the product to the scavenger. Using a solvent in which your product is highly soluble may minimize its adsorption.[7]

    • Alternative Purification Methods: If product loss remains high, consider other purification techniques such as crystallization or liquid-liquid extraction.[1][6]

Issue 3: Inconsistent Palladium Removal Results Between Batches

  • Possible Cause: Variability in the form of the palladium species in the crude reaction mixture (e.g., different oxidation states or coordination environments) or inconsistent handling of the scavenger.[3][6]

  • Troubleshooting Steps:

    • Standardize the Work-up Procedure: Ensure that the work-up of the reaction is consistent before the palladium removal step to minimize variability in the palladium species.[3]

    • Proper Scavenger Handling: Some scavengers are sensitive to air and moisture. Ensure they are stored and handled correctly to maintain their activity.[3]

    • Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on DMT, are effective against a wider range of palladium species.[6]

Decision-Making Workflow for Palladium Removal

Palladium_Removal_Workflow start Crude Reaction Mixture (2-Amino-5-bromonicotinic acid + Pd) is_heterogeneous Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->is_heterogeneous filtration Filtration through Celite is_heterogeneous->filtration Yes scavenging_screen Screen Palladium Scavengers (Thiol, DMT, Cysteine, etc.) is_heterogeneous->scavenging_screen No analysis1 Analyze Residual Pd (ICP-MS) filtration->analysis1 analysis1->scavenging_screen >10 ppm Pd final_product Purified Product (<10 ppm Pd) analysis1->final_product <10 ppm Pd optimization Optimize Scavenging Conditions (Solvent, Temp, Time, Ratio) scavenging_screen->optimization analysis2 Analyze Residual Pd & Product Yield optimization->analysis2 crystallization Consider Crystallization (with/without additives) crystallization->analysis2 analysis2->crystallization High Pd or Low Yield analysis2->final_product <10 ppm Pd & Good Yield

References

Technical Support Center: Amide Coupling with 2-Amino-5-bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for a common yet challenging reaction: the amide coupling of 2-amino-5-bromonicotinic acid. Low yields in this specific transformation are a frequent issue, stemming from the inherent electronic properties of the substrate. This document will explore the underlying chemical principles and offer robust, field-proven solutions to enhance your reaction outcomes.

I. Understanding the Challenge: The Electronic Profile of 2-Amino-5-bromonicotinic Acid

The primary difficulty in achieving high yields when coupling 2-amino-5-bromonicotinic acid arises from its electronic nature. The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of the bromine atom, a strong electron-withdrawing group. This electronic deficit reduces the nucleophilicity of the 2-amino group, making it a less reactive partner in the amide bond formation. Consequently, standard coupling conditions often result in sluggish or incomplete reactions.[1]

Furthermore, the amino group at the 2-position can also influence the reactivity of the carboxylic acid at the 3-position. While the primary focus is often on the amine's nucleophilicity in the coupling reaction, it's crucial to consider the overall electronic landscape of the molecule.

II. Troubleshooting Guide: Addressing Low Yields

This section is structured in a question-and-answer format to directly address the most common issues encountered during the amide coupling of 2-amino-5-bromonicotinic acid.

Question 1: My standard EDC/HOBt coupling is giving me less than 30% yield. What is the likely cause and how can I improve it?

Answer:

The low yield with standard carbodiimide activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt) is a classic sign of insufficient activation or a slow reaction rate due to the electronically poor nature of the nicotinic acid derivative.[2] The HOBt ester intermediate formed is likely not reactive enough to be efficiently attacked by the weakly nucleophilic amine.[2]

Troubleshooting Steps:

  • Switch to a More Potent Activating Agent: Urionium or phosphonium salt-based coupling reagents are generally more effective for challenging substrates.[3][4] Consider using:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is often the go-to reagent for difficult couplings, including those with sterically hindered or electron-deficient amines.[3][5] It reacts faster and can lead to less epimerization.

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A good balance of reactivity and cost, often providing better results than EDC/HOBt.[3]

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another highly efficient phosphonium salt that can improve yields, especially in cases where the amine is the challenging component.[3]

  • Incorporate a Nucleophilic Catalyst: The addition of 4-dimethylaminopyridine (DMAP) as a catalyst can significantly accelerate the reaction. DMAP acts as an acyl transfer agent, forming a highly reactive acyl-pyridinium intermediate.[2] However, use it in catalytic amounts (0.1-0.2 equivalents) as excess DMAP can sometimes lead to side reactions.

  • Optimize the Base: The choice and amount of base are critical. A non-nucleophilic, sterically hindered base is preferred to minimize side reactions.

    • DIPEA (N,N-Diisopropylethylamine): This is a common choice for amide couplings. Use at least 2-3 equivalents to neutralize the acid formed and drive the reaction forward.

    • Triethylamine (TEA): While also common, it is more nucleophilic than DIPEA and can sometimes lead to undesired side reactions.

  • Solvent and Temperature Considerations:

    • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are standard. Ensure your solvent is truly anhydrous, as water will hydrolyze the activated ester.

    • Temperature: While many couplings are run at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier for sluggish reactions. However, be mindful that higher temperatures can also increase the risk of side reactions and racemization if chiral centers are present.

Question 2: I'm observing multiple spots on my TLC, and purification is a nightmare. What are the potential side reactions?

Answer:

The presence of multiple byproducts is a common frustration. With 2-amino-5-bromonicotinic acid, several side reactions can occur:

  • N-Acylurea Formation: When using carbodiimides like EDC, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, consuming your starting material. The use of additives like HOBt or HOAt is meant to suppress this, but with slow reactions, it can still be a significant pathway.[6]

  • Dimerization/Polymerization: If the activation of the carboxylic acid is successful but the desired amine is not reactive enough, the activated acid can react with the amino group of another molecule of 2-amino-5-bromonicotinic acid, leading to dimers or oligomers.

  • Reaction with the Coupling Reagent: Some uronium reagents, if used in large excess, can react with the free amino group of your substrate, capping it and preventing the desired reaction.

Troubleshooting and Prevention:

  • Controlled Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine you are coupling to the nicotinic acid. Avoid a large excess of the coupling reagent.

  • Order of Addition: A common and effective strategy is to pre-activate the carboxylic acid. Dissolve the 2-amino-5-bromonicotinic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in the solvent and stir for 10-15 minutes before adding your amine. This allows for the formation of the active ester in situ and minimizes its exposure to other nucleophiles.

Question 3: My starting material has poor solubility. How can I improve this?

Answer:

Poor solubility of the zwitterionic 2-amino-5-bromonicotinic acid can hinder the reaction.

Solubility Enhancement Strategies:

  • Solvent Choice: While DMF and DCM are common, consider exploring other solvents or solvent mixtures. For instance, a small amount of DMSO can sometimes improve the solubility of polar substrates. N-Methyl-2-pyrrolidone (NMP) is another powerful polar aprotic solvent to consider for particularly insoluble compounds.

  • Salt Formation: Converting the carboxylic acid to its salt form by adding the base (e.g., DIPEA or TEA) first can sometimes improve its solubility in organic solvents before the addition of the coupling reagent.

III. Recommended Protocol and Reagent Comparison

For a challenging substrate like 2-amino-5-bromonicotinic acid, moving beyond the standard EDC/HOBt conditions is highly recommended. The following protocol utilizes HATU, a more robust coupling reagent.

Experimental Protocol: HATU-Mediated Amide Coupling
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-bromonicotinic acid (1.0 eq.).

  • Dissolution: Add anhydrous DMF (or another suitable solvent) to dissolve the acid.

  • Reagent Addition: Add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.5 eq.).

  • Pre-activation: Stir the mixture at room temperature for 10-15 minutes.

  • Amine Addition: Add the desired amine (1.2 eq.) to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up: Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary: Comparison of Common Coupling Reagents
Coupling ReagentTypical Yield Range for Difficult CouplingsKey AdvantagesKey Disadvantages
EDC/HOBt 10-40%Cost-effective; water-soluble byproducts.[3]Lower reactivity; longer reaction times; risk of N-acylurea formation.[3][6]
HBTU 40-70%Good balance of reactivity and cost.[3]Can be less effective than HATU for highly challenging substrates.
PyBOP 50-80%High coupling efficiency; avoids carcinogenic byproducts associated with BOP.[3]Can be less effective for sterically demanding couplings compared to HATU.[3]
HATU 60-95%High reactivity; low racemization rates; very effective for hindered and electron-deficient substrates.[3]Higher cost.[3]

IV. Visualizing the Workflow

Logical Flow for Troubleshooting Low Yield

Troubleshooting_Workflow Start Low Yield Observed with 2-Amino-5-bromonicotinic Acid Check_Reagents Initial Coupling System? Start->Check_Reagents EDC_Path EDC/HOBt Check_Reagents->EDC_Path Yes Uronium_Path HATU/HBTU/PyBOP Check_Reagents->Uronium_Path No Upgrade_Reagent Upgrade to HATU or PyBOP EDC_Path->Upgrade_Reagent Optimize_Base Optimize Base (DIPEA, 2-3 eq.) Uronium_Path->Optimize_Base Upgrade_Reagent->Optimize_Base Check_Solubility Assess Solubility Optimize_Base->Check_Solubility Solvent_Strategy Change Solvent (NMP, DMSO) or Use Salt Form Check_Solubility->Solvent_Strategy Poor Consider_Side_Reactions Multiple Spots on TLC? Check_Solubility->Consider_Side_Reactions Good Solvent_Strategy->Consider_Side_Reactions Preactivation_Strategy Implement Pre-activation Protocol Consider_Side_Reactions->Preactivation_Strategy Yes Final_Protocol Optimized Protocol: HATU, DIPEA, Pre-activation Consider_Side_Reactions->Final_Protocol No Preactivation_Strategy->Final_Protocol

Caption: A decision tree for troubleshooting low yields in amide coupling.

V. Frequently Asked Questions (FAQs)

Q1: Can I use thionyl chloride to make the acid chloride of 2-amino-5-bromonicotinic acid? A1: While forming an acyl chloride is a classic way to activate a carboxylic acid, it can be problematic with this substrate.[7] The conditions (e.g., neat SOCl₂ at elevated temperatures) are harsh and can lead to side reactions on the electron-rich (compared to the rest of the ring) amino group or the pyridine ring itself.[8] Modern coupling reagents offer a milder and more controlled activation.

Q2: Is it necessary to protect the 2-amino group before coupling? A2: In an ideal scenario, no. The goal of using advanced coupling reagents is to achieve chemoselective amidation of the carboxylic acid in the presence of the amine. Protecting the amino group would add extra steps (protection and deprotection) to your synthesis, which is generally undesirable. However, if all other methods fail, it remains a viable, albeit less efficient, strategy.

Q3: My reaction seems to stall after about 50% conversion. What should I do? A3: Stalling can be due to several factors. The buildup of byproduct salts (like DIPEA-HCl) can sometimes inhibit the reaction. You could try adding more coupling reagent and base (e.g., another 0.5 equivalents of each) to see if the reaction can be pushed to completion. Alternatively, this could be an indication of a competing side reaction consuming one of your starting materials.

Q4: How do I effectively remove DMF and DIPEA during the work-up? A4: DMF is a high-boiling point solvent that can be difficult to remove. After extraction, washing the organic layer multiple times with water or a brine solution can help pull the DMF into the aqueous phase. DIPEA and its salts can typically be removed with an acidic wash (e.g., dilute HCl), followed by a bicarbonate wash and brine wash.

VI. References

  • Benchchem. (n.d.). Pyridine-2-carboxylic Anhydride as a Coupling Reagent. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. Retrieved from --INVALID-LINK--

  • ACS Publications. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). A Comparative Analysis of Coupling Reagents for the Synthesis of H-D-Ala-OtBu.HCl. Retrieved from --INVALID-LINK--

  • ResearchGate. (2024). Optimization studies of an amide coupling reaction with anilines. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC. Retrieved from --INVALID-LINK--

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from --INVALID-LINK--

  • Reddit. (2023). Choosing amide coupling agent. r/Chempros. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from --INVALID-LINK--

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from --INVALID-LINK--

  • ResearchGate. (2010). An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Amino-5-bromonicotinic acid. Retrieved from --INVALID-LINK--

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from --INVALID-LINK--

  • ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Amino-5-bromonicotinic acid. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-AMINO-5-BROMONICOTINAMIDE synthesis. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2018). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC. Retrieved from --INVALID-LINK--

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 2-Amino-5-bromonicotinic acid. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 2-amino-5-bromonicotinic acid. Retrieved from --INVALID-LINK--

  • Reddit. (2024). Esterification/Amidation Problems. r/Chempros. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 2-Amino-5-bromonicotinic acid. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-4-methylnicotinonitrile. Retrieved from --INVALID-LINK--

  • Wuhan Chemwish Technology Co., Ltd. (n.d.). 2-Amino-5-bromonicotinic acid CAS NO.52833-94-0. Retrieved from --INVALID-LINK--

  • The Sheppard Group. (2016). Direct amidation of unprotected amino acids using B(OCH2CF3)3. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2019). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC. Retrieved from --INVALID-LINK--

  • Google Patents. (2007). Process for preparing 2-amino-5-bromobenzamide derivatives. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). 2-Amino-5-bromonicotinic acid. Retrieved from --INVALID-LINK--

  • Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Preparation method of 2-amino-5-bromopyrimidine compound. Retrieved from --INVALID-LINK--

References

Technical Support Center: Managing Protodeboronation in Suzuki Reactions with Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving nicotinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the undesired side reaction of protodeboronation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve higher yields of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with nicotinic acid derivatives?

A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of an organoboron reagent, such as a nicotinic acid boronic acid, is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process is a major undesired side reaction in Suzuki-Miyaura coupling as it consumes the nucleophilic coupling partner, leading to reduced yields of the desired biaryl product and the formation of a simple pyridine byproduct, which can complicate purification.[1][3] Pyridineboronic acids, including nicotinic acid derivatives, are particularly susceptible to this reaction due to the influence of the basic nitrogen atom within the pyridine ring, which can facilitate decomposition pathways not typically observed with simple arylboronic acids.[1]

Q2: What are the primary mechanisms driving protodeboronation in these systems?

A2: Protodeboronation can be promoted by several factors in a Suzuki reaction. The presence of a base, which is essential for the Suzuki-Miyaura coupling, is known to catalyze protodeboronation.[3][4][5] For heteroaromatic boronic acids like those derived from pyridine, the reaction pH is a critical factor.[1] Some pyridineboronic acids, particularly 2-pyridineboronic acid, can form a zwitterionic species under neutral pH conditions which is highly reactive and can undergo rapid unimolecular fragmentation of the C-B bond.[1] Additionally, the palladium-phosphine catalyst itself can accelerate protodeboronation, especially with bulky phosphine ligands.[3][4][6] The presence of water, often used as a co-solvent, can serve as the proton source for this unwanted reaction.[1][7]

Q3: Are boronic esters, like pinacol esters, a guaranteed solution to prevent protodeboronation?

A3: While converting a boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA ester, or trifluoroborate salt can significantly reduce the rate of protodeboronation, it is not a guaranteed solution.[8][9] Boronic esters provide increased stability and are more resistant to protodeboronation under basic cross-coupling conditions.[9][10] However, even these can undergo hydrolysis back to the more susceptible boronic acid, especially in the presence of water and base.[11][12] The effectiveness of using boronic esters is highly dependent on the specific substrate and reaction conditions.[11] MIDA boronates are particularly useful in a "slow-release" strategy, where the boronic acid is generated in situ at a low concentration, minimizing its decomposition.[2][13]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with nicotinic acid derivatives in Suzuki reactions.

Issue 1: High levels of protodeboronated byproduct (e.g., nicotinic acid) are observed by LC-MS, and the yield of the desired product is low.
  • Q: My primary observation is the significant formation of the protodeboronated nicotinic acid derivative. What is the most likely cause and how can I mitigate this?

    A: The most probable cause is that the rate of protodeboronation is competing with or exceeding the rate of the desired cross-coupling reaction. This is often exacerbated by the choice of base, solvent, temperature, and catalyst system.

    Causality and Mitigation Strategies:

    • Base Selection: Strong bases in aqueous media can significantly accelerate protodeboronation.[7] The base is necessary to form the more nucleophilic boronate species for transmetalation, but overly harsh basic conditions will favor the undesired C-B bond cleavage.[8]

      • Actionable Step: Switch to a weaker, non-hydroxide base. Consider using milder bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[1][7][13]

    • Solvent System: The presence of water provides a ready proton source for protodeboronation.

      • Actionable Step: Minimize or eliminate water from your reaction. Use anhydrous solvents and ensure all glassware is thoroughly dried.[7][12] If your substrate requires a polar solvent for solubility, consider using degassed polar aprotic solvents like dioxane, THF, or DMF.[8]

    • Reaction Temperature: Higher reaction temperatures can accelerate both the desired coupling and the undesired protodeboronation.[1][8]

      • Actionable Step: Attempt the reaction at a lower temperature. A starting point of 60-80 °C is often recommended.[12] If the reaction is too slow at lower temperatures, it is often better to switch to a more active catalyst system rather than increasing the heat.[12]

Issue 2: The use of a bulky, electron-rich phosphine ligand, intended to improve a challenging coupling, has resulted in increased protodeboronation.
  • Q: I switched to a bulkier phosphine ligand like RuPhos or P(t-Bu)₃ to facilitate a difficult Suzuki coupling with a nicotinic acid derivative, but now I see more protodeboronation. Why is this happening?

    A: While sterically hindered and electron-rich ligands are often employed to promote the oxidative addition and reductive elimination steps in the catalytic cycle, recent studies have shown that bulky phosphine ligands can paradoxically accelerate palladium-catalyzed protodeboronation.[3][4][5][6]

    Causality and Mitigation Strategies:

    • Ligand-Accelerated Protodeboronation: Palladium(II) complexes bound to bulky phosphine ligands can form an unstable post-transmetalation species that readily undergoes protodeboronation.[5] In contrast, smaller phosphine ligands may favor the formation of a more stable palladium-boron intermediate that is less prone to this side reaction.[5]

      • Actionable Step: Screen a range of phosphine ligands with varying steric bulk. While bulky ligands are sometimes necessary, a balance must be struck. Consider ligands with smaller cone angles or bidentate ligands like dppf if compatible with your system.

Data Summary: Impact of Reaction Parameters on Protodeboronation
ParameterHigh Protodeboronation ConditionsLow Protodeboronation ConditionsRationale
Base Strong, aqueous bases (e.g., NaOH, KOH)Weaker, non-hydroxide bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, KF)[1][7][13]Reduces the rate of base-catalyzed C-B bond cleavage.
Solvent Protic solvents, excess waterAnhydrous, aprotic solvents (e.g., Dioxane, THF, Toluene)[7][8]Eliminates the primary proton source for the side reaction.
Temperature High temperatures (>100 °C)Moderate temperatures (60-80 °C)[12]Slows the rate of protodeboronation relative to the desired coupling.
Boron Reagent Boronic AcidBoronic Ester (Pinacol, MIDA) or Trifluoroborate[8][9][14]Increases stability and resistance to premature decomposition.
Ligand Very bulky phosphines (e.g., P(t-Bu)₃)[3]Less bulky phosphines or bidentate ligands (e.g., PPh₃, dppf)Avoids the formation of unstable intermediates that favor protodeboronation.[5]

Experimental Protocols

Protocol 1: General Screening Protocol for Minimizing Protodeboronation

This protocol provides a starting point for optimizing a challenging Suzuki coupling with a nicotinic acid derivative where protodeboronation is a concern.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the nicotinic acid boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[1]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[8]

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., PPh₃ or dppf, 2-4 mol%).[1]

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., Dioxane or Toluene, to achieve a concentration of ~0.1 M) via syringe.[1][8]

  • Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir vigorously.[8]

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.[1]

Protocol 2: "Slow-Release" Strategy Using a Nicotinic Acid MIDA Boronate Ester

This protocol is recommended for particularly sensitive nicotinic acid derivatives prone to rapid protodeboronation.[13]

  • Reagent Preparation: In a glovebox, add the aryl halide (1.0 equiv), the nicotinic acid MIDA boronate ester (1.1 equiv), a mild base (e.g., K₃PO₄, 3.0 equiv), and a highly active catalyst system (e.g., XPhos Pd G2, 2 mol%) to a reaction vial.[13]

  • Solvent Addition: Add a degassed solvent mixture, such as THF/Water (10:1), to the vial.[13]

  • Reaction Execution: Seal the vial and heat to the desired temperature (e.g., 60-80 °C) with vigorous stirring. The MIDA boronate will slowly hydrolyze to release the boronic acid, keeping its concentration low and minimizing protodeboronation.[2]

  • Monitoring and Workup: Monitor and work up the reaction as described in Protocol 1.

Visualizations

Suzuki Catalytic Cycle vs. Competing Protodeboronation Pathway

G cluster_suzuki Suzuki-Miyaura Cycle cluster_proto Protodeboronation Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation (Ar'-B(OR)2) ArPdAr Ar-Pd(II)-Ar' ArPdX->ArPdAr Base Transmetal->ArPdAr ArPdAr->Pd0 RedElim Reductive Elimination Product Ar-Ar' RedElim->Product BoronicAcid Ar'-B(OR)2 (Nicotinic Acid Derivative) BoronicAcid->ArPdX Desired Path Protonation Protodeboronation (H+ Source: H2O, etc.) Byproduct Ar'-H BoronicAcid->Byproduct Undesired Path Protonation->Byproduct Base, Pd-L, Temp

Caption: Competing pathways in Suzuki coupling of nicotinic acid derivatives.

Troubleshooting Workflow for High Protodeboronation

G Start High Protodeboronation Observed? CheckBase Is the base strong (e.g., NaOH, KOH)? Start->CheckBase Yes SwitchBase Switch to milder base (K3PO4, K2CO3, Cs2CO3) CheckBase->SwitchBase Yes CheckWater Is water present in the solvent system? CheckBase->CheckWater No End Problem Resolved SwitchBase->End UseAnhydrous Switch to anhydrous conditions CheckWater->UseAnhydrous Yes CheckTemp Is the reaction temperature high (>100 °C)? CheckWater->CheckTemp No UseAnhydrous->End LowerTemp Lower temperature (e.g., 60-80 °C) CheckTemp->LowerTemp Yes CheckLigand Are you using a very bulky ligand? CheckTemp->CheckLigand No LowerTemp->End ScreenLigands Screen less bulky ligands CheckLigand->ScreenLigands Yes ConsiderProtect Consider protecting the boronic acid (MIDA, BPin) CheckLigand->ConsiderProtect No ScreenLigands->End ConsiderProtect->End

Caption: A decision tree for troubleshooting protodeboronation.

References

Technical Support Center: Optimizing Solubility of 2-Amino-5-bromonicotinic Acid for Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 2-Amino-5-bromonicotinic acid. This guide provides in-depth, field-tested answers to common solubility challenges encountered during synthetic transformations. Our focus is on explaining the chemical principles behind each troubleshooting step, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My 2-Amino-5-bromonicotinic acid won't dissolve in my reaction solvent. What are the initial troubleshooting steps?

A1: Difficulty in dissolving 2-Amino-5-bromonicotinic acid is a common issue stemming from its unique molecular structure. The molecule possesses both a weakly acidic carboxylic acid group and a weakly basic amino group, alongside a largely nonpolar bromopyridine core. This amphoteric nature and rigid structure contribute to strong intermolecular interactions (hydrogen bonding and crystal lattice energy), leading to poor solubility in many common organic solvents.

Initial Troubleshooting Workflow:

  • Confirm Reagent Quality: Ensure the starting material is of high purity. Impurities can sometimes affect solubility characteristics. Supplier information indicates a typical appearance of a pale yellow powder.[1][2]

  • Gentle Heating: Mild heating (e.g., 40-60 °C) can often provide the necessary energy to overcome the crystal lattice forces. Proceed with caution, especially if your subsequent reagents are thermally sensitive.

  • Particle Size Reduction: The rate of dissolution is directly related to the surface area of the solid.[3][4] Gently grinding the material into a finer powder using a mortar and pestle can significantly increase the dissolution rate, although it won't change the intrinsic solubility limit.[5]

  • Solvent Selection: Re-evaluate your solvent choice. While nonpolar solvents like toluene or hexanes are unlikely to be effective, polar aprotic solvents are generally the best starting point.

Q2: How does pH dramatically affect the solubility of 2-Amino-5-bromonicotinic acid, and how can I leverage this?

A2: The solubility of 2-Amino-5-bromonicotinic acid is highly dependent on pH.[6][7] This is because the molecule can exist in different ionic states depending on the acidity or basicity of the medium. Understanding this behavior is the most powerful tool for controlling its solubility.

The Chemistry of pH-Dependent Solubility:

The molecule has two key functional groups that can be protonated or deprotonated: the amino group (-NH₂) and the carboxylic acid group (-COOH).

  • In strongly acidic solution (Low pH): The amino group is protonated to form an ammonium cation (-NH₃⁺). The overall molecule carries a positive charge, which enhances its solubility in polar protic solvents like water.

  • Near the Isoelectric Point (pI): At a specific intermediate pH (its pI), the molecule exists predominantly as a neutral zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). In this state, strong intermolecular electrostatic attractions often lead to minimum solubility.[8]

  • In basic solution (High pH): The carboxylic acid group is deprotonated to form a carboxylate anion (-COO⁻). The overall molecule carries a negative charge, significantly increasing its polarity and solubility in aqueous or polar organic media. This is the principle behind salt formation.[9]

Caption: pH-dependent forms of 2-Amino-5-bromonicotinic acid.

Q3: I need to run a reaction in an organic solvent like THF or Dioxane. How can I form a soluble salt of the acid first?

A3: Forming a salt is one of the most effective and common strategies to enhance the solubility of acidic or basic compounds.[9][10] By converting the carboxylic acid to its corresponding carboxylate salt, you create an ionic species that is often much more soluble in polar organic solvents.

Experimental Protocol: In-Situ Salt Formation for Improved Solubility

This protocol describes the formation of a soluble salt immediately before adding other reagents.

  • Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the 2-Amino-5-bromonicotinic acid (1.0 eq) and the desired anhydrous polar aprotic solvent (e.g., DMF, DMSO, THF, Dioxane).

  • Base Selection: Choose a suitable base (1.0 - 1.2 eq). The choice of base is critical and depends on the requirements of your subsequent reaction steps.

    • Inorganic Bases (K₂CO₃, Cs₂CO₃): Excellent for many cross-coupling reactions. They are strong enough to deprotonate the carboxylic acid but are generally non-nucleophilic. They have limited solubility themselves, creating a heterogeneous mixture, but the salt of the nicotinic acid will be in solution.

    • Organic Bases (Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are soluble in organic solvents and are often used in amide couplings. Ensure they do not interfere with downstream steps.

    • Strong Bases (NaH, NaOH, KOH): Use with caution. While effective, they are highly reactive and can interfere with many functional groups. Sodium hydroxide and potassium hydroxide can introduce water, which may be detrimental to the reaction.[11]

  • Salt Formation: Add the selected base to the suspension of the acid in the solvent.

  • Dissolution: Stir the mixture at room temperature or with gentle warming (40 °C). A noticeable change from a cloudy suspension to a clear solution indicates the formation of the soluble salt. This may take anywhere from 15 to 60 minutes.

  • Reaction: Once the solution is homogeneous, cool to the desired reaction temperature and proceed with the addition of your other reagents.

Q4: Which co-solvents are most effective for reactions involving 2-Amino-5-bromonicotinic acid?

A4: The principle of "co-solvency" involves using a mixture of solvents to achieve a desirable solubility profile that a single solvent cannot provide.[4][5] For 2-Amino-5-bromonicotinic acid, this typically involves blending a highly polar aprotic solvent, which can disrupt the strong intermolecular hydrogen bonds, with a less polar solvent required for the reaction conditions.

Table 1: Recommended Solvent Systems

Solvent ClassExamplesDielectric Constant (ε)Use Case & Rationale
Polar Aprotic DMF, DMSO, DMAc37 - 47Primary Solvents: Excellent for dissolving the starting material, especially after salt formation. Their high polarity effectively solvates the ionic species. Use as the main solvent or as a co-solvent.
Ethers THF, Dioxane7.5, 2.2Co-solvents: Often required for organometallic reactions (e.g., Suzuki, Grignard). Use in a mixture with DMF or DMSO after initial dissolution. For example, dissolve in minimal DMF, then dilute with THF.
Alcohols MeOH, EtOH33, 24.5Protic Co-solvents: Can be effective due to hydrogen bonding capabilities.[12] However, they are reactive and can interfere with many reagents (e.g., acyl chlorides, organometallics). Use only when the reaction chemistry is compatible.
Aqueous Systems Water + Base80For Salt Formation: Useful for creating a stock solution of the salt (e.g., sodium or potassium salt) if the subsequent reaction can tolerate water. The presence of water can sometimes enhance solubility even in organic solvents.[13]
Q5: I'm performing a Suzuki coupling, and my starting material precipitates when I add the aqueous base. What's happening and how do I fix it?

A5: This is a classic solubility problem in biphasic reactions. The 2-Amino-5-bromonicotinic acid, while perhaps soluble in your organic solvent (e.g., Dioxane), is likely crashing out at the interface or in the aqueous layer at a pH close to its isoelectric point.

The aqueous base (e.g., Na₂CO₃ solution) creates a high pH environment where the carboxylic acid is converted to its highly water-soluble carboxylate salt. This salt is then extracted out of the organic phase, causing the reaction to stall.

Troubleshooting Workflow for Biphasic Reactions:

Troubleshooting_Workflow start Problem: Precipitation in Biphasic Reaction strategy1 Strategy 1: Homogeneous System start->strategy1 strategy2 Strategy 2: Improve Biphasic System start->strategy2 step1_1 Pre-form the salt in a polar aprotic solvent (e.g., DMF, DMSO) using K₂CO₃. strategy1->step1_1 step1_2 Add boronic acid and Pd catalyst. step1_1->step1_2 step1_3 Heat the homogeneous mixture to drive the reaction. step1_2->step1_3 outcome1 Result: Reaction proceeds in a single phase, avoiding solubility issues. step1_3->outcome1 step2_1 Use a co-solvent system like Dioxane/Water or THF/Water. strategy2->step2_1 step2_2 Add a phase-transfer catalyst (e.g., TBAB) to shuttle the carboxylate salt into the organic layer. step2_1->step2_2 step2_3 Ensure vigorous stirring to maximize the interfacial area. step2_2->step2_3 outcome2 Result: Enhanced transport between phases allows the reaction to proceed. step2_3->outcome2

Caption: Troubleshooting strategies for biphasic reaction precipitation.

Recommended Approach (Strategy 1):

The most robust solution is to switch to a single-phase system.

  • Dissolve the 2-Amino-5-bromonicotinic acid and your boronic acid partner in a polar aprotic solvent like DMF.

  • Add a solid inorganic base like finely powdered K₂CO₃ or Cs₂CO₃.

  • Degas the solution, add your palladium catalyst and any ligands.

  • Heat the reaction. This homogeneous approach completely avoids the phase-transfer issues and is often more reliable and scalable.

References

workup procedures to remove impurities from 2-Amino-5-bromonicotinic acid products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Amino-5-bromonicotinic acid. Here, we address common issues through troubleshooting guides and frequently asked questions, emphasizing the underlying chemical principles to empower you to make informed decisions during your experimental work.

I. Understanding the Impurity Profile

The synthetic route to 2-Amino-5-bromonicotinic acid, typically involving the bromination of 2-aminonicotinic acid, can lead to a variety of impurities.[1] A thorough understanding of these potential contaminants is the first step toward devising an effective purification strategy.

Common Impurities:

  • Unreacted Starting Material (2-Aminonicotinic Acid): Incomplete bromination is a common source of this impurity. Its similar structure can make it challenging to remove.

  • Over-brominated Products: The formation of di-brominated species can occur if the reaction conditions are not carefully controlled.

  • Positional Isomers: Although the 5-bromo isomer is the major product, small amounts of other isomers may be formed.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any catalysts or excess brominating agents, may be present in the crude product.

  • Degradation Products: The product may degrade under harsh reaction or workup conditions, leading to colored impurities.

II. Troubleshooting Guide & FAQs

This section is designed to provide direct answers to specific problems you may encounter during the workup and purification of 2-Amino-5-bromonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: My crude 2-Amino-5-bromonicotinic acid has a strong color. What is the likely cause and how can I remove it?

A1: A persistent color, often yellow or brown, typically indicates the presence of colored impurities arising from degradation or residual reagents. Treatment with activated carbon can be effective. Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon, and heat for a short period. The colored impurities will adsorb onto the surface of the carbon. A hot filtration to remove the carbon, followed by cooling to induce crystallization, should yield a purer, less colored product.

Q2: I am having difficulty removing the unreacted 2-aminonicotinic acid. What is the most effective method?

A2: Due to the similar chemical nature of the product and the starting material, a simple recrystallization may not be sufficient. An acid-base extraction is the most robust method to separate these two compounds.[2][3][4] The slightly different pKa values of the carboxylic acid and amino groups on the two molecules can be exploited to achieve separation. A detailed protocol is provided in the "Experimental Protocols" section.

Q3: My final product shows a broad melting point range. What does this indicate?

A3: A broad melting point range is a classic indicator of an impure compound. The presence of impurities disrupts the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. Further purification steps, such as recrystallization or column chromatography, are necessary to obtain a sharp melting point, which is characteristic of a pure substance.

Q4: What are the best analytical techniques to assess the purity of my 2-Amino-5-bromonicotinic acid?

A4: A combination of techniques is recommended for a comprehensive purity assessment.[]

  • High-Performance Liquid Chromatography (HPLC): This is a powerful quantitative method to determine the percentage purity and identify the presence of impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the product and identifying any structural isomers or other organic impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the desired product.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and the effectiveness of purification steps.

Troubleshooting Common Purification Issues
Problem Potential Cause Recommended Solution
Low yield after recrystallization The product is too soluble in the chosen solvent, even at low temperatures.Experiment with different solvent systems. A mixture of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which it is less soluble) can be effective.
Product oils out during recrystallization The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities.Use a lower-boiling point solvent. If impurities are the issue, an initial purification step like acid-base extraction or column chromatography may be necessary before recrystallization.
Streaking on the TLC plate during column chromatography The compound is highly polar and is interacting strongly with the silica gel.[7]Add a small amount of a polar modifier to the eluent system, such as acetic acid or triethylamine, to neutralize the acidic or basic sites on the silica and the compound, respectively.
Co-elution of impurities during column chromatography The polarity of the impurity is very similar to that of the product.Optimize the eluent system by trying different solvent mixtures. A shallower gradient or isocratic elution with a finely tuned solvent ratio can improve separation.

III. Experimental Protocols

These detailed protocols provide step-by-step instructions for the most common and effective purification techniques for 2-Amino-5-bromonicotinic acid.

Protocol 1: Purification by Acid-Base Extraction

This method leverages the amphoteric nature of 2-Amino-5-bromonicotinic acid, which contains both a basic amino group and an acidic carboxylic acid group.

Workflow for Acid-Base Extraction:

AcidBaseExtraction Crude Crude Product in Organic Solvent (e.g., Ethyl Acetate) Sep_Funnel1 Separatory Funnel Crude->Sep_Funnel1 Aq_Base Aqueous Base (e.g., sat. NaHCO₃) Aq_Base->Sep_Funnel1 Organic1 Organic Layer (Neutral & Basic Impurities) Sep_Funnel1->Organic1 Separate Aqueous1 Aqueous Layer (Sodium 2-amino-5-bromonicotinate) Sep_Funnel1->Aqueous1 Separate Acidify Acidify with HCl (to pH ~4-5) Aqueous1->Acidify Precipitate Precipitated Pure Product Acidify->Precipitate Filter_Wash Filter and Wash with Cold Water Precipitate->Filter_Wash Pure_Product Pure 2-Amino-5-bromonicotinic Acid Filter_Wash->Pure_Product

Caption: Workflow for the purification of 2-Amino-5-bromonicotinic acid via acid-base extraction.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude 2-Amino-5-bromonicotinic acid in a suitable organic solvent, such as ethyl acetate.

  • Extraction with Mild Base: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate. Shake the funnel vigorously, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. This layer now contains the sodium salt of your desired product. The organic layer contains neutral and basic impurities.

  • Back-Extraction (Optional): To maximize recovery, you can wash the organic layer again with a fresh portion of saturated sodium bicarbonate solution and combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add dilute hydrochloric acid (e.g., 1M HCl) with stirring until the pH of the solution is acidic (around pH 4-5). The 2-Amino-5-bromonicotinic acid will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with a small amount of cold deionized water to remove any inorganic salts, and dry it thoroughly under vacuum.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities, provided a suitable solvent is found.

Solvent Selection for Recrystallization:

Solvent Solubility of 2-Amino-5-bromonicotinic Acid Comments
Ethanol/Water Sparingly soluble in cold water, more soluble in hot water. Soluble in ethanol.A mixture of ethanol and water is often a good choice. Dissolve the compound in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.
Isopropanol Moderately soluble when hot, sparingly soluble when cold.A viable single-solvent system for recrystallization.[8]
Acetic Acid/Water Soluble in acetic acid.Can be used, but residual acetic acid may be difficult to remove.

Step-by-Step Procedure:

  • Dissolution: In a flask, add the crude 2-Amino-5-bromonicotinic acid and a small amount of the chosen recrystallization solvent. Heat the mixture to boiling with stirring to dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Protocol 3: Purification by Column Chromatography

For challenging separations where impurities have similar properties to the product, column chromatography is the method of choice.[9]

Workflow for Column Chromatography:

ColumnChromatography Load_Sample Load Crude Product onto Silica Gel Column Elute Elute with Solvent System (e.g., Hexane:Ethyl Acetate with Acetic Acid) Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions TLC_Analysis Analyze Fractions by TLC Collect_Fractions->TLC_Analysis Combine_Pure Combine Pure Fractions TLC_Analysis->Combine_Pure Evaporate Evaporate Solvent Combine_Pure->Evaporate Pure_Product Pure 2-Amino-5-bromonicotinic Acid Evaporate->Pure_Product

Caption: General workflow for the purification of 2-Amino-5-bromonicotinic acid using column chromatography.

Step-by-Step Procedure:

  • Stationary Phase and Eluent Selection: Silica gel is a common stationary phase. The eluent system will depend on the polarity of the impurities. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Due to the acidic and basic nature of the product, adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can improve the peak shape and prevent streaking.[7]

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin eluting the column with the solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the fractions using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 2-Amino-5-bromonicotinic acid.

IV. References

  • Acid-Base Extraction. (n.d.). LibreTexts.

  • 2-Amino-5-bromonicotinic acid | 52833-94-0. (n.d.). ChemicalBook.

  • Acid–base extraction. (2023, November 28). In Wikipedia.

  • 52833-94-0|2-Amino-5-bromonicotinic acid|BLD Pharm. (n.d.). BLD Pharm.

  • Amino Acid Purification - Column Chromatography. (n.d.). Interchim.

  • Acid and Base Extraction. (n.d.). Confluence.

  • Analytical Services for Purity Determination. (n.d.). BOC Sciences.

  • 2-AMINO-5-BROMONICOTINAMIDE synthesis. (n.d.). ChemicalBook.

  • 2-Amino-5-bromonicotinic acid. (n.d.). PubChem.

  • RU2039046C1 - Process for preparing 5-bromonicotinic acid. (n.d.). Google Patents.

  • 2-Amino-5-bromonicotinic acid. (n.d.). CymitQuimica.

  • 52833-94-0 | 2-amino-5-bromonicotinic acid. (n.d.). ChemScene.

  • 2-Amino-5-bromonicotinic acid | CAS 52833-94-0. (n.d.). Santa Cruz Biotechnology.

  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.

  • Wright, S. W. (2012). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. Journal of Heterocyclic Chemistry, 49(2), 336-339.

  • Acid-Base Extraction Tutorial. (2020, March 21). [Video]. YouTube.

  • Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products. (n.d.). Benchchem.

  • A Comparative Guide to Validating Synthetic Routes for High-Purity 5-Bromonicotinic Acid. (n.d.). Benchchem.

  • Column Chromatography of Compound with Amine and Carboxylic Acid. (2019, November 27). Reddit.

  • Automating Column Chromatography Protein Purification. (n.d.). Opentrons.

  • Column Cleaning for Ion Exchange Chromatography and Chromatofocusing. (n.d.). Sigma-Aldrich.

  • A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. (1992). Journal of Chromatography A, 588(1-2), 239-244.

  • Separation and Refining of Amino acids. (n.d.). Asahi Kasei.

  • 433226-06-3|Ethyl 2-amino-5-bromonicotinate|BLD Pharm. (n.d.). BLD Pharm.

  • 2-Amino-5-bromonicotinic acid | CAS: 52833-94-0. (n.d.). FINETECH INDUSTRY LIMITED.

  • Synthesis of 2-Amino-5-bromopyridine. (n.d.). ResearchGate.

  • Impurity profile of amino acids?. (2005). Pharmeuropa Scientific Notes, 2005(1), 5.

References

Technical Support Center: Catalyst Poisoning in Reactions with 2-Amino-5-bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for challenges related to catalyst poisoning in cross-coupling reactions involving 2-amino-5-bromopyridine. Our goal is to equip you with the expertise to diagnose and resolve common issues, ensuring the success of your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns encountered when working with 2-amino-5-bromopyridine in catalyzed reactions.

Q1: My cross-coupling reaction with 2-amino-5-bromopyridine is failing or giving low yields. What are the most likely causes?

Low yields or reaction failures with 2-amino-5-bromopyridine substrates are frequently reported. The root causes can be broadly categorized into three areas:

  • Catalyst Inhibition and Deactivation: The 2-amino-5-bromopyridine substrate itself can act as a poison to the catalyst. The lone pair of electrons on the pyridine nitrogen can coordinate strongly with the palladium catalyst, forming inactive complexes and hindering the catalytic cycle.[1][2]

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical. An inappropriate selection can lead to slow reaction rates, catalyst decomposition, or the promotion of side reactions.[1]

  • Poor Reagent Quality: The purity of 2-amino-5-bromopyridine, coupling partners (e.g., boronic acids), solvents, and bases is paramount. Impurities can act as catalyst poisons, and reagent degradation can lead to the formation of inhibitory byproducts.[1][3]

Q2: How does the 2-amino-5-bromopyridine substrate specifically contribute to catalyst deactivation?

The structure of 2-amino-5-bromopyridine presents a dual challenge for catalysis:

  • Pyridine Nitrogen Coordination: The sp²-hybridized nitrogen in the pyridine ring is a Lewis base and can coordinate to the metal center of the catalyst (e.g., palladium).[1][4] This coordination can be strong enough to displace essential ligands, leading to the formation of off-cycle, inactive catalyst species.[5]

  • Amino Group Interaction: The 2-amino group, being an electron-donating group, increases the electron density of the pyridine ring, which can further enhance its coordination to the electron-deficient metal center. While the amino group itself can also coordinate to the catalyst, it is the pyridine nitrogen that is often the primary site of inhibitory binding.

Q3: What are the visual signs of catalyst deactivation in my reaction?

Visual inspection of the reaction mixture can provide clues about catalyst health:

  • Formation of Palladium Black: A common sign of catalyst deactivation is the precipitation of finely divided, black palladium metal.[1] This indicates that the Pd(0) species has aggregated and is no longer catalytically active. This can be caused by high temperatures or an insufficient ligand-to-metal ratio.[1]

  • Color Changes: The color of the reaction mixture can change as the catalytic cycle progresses. However, a sudden or unexpected color change, or the lack of an expected color change, may suggest that the catalyst is not turning over properly.

Q4: Which catalyst systems (ligands and palladium precursors) are recommended for reactions with 2-amino-5-bromopyridines?

For challenging substrates like 2-amino-5-bromopyridine, the use of bulky and electron-rich phosphine ligands is often necessary. These ligands can stabilize the palladium center, promote the desired catalytic steps (oxidative addition and reductive elimination), and sterically hinder the coordination of the pyridine nitrogen.[1][2]

Ligand TypeExamplesKey Advantages for Aminopyridine Substrates
Buchwald-type biaryl phosphines XPhos, SPhos, RuPhosBulky and electron-rich, promoting fast reductive elimination and preventing catalyst dimerization.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form robust bonds with palladium, offering high stability.
Other bulky phosphines P(t-Bu)₃Highly electron-donating and sterically demanding, effective in many cross-coupling reactions.

Commonly used palladium precursors include Pd₂(dba)₃ and Pd(OAc)₂. Pre-formed palladium-ligand complexes (precatalysts) can also offer improved reactivity and reproducibility.

Q5: Are there any common impurities in commercial 2-amino-5-bromopyridine that can poison my catalyst?

Yes, impurities in the starting material can have a detrimental effect on the reaction. A common impurity is 2-amino-3,5-dibromopyridine, which arises from over-bromination during the synthesis of 2-amino-5-bromopyridine.[6] While this impurity can also participate in the cross-coupling reaction, its presence can complicate purification and affect the overall yield of the desired product. Other potential impurities to be aware of include residual starting materials and reagents from the synthesis, such as elemental sulfur, which is a known poison for palladium catalysts.[3] It is always advisable to use highly pure starting materials, typically >97% purity as determined by GC.[7]

Part 2: Troubleshooting Guides

This section provides systematic approaches to resolving common experimental issues.

Guide 1: Low or No Conversion

Problem: The reaction has stalled, or the conversion to the desired product is unacceptably low.

Troubleshooting Workflow:

troubleshooting_workflow start Low or No Conversion Observed check_catalyst 1. Catalyst System Check start->check_catalyst check_reagents 2. Reagent Quality Check check_catalyst->check_reagents If catalyst system seems appropriate sub_catalyst1 Is the ligand appropriate? (bulky, electron-rich) check_catalyst->sub_catalyst1 check_conditions 3. Reaction Conditions Check check_reagents->check_conditions If reagents are pure solution Optimized Reaction check_conditions->solution After optimization sub_catalyst2 Is the Pd precursor active? sub_catalyst1->sub_catalyst2 Yes action_ligand Action: Screen different ligands (e.g., XPhos, SPhos) sub_catalyst1->action_ligand No sub_catalyst3 Is Pd black visible? sub_catalyst2->sub_catalyst3 Yes action_pd Action: Use a reliable precatalyst sub_catalyst2->action_pd No sub_catalyst3->check_reagents No action_pd_black Action: Lower temperature, increase ligand ratio sub_catalyst3->action_pd_black Yes action_ligand->check_reagents action_pd->check_reagents action_pd_black->check_reagents

Caption: Troubleshooting workflow for low conversion.

Step-by-Step Guide:

  • Diagnose the Cause: Follow the logic in the workflow diagram above. Start by evaluating your catalyst system.

  • Optimize the Catalyst System: If you suspect catalyst poisoning or deactivation, consider the following:

    • Ligand Screening: The choice of ligand is crucial. For 2-amino-5-bromopyridine, bulky, electron-rich phosphine ligands are generally preferred. A screening of different ligands can identify the optimal choice for your specific reaction.

    • Palladium Source: If you are using a Pd(II) source like Pd(OAc)₂, ensure that the reduction to the active Pd(0) species is efficient under your reaction conditions. Using a Pd(0) source like Pd₂(dba)₃ or a pre-formed palladium-ligand complex can be more reliable.[1]

    • Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed to coordination by the aminopyridine, leading to deactivation. Increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher) can sometimes improve results.

  • Verify Reagent Quality:

    • Purity of 2-amino-5-bromopyridine: Use a high-purity grade of the starting material. If in doubt, purify the material by recrystallization or column chromatography.

    • Purity of Coupling Partners: Boronic acids, for example, can undergo protodeboronation upon storage.[1] Use fresh or properly stored reagents.

    • Solvent and Base Quality: Ensure that solvents are anhydrous and degassed, as oxygen can oxidize and deactivate the Pd(0) catalyst.[1][2] Use high-purity bases.

  • Adjust Reaction Conditions:

    • Temperature: While many cross-coupling reactions require heat, excessive temperatures can accelerate catalyst decomposition.[1] Try running the reaction at a lower temperature for a longer period.

    • Base: The choice of base is critical and can influence both the rate of reaction and the extent of side reactions. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu) to find the optimal one for your system.

    • Solvent: The solvent must be able to dissolve all reaction components. Common solvents for cross-coupling reactions include toluene, dioxane, and THF. The choice of solvent can impact the reaction rate and catalyst stability.

Guide 2: Product Decomposition or Side-Reactions

Problem: The desired product is formed, but significant amounts of byproducts are also observed.

Common Side Reactions and Solutions:

Side ReactionDescriptionPotential CausesMitigation Strategies
Hydrodehalogenation Replacement of the bromine atom with a hydrogen atom.Presence of a hydrogen source (e.g., water, protic solvents); catalyst-mediated decomposition of reagents.Use anhydrous solvents and reagents; optimize the base and ligand.
Protodeboronation Cleavage of the C-B bond of the boronic acid by a proton source.Presence of water or other protic species; prolonged reaction times at high temperatures.Use anhydrous conditions; add the boronic acid in portions; use a milder base.
Homocoupling Dimerization of the coupling partners (e.g., boronic acid).Can be promoted by certain catalyst systems and reaction conditions.Optimize the catalyst and ligand; adjust the stoichiometry of the reactants.
Guide 3: High Levels of Residual Palladium in the Product

Problem: The final product is contaminated with palladium, which is difficult to remove.

Troubleshooting Steps:

  • Understanding the Issue: The nitrogen atoms in the 2-amino-5-bromopyridine product can chelate with palladium, making it difficult to remove by simple filtration or extraction.[8]

  • Employ Metal Scavengers: Use a solid-supported scavenger with a high affinity for palladium. Thiol-based or amine-based scavengers are often effective.

  • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb residual palladium. However, be mindful of potential product loss due to non-specific adsorption.

  • Crystallization: Recrystallization of the final product can be an effective purification method. In some cases, adding a chelating agent like N-acetylcysteine or thiourea to the mother liquor can help to sequester the palladium and prevent its co-crystallization with the product.[8]

Part 3: Experimental Protocols

These are generalized protocols and may require optimization for specific substrates and coupling partners.

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling

suzuki_protocol reagents 1. Add Reagents: - 2-amino-5-bromopyridine (1.0 eq) - Boronic acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) catalyst 2. Add Catalyst System: - Pd precursor (e.g., Pd₂(dba)₃, 2 mol%) - Ligand (e.g., XPhos, 4 mol%) reagents->catalyst solvent 3. Add Degassed Solvent: (e.g., Toluene/Water) catalyst->solvent reaction 4. Heat and Stir: (e.g., 80-100 °C) solvent->reaction workup 5. Workup and Purify reaction->workup

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Steps:

  • To an oven-dried reaction vessel, add 2-amino-5-bromopyridine (1.0 equiv.), the boronic acid or its ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • In a separate vial, prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) in a degassed solvent.

  • Seal the reaction vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) to the reaction vessel via syringe, followed by the catalyst solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for a Buchwald-Hartwig Amination

buchwald_protocol reagents 1. Add Reagents: - 2-amino-5-bromopyridine (1.0 eq) - Amine (1.2 eq) - Base (e.g., NaOtBu, 1.5 eq) catalyst 2. Add Catalyst System: - Pd precursor (e.g., Pd(OAc)₂, 2 mol%) - Ligand (e.g., SPhos, 4 mol%) reagents->catalyst solvent 3. Add Anhydrous, Degassed Solvent: (e.g., Toluene) catalyst->solvent reaction 4. Heat and Stir: (e.g., 90-110 °C) solvent->reaction workup 5. Workup and Purify reaction->workup

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Steps:

  • To an oven-dried reaction vessel, add 2-amino-5-bromopyridine (1.0 equiv.), the amine (1.2-1.5 equiv.), the base (e.g., NaOtBu, 1.5-3.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., Xantphos, 2-10 mol%).[2]

  • Seal the vessel and replace the atmosphere with an inert gas.[2]

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction's progress.

  • Once complete, cool to room temperature, dilute with an organic solvent, and carefully quench with water or a saturated aqueous solution of ammonium chloride.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the crude product.

References

recrystallization techniques for purifying 2-Amino-5-bromonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Recrystallization of 2-Amino-5-bromonicotinic acid

Welcome to the technical support center for the purification of 2-Amino-5-bromonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this important intermediate. Our focus is on explaining the causality behind experimental choices to empower you to optimize the procedure for the highest purity and yield.

Part 1: Foundational Knowledge & Compound Properties

This section addresses fundamental questions about the physicochemical properties of 2-Amino-5-bromonicotinic acid, which are critical for designing a successful purification strategy.

Frequently Asked Questions: Compound Characteristics

Q1: What are the key physical and chemical properties of 2-Amino-5-bromonicotinic acid that influence its recrystallization?

A1: Understanding the molecule's structure is paramount. 2-Amino-5-bromonicotinic acid (M.W. 217.02 g/mol ) is a substituted pyridine ring containing three key functional groups: a basic amino group (-NH₂), an acidic carboxylic acid group (-COOH), and a halogen (Bromine).[1][2] This combination of features results in a molecule with moderate polarity and amphoteric character (can react as both an acid and a base). The compound typically appears as a pale yellow powder.[3][4] Its rigid, planar aromatic structure is conducive to forming a stable crystal lattice, which makes recrystallization a highly suitable purification technique.[5]

PropertyValueSource
CAS Number 52833-94-0[1][2]
Molecular Formula C₆H₅BrN₂O₂[1][2]
Molecular Weight 217.02 g/mol [1][2]
Appearance Pale yellow powder[3][4]
IUPAC Name 2-amino-5-bromopyridine-3-carboxylic acid[1]

Q2: What are the typical impurities I might encounter in my crude 2-Amino-5-bromonicotinic acid?

A2: The impurity profile depends heavily on the synthetic route. A common synthesis involves the bromination of 2-aminonicotinic acid.[6] Potential impurities could include:

  • Starting Material: Unreacted 2-aminonicotinic acid.

  • Over-brominated Products: Dibrominated species or other isomers.

  • Side-reaction Products: Impurities from side reactions during synthesis.

  • Reagents and Solvents: Residual reagents or solvents from the reaction workup.

Knowing the likely impurities is crucial because their solubility characteristics will help determine the best recrystallization solvent to separate them from the desired product.

Part 2: The Recrystallization Workflow

This section provides a detailed, step-by-step guide to the recrystallization process, from solvent selection to final product isolation.

Workflow Diagram: The Recrystallization Process

G cluster_prep Preparation cluster_execution Execution cluster_isolation Isolation & Drying start Start with Crude 2-Amino-5-bromonicotinic acid choose_solvent Select Appropriate Solvent System start->choose_solvent dissolve Dissolve Crude Solid in Minimum Amount of Hot/Boiling Solvent choose_solvent->dissolve cool Allow Solution to Cool Slowly and Undisturbed dissolve->cool crystallize Induce Crystallization (if necessary) cool->crystallize filtrate Collect Crystals via Suction Filtration crystallize->filtrate wash Wash Crystals with Minimal Ice-Cold Solvent filtrate->wash dry Dry the Purified Crystals wash->dry finish Pure Product dry->finish G cluster_problems cluster_solutions start Problem Encountered During Recrystallization no_crystals No Crystals Formed upon Cooling start->no_crystals oiling_out Compound 'Oiled Out' start->oiling_out low_yield Yield is Very Low start->low_yield colored_product Product is Colored start->colored_product solution_boil Boil off some solvent to concentrate solution no_crystals->solution_boil Is solution clear? solution_scratch Scratch inner flask surface or add a seed crystal no_crystals->solution_scratch Is solution possibly supersaturated? solution_reheat Reheat, add more solvent, and cool very slowly oiling_out->solution_reheat solution_solvent Re-evaluate solvent choice; check mother liquor for product low_yield->solution_solvent solution_charcoal Perform activated charcoal treatment during dissolution colored_product->solution_charcoal

References

Validation & Comparative

A Senior Application Scientist's Guide to the 1H and 13C NMR Assignments of 2-Amino-5-bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel or modified compounds is a cornerstone of safe and effective innovation. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for determining the precise arrangement of atoms within a molecule. This guide provides an in-depth analysis of the 1H and 13C NMR spectra for 2-Amino-5-bromonicotinic acid, a substituted pyridine derivative with potential applications in medicinal chemistry.

The Logic of Substituent Effects in NMR

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. Electron-donating groups (EDGs) increase the electron density around nearby nuclei, "shielding" them from the external magnetic field and causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) decrease electron density, "deshielding" the nuclei and shifting their signals to a higher chemical shift (downfield).

In our target molecule, 2-Amino-5-bromonicotinic acid, we have:

  • An amino group (-NH2) at the C2 position, which is a strong electron-donating group through resonance.

  • A carboxylic acid group (-COOH) at the C3 position, which is an electron-withdrawing group.

  • A bromine atom (-Br) at the C5 position, which is an electron-withdrawing group through induction but can have some electron-donating character through resonance.

By dissecting the NMR spectra of nicotinic acid, 2-aminonicotinic acid, and 5-bromonicotinic acid, we can isolate and understand the impact of each of these substituents.

Comparative Analysis of 1H NMR Spectra

The aromatic region of the 1H NMR spectrum is particularly informative for substituted pyridines. The analysis of coupling constants (J-values) reveals the spatial relationship between protons. For pyridines, typical coupling constants are:

  • 3J (ortho coupling): 7-9 Hz

  • 4J (meta coupling): 2-3 Hz

  • 5J (para coupling): <1 Hz

Let's examine the experimental data for our reference compounds.

Table 1: Comparison of 1H NMR Chemical Shifts (ppm) for Nicotinic Acid and its Derivatives

CompoundH4H5H6
Nicotinic Acid8.307.608.83
2-Aminonicotinic Acid7.8 (approx.)6.7 (approx.)8.1 (approx.)
5-Bromonicotinic Acid8.4 (approx.)-9.0 (approx.)
Predicted: 2-Amino-5-bromonicotinic Acid 8.1 (approx.) - 8.6 (approx.)

Note: Approximate values are derived from available spectra and may vary slightly based on solvent and concentration.

From this comparison, we can deduce the following for 2-Amino-5-bromonicotinic acid:

  • H4 and H6 Protons: The molecule will exhibit two signals in the aromatic region corresponding to the H4 and H6 protons.

  • H4 Signal: The amino group at C2 will shield the H4 proton, shifting it upfield compared to nicotinic acid. The bromine at C5 will have a smaller deshielding effect. We predict this signal to appear around 8.1 ppm as a doublet, due to meta-coupling with H6.

  • H6 Signal: The amino group at C2 will also shield the H6 proton. The bromine at C5 will have a more pronounced deshielding effect due to its proximity. This signal is predicted to be around 8.6 ppm and will also appear as a doublet from meta-coupling to H4.

The broad signals for the amino (-NH2) and carboxylic acid (-COOH) protons will also be present, with their chemical shifts being highly dependent on the solvent and concentration.

Comparative Analysis of 13C NMR Spectra

The 13C NMR spectrum provides direct information about the carbon skeleton of the molecule.

Table 2: Comparison of 13C NMR Chemical Shifts (ppm) for Nicotinic Acid and its Derivatives

CompoundC2C3C4C5C6COOH
Nicotinic Acid150.4129.9137.2123.8153.6167.3
2-Aminonicotinic Acid159.2115.8139.7114.2151.7170.2
5-Bromonicotinic Acid152.0133.1140.4121.2156.1164.8
Predicted: 2-Amino-5-bromonicotinic Acid ~158 ~118 ~141 ~119 ~154 ~169

Note: Values are from various sources and may have been recorded in different solvents.

Based on the additive effects of the substituents, we can predict the 13C chemical shifts for 2-Amino-5-bromonicotinic acid:

  • C2: Strongly deshielded by the attached amino group and the ring nitrogen, but shielded by the carboxylic acid. Predicted around 158 ppm.

  • C3: Shielded by the amino group's resonance effect. Predicted around 118 ppm.

  • C4: Deshielded by the ring nitrogen and the distant bromine. Predicted around 141 ppm.

  • C5: Directly attached to the electronegative bromine, leading to a downfield shift, but also shielded by the amino group's resonance. Predicted around 119 ppm.

  • C6: Deshielded by the ring nitrogen. Predicted around 154 ppm.

  • COOH: The carboxylic acid carbon will appear significantly downfield, predicted around 169 ppm.

Visualizing the Assignments and Workflow

To provide a clear framework for our analysis, the following diagrams illustrate the molecular structure with atom numbering and the logical workflow for NMR-based structural elucidation.

Caption: Molecular structure of 2-Amino-5-bromonicotinic acid with atom numbering.

G cluster_exp Experimental Phase cluster_analysis Data Analysis & Interpretation SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acq NMR Data Acquisition (1H, 13C, COSY, HSQC, HMBC) SamplePrep->NMR_Acq Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acq->Processing Pred Predict Spectra (Substituent Effects, Database Comparison) Processing->Pred Assign Assign Signals (Chemical Shifts, Coupling Constants, Integration) Pred->Assign Compare Compare with Analogs (Nicotinic Acid, 2-Aminonicotinic Acid, 5-Bromonicotinic Acid) Assign->Compare Structure Final Structure Confirmation Compare->Structure

Caption: Workflow for NMR-based structural elucidation.

Experimental Protocol for NMR Data Acquisition

For obtaining high-quality 1H and 13C NMR spectra of 2-Amino-5-bromonicotinic acid, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 2-Amino-5-bromonicotinic acid and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4). DMSO-d6 is often a good choice for carboxylic acids and amines as it can help in observing the exchangeable protons.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for both 1H and 13C frequencies.

    • Shim the magnetic field to obtain optimal resolution and lineshape.

  • 1H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • 13C NMR Acquisition:

    • Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds (a longer delay may be needed for quaternary carbons).

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

  • 2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):

    • COSY (Correlation Spectroscopy): To establish 1H-1H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) 1H-13C correlations, which is crucial for assigning quaternary carbons.

  • Data Processing:

    • Apply a suitable window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Perform Fourier transformation.

    • Phase the spectra carefully.

    • Perform baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Conclusion

This guide provides a comprehensive, data-driven framework for the assignment of the 1H and 13C NMR spectra of 2-Amino-5-bromonicotinic acid. By leveraging a comparative analysis with structurally related compounds, we have established a robust set of predicted chemical shifts and have outlined a detailed experimental protocol for the acquisition of high-quality data. This approach not only allows for the confident structural elucidation of the target molecule but also serves as a valuable educational tool for understanding the intricate relationship between molecular structure and NMR spectral features.

A Researcher's Guide to the Electrospray Ionization Mass Spectrometry Fragmentation of 2-Amino-5-bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and metabolic research, the structural elucidation of novel compounds is a cornerstone of progress. 2-Amino-5-bromonicotinic acid is a substituted pyridine derivative of significant interest, serving as a versatile building block in the synthesis of complex molecules. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various matrices.

This guide provides an in-depth analysis of the predicted fragmentation pattern of 2-Amino-5-bromonicotinic acid under positive mode Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID). We will explore the fundamental chemical principles governing its fragmentation, compare its behavior to structurally related analogs, and provide a robust experimental protocol for researchers seeking to replicate or build upon this analysis.

Foundational Principles of Fragmentation

Before dissecting the target molecule, it is essential to understand the predictable fragmentation pathways of its constituent functional groups. The structure of 2-Amino-5-bromonicotinic acid incorporates a pyridine ring, an amino group, a carboxylic acid, and a bromine atom. In positive mode ESI, the molecule will readily accept a proton, primarily at the most basic site—the pyridine nitrogen or the exocyclic amino group—to form a protonated precursor ion, [M+H]⁺. The molecular weight of the neutral molecule is approximately 217.02 g/mol , containing the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.[1][2][3][4] This results in a characteristic isotopic doublet for the precursor ion at m/z 218.0 and 220.0.

Upon subjecting this precursor ion to CID, the imparted internal energy will induce fragmentation through several key pathways[5][6][7]:

  • Loss of Formic Acid (HCOOH, 46.01 Da): Aromatic carboxylic acids frequently undergo a concerted loss of formic acid from the protonated precursor.[8] This is a highly characteristic fragmentation for this class of compounds.

  • Decarboxylation (Loss of CO₂, 44.01 Da): While more common in negative ion mode, the loss of carbon dioxide can occur, often preceded by the loss of water. The decarboxylation of aromatic acids is a well-documented process.[9][10][11][12]

  • Loss of Water (H₂O, 18.01 Da): The protonated carboxylic acid group can readily lose a neutral water molecule.

  • Loss of Ammonia (NH₃, 17.03 Da): The protonated amino group can be eliminated as neutral ammonia. Studies on related pyridine compounds show this to be a common pathway.[13]

  • Loss of Bromine Radical (•Br, 78.92/80.92 Da): Cleavage of the C-Br bond can lead to the loss of a bromine radical, though this is often less favorable than the neutral losses of small molecules.[14]

Predicted Fragmentation Pathway of 2-Amino-5-bromonicotinic Acid

Based on these principles, we can predict a detailed fragmentation cascade for the [M+H]⁺ ion of 2-Amino-5-bromonicotinic acid (m/z 218/220).

The primary and most energetically favorable fragmentation is expected to be the neutral loss of formic acid (HCOOH) . This pathway involves the elimination of the entire carboxylic acid group, leading to the formation of a highly stable 5-bromo-2-aminopyridinium ion. A subsequent, higher-energy fragmentation could involve the loss of ammonia from this product ion.

A secondary pathway could involve the initial loss of water (H₂O) from the protonated carboxylic acid, followed by the loss of carbon monoxide (CO) . This two-step process (total loss of 46.01 Da) results in the same product ion as the direct loss of formic acid.

A third, less prominent pathway might involve the initial loss of ammonia (NH₃) from the protonated amino group. The resulting ion could then undergo decarboxylation.

The following diagram illustrates the most probable fragmentation pathways.

G cluster_precursor Precursor Ion cluster_products Primary Product Ions cluster_secondary Secondary Product Ion Precursor [M+H]⁺ 2-Amino-5-bromonicotinic acid m/z 218.0 / 220.0 Product1 [M+H - HCOOH]⁺ 5-Bromo-2-aminopyridine m/z 172.0 / 174.0 Precursor->Product1 - HCOOH (46 Da) Product2 [M+H - H₂O]⁺ m/z 200.0 / 202.0 Precursor->Product2 - H₂O (18 Da) Product3 [M+H - H₂O - CO]⁺ Same as [M+H - HCOOH]⁺ m/z 172.0 / 174.0 Product2->Product3 - CO (28 Da)

Caption: Predicted ESI-MS/MS fragmentation of protonated 2-Amino-5-bromonicotinic acid.

Comparative Analysis with Structural Analogs

To validate our predictions, we can compare the expected fragmentation of our target molecule with the known fragmentation of simpler, related compounds. This comparative approach strengthens the confidence in our structural assignments.

CompoundPrecursor Ion [M+H]⁺ (m/z)Key Fragment(s)Neutral Loss(es)Rationale & Reference
Nicotinic Acid 124.078.0HCOOH (46 Da)The foundational fragmentation for this class is the loss of formic acid from the protonated molecule.
2-Aminonicotinic Acid 139.193.1HCOOH (46 Da)Demonstrates that the amino group does not alter the primary fragmentation pathway (loss of formic acid).
2-Amino-5-methylbenzoic acid 152.1134.1, 106.1H₂O (18 Da), H₂O+CO (46 Da)The NIST library spectrum shows a prominent loss of water, followed by the loss of carbon monoxide, analogous to our proposed secondary pathway.[15]
Our Target: 2-Amino-5-bromonicotinic acid 218.0 / 220.0 172.0 / 174.0 HCOOH (46 Da) By analogy, the primary fragmentation is the loss of formic acid, preserving the brominated aminopyridine core. The bromine isotopes provide a clear signature.

This comparison highlights a consistent fragmentation theme centered on the elimination of the carboxylic acid group, either directly as formic acid or sequentially as water and carbon monoxide. The substituents on the pyridine ring (amino, bromo, methyl) primarily modify the mass of the precursor and product ions but do not fundamentally alter this dominant fragmentation channel.

Experimental Protocol: LC-MS/MS Analysis

This section provides a detailed methodology for acquiring high-quality tandem mass spectra of 2-Amino-5-bromonicotinic acid.

Objective: To generate a product ion spectrum for 2-Amino-5-bromonicotinic acid to confirm its structure and fragmentation pathway.

Materials:

  • 2-Amino-5-bromonicotinic acid standard (≥97% purity)[2]

  • LC-MS grade acetonitrile, water, and formic acid

  • Calibrated tandem mass spectrometer (e.g., QqQ, Q-TOF, or Orbitrap) with an ESI source[6]

Workflow Diagram:

G A 1. Sample Preparation 10 µg/mL in 50:50 ACN:H₂O + 0.1% Formic Acid B 2. LC Separation C18 Column, Gradient Elution A->B C 3. ESI Source (+) Generate [M+H]⁺ Ions B->C D 4. MS1: Precursor Selection Isolate m/z 218.0 C->D E 5. CID Cell (MS2) Fragment with N₂/Ar Gas D->E F 6. MS2: Product Ion Scan Detect & Analyze Fragments E->F

Caption: Experimental workflow for LC-MS/MS analysis.

Step-by-Step Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of 2-Amino-5-bromonicotinic acid in methanol. Dilute this stock solution to a working concentration of 10 µg/mL in a solution of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid ensures protonation of the analyte.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MS1 Scan: Perform a full scan from m/z 100-300 to confirm the presence of the [M+H]⁺ precursor ion doublet at m/z 218.0/220.0.

    • MS2 (Tandem MS) Scan:

      • Select the ⁷⁹Br isotope precursor ion at m/z 218.0 for fragmentation.

      • Isolation Window: ± 0.7 Da

      • Collision Gas: Argon or Nitrogen

      • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the appearance of different fragment ions and determine the optimal energy for generating the key fragments. Low-energy CID is typically sufficient for these fragmentation types.[16]

      • Analyzer: Scan for product ions from m/z 50-225.

  • Data Analysis:

    • Examine the MS2 spectrum for the predicted product ions.

    • Confirm the presence of the primary product ion at m/z 172.0 (from the m/z 218.0 precursor), corresponding to the loss of formic acid.

    • Look for the isotopic signature: if the m/z 220.0 precursor is fragmented, the corresponding product ion should appear at m/z 174.0.

    • Identify any other minor fragments and propose structures based on logical neutral losses.

Conclusion

The gas-phase fragmentation of 2-Amino-5-bromonicotinic acid under ESI-MS/MS conditions is predicted to be a well-defined process dominated by the characteristic loss of formic acid from the protonated precursor molecule. This primary pathway yields a stable 5-bromo-2-aminopyridinium ion at m/z 172.0/174.0. This prediction is strongly supported by the fundamental principles of mass spectrometric fragmentation and comparative analysis with structurally similar compounds. The distinct isotopic signature of bromine serves as an invaluable confirmation tool for all bromine-containing ions. The experimental protocol provided herein offers a robust framework for researchers to obtain high-quality data and confidently identify this compound in complex analytical workflows.

References

A Comparative Guide to the Characterization of 2-Amino-5-bromonicotinic Acid: An In-depth Analysis of Functional Groups by FTIR Spectroscopy and Alternative Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Amino-5-bromonicotinic acid, a substituted pyridine derivative, serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its chemical structure, defined by a pyridine ring bearing an amino group, a carboxylic acid, and a bromine atom, necessitates a multi-faceted analytical approach for unambiguous identification and quality control. This guide provides an in-depth analysis of the functional groups of 2-Amino-5-bromonicotinic acid using Fourier-Transform Infrared (FTIR) spectroscopy, coupled with a comparative overview of alternative and complementary analytical techniques.

The Central Role of Vibrational Spectroscopy: Unveiling the Molecular Fingerprint with FTIR

FTIR spectroscopy stands as a rapid, non-destructive, and highly informative technique for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, an FTIR spectrum provides a unique "molecular fingerprint." The positions of these absorption bands correspond to the vibrational frequencies of the molecule's chemical bonds.

Experimental Protocol: Acquiring the FTIR Spectrum

A robust FTIR analysis begins with meticulous sample preparation and data acquisition.

Sample Preparation:

  • Material: 2-Amino-5-bromonicotinic acid (solid, pale yellow powder).[2]

  • Technique: Attenuated Total Reflectance (ATR) is often preferred for solid samples due to its minimal sample preparation. A small amount of the powder is placed directly on the ATR crystal. Alternatively, the KBr pellet method can be used, where a small amount of the sample is intimately mixed with potassium bromide and pressed into a transparent disk.

  • Rationale: The choice between ATR and KBr pellet methods depends on the sample amount and desired spectral quality. ATR is faster and requires less sample, while the KBr method can sometimes yield higher resolution spectra.

Data Acquisition:

  • Instrument: A research-grade FTIR spectrometer.

  • Spectral Range: 4000–400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: 32-64 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Interpreting the Spectrum: A Guided Tour of 2-Amino-5-bromonicotinic Acid's Functional Groups

While an experimental spectrum for 2-Amino-5-bromonicotinic acid is not publicly available in the literature at the time of this writing, a comprehensive analysis can be conducted based on the well-documented vibrational modes of its constituent functional groups and data from structurally similar molecules, such as 2-amino-5-bromobenzoic acid.[3]

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Rationale and Insights
Amino Group (-NH₂) N-H Stretching (asymmetric & symmetric)3500 - 3300The presence of two distinct bands in this region is a hallmark of a primary amine. The exact positions can be influenced by hydrogen bonding.
N-H Bending (Scissoring)1650 - 1580This bending vibration is a reliable indicator for the amino group.
Carboxylic Acid (-COOH) O-H Stretching3300 - 2500 (broad)The broadness of this band is due to extensive intermolecular hydrogen bonding between the carboxylic acid groups.
C=O Stretching1720 - 1680The position of the carbonyl stretch is sensitive to its electronic environment and hydrogen bonding. For aromatic carboxylic acids, it typically appears in this range.
C-O Stretching / O-H Bending1320 - 1210 / 1440 - 1395These coupled vibrations further confirm the presence of the carboxylic acid moiety.
Pyridine Ring C-H Stretching (aromatic)3100 - 3000These are typically weaker absorptions just above 3000 cm⁻¹.
C=C and C=N Stretching1600 - 1450The pyridine ring exhibits a series of characteristic stretching vibrations in this region, often appearing as a pattern of sharp bands.
C-H Bending (in-plane and out-of-plane)1200 - 600The pattern of out-of-plane bending bands in the lower frequency region can provide information about the substitution pattern on the pyridine ring.
Bromo Substituent C-Br Stretching700 - 500The carbon-bromine stretching vibration is expected in the fingerprint region and can sometimes be weak.

Table 1: Predicted FTIR Peak Assignments for 2-Amino-5-bromonicotinic Acid.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample 2-Amino-5-bromonicotinic Acid Powder ATR Place on ATR Crystal Sample->ATR ATR Method KBr Mix with KBr & Press Pellet Sample->KBr KBr Pellet Method FTIR_Spec FTIR Spectrometer Background Record Background Spectrum FTIR_Spec->Background Acquire Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ resolution) Background->Acquire Process Background Subtraction & Baseline Correction Acquire->Process Identify Identify Characteristic Peaks Process->Identify Assign Assign Peaks to Functional Groups Identify->Assign Report Generate Report Assign->Report

A Broader Perspective: Comparison with Alternative Analytical Techniques

While FTIR provides excellent qualitative information about functional groups, a comprehensive characterization of 2-Amino-5-bromonicotinic acid often necessitates the use of orthogonal analytical techniques. Commercial suppliers of this compound often provide data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), underscoring their importance in structural elucidation and purity assessment.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule, allowing for the determination of its precise connectivity.

  • ¹H NMR: Would reveal the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). The aromatic protons on the pyridine ring and the exchangeable protons of the amino and carboxylic acid groups would be observable.

  • ¹³C NMR: Would show the number of chemically distinct carbon atoms in the molecule, providing further confirmation of the carbon skeleton.

Comparison with FTIR:

Feature FTIR Spectroscopy NMR Spectroscopy
Information Provided Functional group identification.Detailed molecular structure and connectivity.
Sample Requirements Milligram quantities, solid or liquid.Milligram quantities, sample must be soluble in a deuterated solvent.
Data Complexity Relatively simple to interpret for functional groups.Can be complex, requiring expertise for full structural elucidation.
Quantitative Analysis Possible, but often requires careful calibration.Excellent for quantitative analysis (qNMR).
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

  • Molecular Ion Peak: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 2-Amino-5-bromonicotinic acid (217.02 g/mol ).[5]

  • Isotopic Pattern: The presence of a bromine atom would result in a characteristic isotopic pattern for the molecular ion, with two peaks of roughly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation: Common fragmentation pathways for amino acids and carboxylic acids would be observed, such as the loss of water (H₂O), carbon monoxide (CO), or the carboxyl group (-COOH).[6][7]

Comparison with FTIR:

Feature FTIR Spectroscopy Mass Spectrometry
Information Provided Functional group identification.Molecular weight and fragmentation patterns.
Sample Requirements Milligram quantities, solid or liquid.Microgram to nanogram quantities, sample is consumed.
Structural Information Inferred from functional groups.Inferred from fragmentation patterns.
Coupling with Chromatography Can be coupled with GC (GC-IR).Routinely coupled with LC and GC (LC-MS, GC-MS) for mixture analysis.

Analytical_Techniques cluster_compound 2-Amino-5-bromonicotinic Acid cluster_techniques Analytical Techniques cluster_info Information Obtained Compound C₆H₅BrN₂O₂ FTIR FTIR Spectroscopy Compound->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS FTIR_Info Functional Groups (-NH₂, -COOH, Pyridine, C-Br) FTIR->FTIR_Info NMR_Info Molecular Structure & Connectivity NMR->NMR_Info MS_Info Molecular Weight & Fragmentation Pattern MS->MS_Info

Conclusion: A Synergistic Approach to Confident Characterization

References

A Comparative Guide to the Reactivity of Iodo- and Bromo-Nicotinic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[1][2] Among the key building blocks used in drug discovery, nicotinic acid derivatives are of paramount importance. The strategic functionalization of the pyridine ring via Suzuki coupling allows for the rapid generation of diverse compound libraries to explore structure-activity relationships. A critical decision in this process is the choice of the halide on the nicotinic acid scaffold. This guide provides an in-depth comparison of the reactivity between iodo- and bromo-nicotinic acids, offering mechanistic insights and practical experimental data to inform synthetic strategy.

Mechanistic Underpinnings: Why the Halogen Matters

The efficacy of a Suzuki coupling reaction is governed by its catalytic cycle, which comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The rate-determining step is typically the initial oxidative addition, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the aryl halide.[1][3]

The inherent difference in reactivity between an iodo- and a bromo-nicotinic acid lies in the bond dissociation energy of the C-X bond. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond. Consequently, the C-I bond undergoes oxidative addition to the palladium(0) center more readily and under milder conditions. This fundamental principle dictates the general reactivity trend for aryl halides in Suzuki coupling: I > OTf > Br >> Cl .[1][3]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_ts Oxidative Addition (Rate-Determining) pd0->oa_ts Ar-X pd2_halide trans-Ar-Pd(II)(X)L₂ oa_ts->pd2_halide transmetal Transmetalation pd2_halide->transmetal [R-B(OH)₃]⁻ pd2_r trans-Ar-Pd(II)(R)L₂ transmetal->pd2_r re_ts Reductive Elimination pd2_r->re_ts re_ts->pd0 product Ar-R (Product) re_ts->product boronic R-B(OH)₂ + Base boronic->transmetal halide Ar-X (Nicotinic Acid) halide->oa_ts

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison: Iodo- vs. Bromo-Nicotinic Acid

The theoretical advantage of the iodo-substrate translates directly into tangible differences in experimental execution and outcomes. The following table summarizes these key distinctions.

FeatureIodo-Nicotinic AcidBromo-Nicotinic AcidRationale
Relative Reactivity ExcellentModerate to GoodThe weaker C-I bond facilitates a faster rate of oxidative addition, which is the rate-limiting step of the catalytic cycle.[3][4]
Typical Reaction Temp. Room temp to 80 °C80 °C to 110 °CThe higher intrinsic reactivity of the C-I bond allows the reaction to proceed efficiently at lower temperatures.[4][5]
Typical Reaction Time Shorter (e.g., 1-12 hours)Longer (e.g., 6-24 hours)A faster catalytic turnover with the iodo-substrate leads to a quicker consumption of starting materials.[4][5]
Catalyst Loading Potentially lower (0.5-2 mol%)Typically standard (2-5 mol%)A more reactive substrate may require a lower concentration of the palladium catalyst to achieve high conversion.[4][5]
Reported Yields Generally high to excellentModerate to highWhile highly dependent on specific coupling partners, the greater reactivity of the iodo-compound often translates to higher isolated yields.[4]
Side Reactions Potential for boronic acid homocoupling, especially at lower temperatures.Potential for debromination at higher reaction temperatures or prolonged reaction times.[4][6]The specific side reactions are influenced by the choice of catalyst system and the required reaction conditions.
Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the Suzuki coupling of bromo- and iodo-nicotinic acids. The differing conditions underscore the practical implications of their reactivity.

This protocol is representative for a less reactive aryl bromide, often requiring higher temperatures and standard catalyst loadings.[7]

Materials:

  • 5-Bromonicotinic Acid (1.0 mmol, 1.0 eq.)

  • Arylboronic Acid (1.2 mmol, 1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.)

  • 1,4-Dioxane (8 mL, degassed)

  • Water (2 mL, degassed)

Methodology:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinic acid, the corresponding arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere. Causality: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, inhibiting the reaction.

  • Catalyst and Solvent Addition: Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst. Subsequently, add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-24 hours.

  • Monitoring: Track the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This projected protocol leverages the higher reactivity of the aryl iodide, allowing for significantly milder conditions.

Materials:

  • 5-Iodonicotinic Acid (1.0 mmol, 1.0 eq.)

  • Arylboronic Acid (1.2 mmol, 1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)

  • N,N-Dimethylformamide (DMF) (5 mL, degassed)

  • Water (1 mL, degassed)

Methodology:

  • Reaction Setup: Combine 5-iodonicotinic acid, the arylboronic acid, and K₂CO₃ in a dry Schlenk flask with a magnetic stir bar.

  • Inert Atmosphere: Purge the vessel with argon for 10-15 minutes.

  • Catalyst and Solvent Addition: Under argon, add Pd(PPh₃)₄ followed by the degassed DMF and water.

  • Reaction: Heat the mixture to 60-80 °C and stir for 2-8 hours. Rationale: The lower activation energy for the C-I bond cleavage allows for a significant reduction in both temperature and reaction time.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the mixture. Dilute with a large volume of water and adjust the pH to ~3-4 with 1M HCl to precipitate the carboxylic acid product.

  • Purification: Filter the resulting solid, wash thoroughly with water, and dry under high vacuum to yield the purified product.

Experimental_Workflow setup 1. Reaction Setup (Halide, Boronic Acid, Base) inert 2. Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert reagents 3. Add Catalyst & Solvents inert->reagents react 4. Heat & Stir (Monitor by TLC/LC-MS) reagents->react workup 5. Reaction Work-up (Quench, Extract/Filter) react->workup purify 6. Purification (Chromatography/Recrystallization) workup->purify product Isolated Product purify->product

Figure 2: A typical experimental workflow for a solution-phase Suzuki coupling reaction.
Expert Insights and Troubleshooting

  • Cost vs. Reactivity: Bromo-nicotinic acids are generally more commercially available and cost-effective than their iodo- counterparts. For large-scale synthesis, optimizing the reaction for a bromo-substrate may be more economical.

  • Ligand Choice: While Pd(PPh₃)₄ is a classic catalyst, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can significantly improve reaction efficiency, especially for challenging substrates like electron-rich or sterically hindered bromides.[1]

  • Substrate Scope: The milder conditions afforded by iodo-nicotinic acids are particularly advantageous when working with substrates bearing sensitive functional groups that might not tolerate the higher temperatures required for bromo-nicotinic acids.

  • A Note on Low-Temperature Reactions: While counterintuitive, some studies have shown that aryl iodides can exhibit poor reactivity at very low temperatures (~50 °C) with traditional Pd/PPh₃ systems.[8] This is attributed to the high stability of the trans-[Pd(PPh₃)₂(Ar)(I)] intermediate, which can be slow to undergo transmetalation. This nuance is typically overcome at slightly elevated temperatures (≥80 °C).[8]

Conclusion and Recommendations

The choice between an iodo- and bromo-nicotinic acid for Suzuki-Miyaura coupling is a strategic decision based on a trade-off between reactivity, cost, and the specific demands of the synthetic target.

  • Iodo-nicotinic acids are the substrates of choice for maximizing reactivity. They enable milder conditions, shorter reaction times, and are ideal for rapid library synthesis or for use with thermally sensitive coupling partners.

  • Bromo-nicotinic acids represent a robust and economical option. While they require more forcing conditions, their reactions can be effectively optimized with modern catalyst systems, making them highly suitable for scale-up and process development.

For drug development professionals, understanding these reactivity differences is crucial for efficient and successful synthesis campaigns. Iodo-derivatives offer speed and flexibility in early-stage discovery, while bromo-derivatives provide a cost-effective and scalable route for later-stage development.

References

Comparative Guide to the Biological Activity of Compounds Synthesized from 2-Amino-5-bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 2-Amino-5-bromonicotinic Acid Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is paramount. The development of new drugs often hinges on the identification and optimization of molecular scaffolds that can serve as a foundation for a diverse array of biologically active compounds. 2-Amino-5-bromonicotinic acid is one such privileged scaffold.[1][2][3][4][5] Its structure, featuring a pyridine ring substituted with an amino group, a carboxylic acid, and a bromine atom, offers multiple reactive sites for chemical modification. This versatility allows for the synthesis of a wide range of derivatives, including various heterocyclic compounds, which have shown significant potential in addressing critical health challenges like bacterial infections, inflammation, and cancer.[6][7][8]

This guide provides a comparative analysis of the biological activities of compounds synthesized from this versatile precursor. We will delve into the experimental data supporting their efficacy as antimicrobial, anti-inflammatory, and anticancer agents, explain the causality behind the experimental designs, and provide detailed protocols for key assays.

Antimicrobial Activity: A New Front Against Drug Resistance

The rise of multidrug-resistant bacteria presents a formidable threat to global health, creating an urgent need for new antimicrobial agents.[6][9] Heterocyclic compounds, particularly those derived from scaffolds like nicotinic acid, have emerged as a promising area of research.[6][10][11] Derivatives of nicotinic acid have been synthesized and evaluated for their ability to combat various bacterial strains, with some exhibiting potent activity.

Comparative Performance of Nicotinic Acid Derivatives

Research into novel nicotinic acid derivatives has yielded compounds with significant antibacterial efficacy, particularly against Gram-positive bacteria. A study on a series of acylhydrazones derived from nicotinic acid and their subsequent cyclized 1,3,4-oxadiazole derivatives demonstrated promising results.[12] Two acylhydrazone compounds, in particular, showed strong to very strong activity, with minimal inhibitory concentrations (MIC) in the low microgram per milliliter range.[12]

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)Reference
Compound 5 Gram-positive bacteria7.81 - 15.627.81 - 31.25[12]
Compound 13 Staphylococcus epidermidis ATCC 122281.953.91[12]
Compound 13 Staphylococcus aureus ATCC 43300 (MRSA)7.8115.62[12]
Compound 25 Bacillus subtilis ATCC 66337.81-[12]
Compound 25 Staphylococcus aureus ATCC 65387.81-[12]
CiprofloxacinReference AntibioticVariesVaries-

Table 1: Comparative antimicrobial activity of selected nicotinic acid derivatives. The data highlights potent activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA).

The rationale for focusing on these structures lies in the established biological activity of acylhydrazones and 1,3,4-oxadiazoles, which are known to possess a wide spectrum of effects, including antibacterial and antifungal properties.[12] The data indicates that specific substitutions on the core scaffold are crucial for potent antimicrobial action. For instance, Compound 13's high activity against an MRSA strain underscores its potential for further development.[12]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standard method for determining the Minimal Inhibitory Concentration (MIC) of a compound, a key metric for assessing antimicrobial activity.

Objective: To determine the lowest concentration of a synthesized compound that visibly inhibits the growth of a target microorganism.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: a. Culture the bacterial strain overnight on an appropriate agar plate. b. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Compound Dilution: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform a serial two-fold dilution of the compound in CAMHB directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the diluted compound. b. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). c. Incubate the plates at 37°C for 18-24 hours.

  • Data Interpretation: a. After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that shows no visible turbidity (growth). b. Optionally, read the absorbance at 600 nm using a plate reader to quantify growth.

Self-Validation: The inclusion of positive and negative controls is critical. The positive control must show clear bacterial growth, while the negative control must remain clear. A known reference antibiotic (e.g., ciprofloxacin) should be tested in parallel to validate the assay's sensitivity and accuracy.

Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis Start 2-Amino-5-bromonicotinic Acid Scaffold Synth Chemical Derivatization (e.g., Acylhydrazone formation) Start->Synth Purify Purification & Characterization (HPLC, NMR, MS) Synth->Purify MIC Primary Screening: Broth Microdilution (MIC) Purify->MIC MBC Secondary Screening: MBC Determination MIC->MBC If Active Toxicity Cytotoxicity Assay (e.g., on normal cell lines) MBC->Toxicity If Potent SAR Structure-Activity Relationship (SAR) Analysis Toxicity->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for synthesis and screening of antimicrobial compounds.

Anti-inflammatory Activity: Targeting Key Mediators

Chronic inflammation is a contributing factor to numerous diseases, including arthritis, cardiovascular disease, and cancer.[13] The development of novel anti-inflammatory agents is a key focus of drug discovery. Compounds derived from nicotinic acid analogs have demonstrated significant potential by targeting mediators of the inflammatory response, such as reactive oxygen species (ROS) and cyclooxygenase-2 (COX-2).[14]

Comparative Performance of Anti-inflammatory Derivatives

A study focusing on isonicotinic acid (a pyridinecarboxylic acid isomer) derivatives revealed compounds with exceptionally high anti-inflammatory activity, measured by their ability to inhibit ROS production.[14] Another line of research on 2-amino-thiophene derivatives showed that these compounds could activate the NRF2 pathway, a critical regulator of the cellular antioxidant response, thereby exerting anti-inflammatory effects by downregulating pro-inflammatory cytokines.[15]

Compound ClassTarget/AssayIC₅₀ (µg/mL)Comparison Standard% InhibitionReference
Isonicotinate 5 ROS Inhibition1.42 ± 0.1Ibuprofen (11.2 ± 1.9)95.9% at 25 µg/mL[14]
Isonicotinate 6 ROS Inhibition8.6 ± 0.5Ibuprofen (11.2 ± 1.9)67.3% at 25 µg/mL[14]
Thiophene Deriv. NRF2 Activation--Reverses elevated levels of IL-1β, IL-6, TNF-α[15]

Table 2: Comparative anti-inflammatory activity of synthesized compounds. The data shows that isonicotinate 5 is significantly more potent than the standard drug ibuprofen in inhibiting ROS.

The experimental choice to measure ROS inhibition is based on the fact that ROS are key signaling molecules that can trigger inflammatory pathways.[14] Similarly, targeting the NRF2 pathway is a modern therapeutic strategy, as NRF2 activation helps resolve inflammation by boosting the expression of antioxidant and cytoprotective genes.[15]

Experimental Protocol: In Vitro ROS Inhibition Assay

Objective: To quantify the ability of a compound to inhibit the production of reactive oxygen species (ROS) in stimulated immune cells.

Materials:

  • Synthesized compounds

  • RAW 264.7 macrophage cells or human whole blood

  • Hanks Balanced Salt Solution (HBSS)

  • Luminol or Dichlorofluorescin diacetate (DCF-DA) probe

  • Zymosan or Phorbol 12-myristate 13-acetate (PMA) as a stimulant

  • 96-well luminometer plate (white or black)

  • Luminometer or fluorescence plate reader

Procedure:

  • Cell Preparation: a. If using whole blood, dilute it with HBSS. If using cell lines, suspend them in HBSS to a final concentration of ~1 x 10⁶ cells/mL.

  • Compound Incubation: a. Dispense cells into the wells of the 96-well plate. b. Add various concentrations of the test compounds to the wells and incubate for 15-30 minutes at 37°C.

  • ROS Detection: a. Add the ROS probe (e.g., Luminol for extracellular ROS) to each well. b. Add the stimulant (e.g., Zymosan) to induce oxidative burst.

  • Measurement: a. Immediately measure the chemiluminescence or fluorescence over time (e.g., for 60 minutes) using a plate reader.

  • Data Analysis: a. Calculate the percentage inhibition of the ROS production for each compound concentration relative to the stimulated control (no compound). b. Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.

Self-Validation: A known anti-inflammatory drug, such as Ibuprofen, should be used as a positive control to benchmark the activity of the test compounds.[14] Wells with cells and stimulant but no compound serve as the 0% inhibition control, while wells with only cells serve as the baseline.

NRF2-KEAP1 Signaling Pathway

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Binds & Sequesters Ub Ubiquitin NRF2->Ub Ubiquitination NRF2_n NRF2 NRF2->NRF2_n Translocation Proteasome Proteasome Degradation Ub->Proteasome Compound Synthesized Compound Compound->KEAP1 Disrupts Interaction ARE Antioxidant Response Element (ARE) NRF2_n->ARE Binds Genes Antioxidant & Anti-inflammatory Gene Expression (e.g., HO-1) ARE->Genes Activates Transcription

Caption: Activation of the NRF2 anti-inflammatory pathway by synthesized compounds.

Anticancer Activity: Inhibiting Pathogenic Kinases

The utility of 2-Amino-5-bromonicotinic acid extends to the synthesis of potential anticancer agents. Literature reports indicate that this scaffold can be used to prepare quinazoline derivatives that exhibit potent inhibitory activity against tyrosine kinases.[7] These kinases are often dysregulated in various cancers, making them prime targets for therapeutic intervention.

Emerging Anticancer Agents

Derivatives of 2-Amino-5-bromonicotinic acid have been specifically highlighted for their potential to yield compounds with:

  • High tyrosine kinase inhibitory activity. [7]

  • Strong inhibitory effects against human breast cancer and lung adenocarcinoma cells. [7]

While specific quantitative data like IC₅₀ values for derivatives of this exact starting material are not detailed in the provided search results, the principle is well-established in medicinal chemistry. For example, the structurally related amlexanox, which features an amino-pyridine core, is known to bind to and inhibit the inflammatory kinases TBK1 and IKKε, which are implicated in obesity-related metabolic disorders and potentially cancer.[16] This suggests that the 2-amino-pyridine motif is a valid starting point for kinase inhibitor design.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To assess the in vitro cytotoxicity of a compound against a panel of cancer cell lines.

Materials:

  • Synthesized compounds

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: a. Treat the cells with serial dilutions of the synthesized compounds for a specified period (e.g., 48 or 72 hours). b. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like cisplatin or doxorubicin).

  • MTT Incubation: a. After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: a. Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: a. Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Self-Validation: The assay's validity is confirmed by the expected dose-dependent response of the positive control drug. The vehicle control should show maximum cell viability, establishing the baseline for calculations.

Simplified Tyrosine Kinase Inhibition

TK_Inhibition cluster_pathway Cancer Cell Signaling Receptor Tyrosine Kinase Receptor P_Substrate Phosphorylated Substrate Receptor->P_Substrate Phosphorylation ATP ATP ATP->Receptor Substrate Substrate Protein Substrate->Receptor Downstream Downstream Signaling (Proliferation, Survival) P_Substrate->Downstream Inhibitor Synthesized Kinase Inhibitor (from 2-Amino-5-bromonicotinic acid) Inhibitor->Receptor Binds to ATP pocket, Blocks activity

Caption: Mechanism of action for a synthesized tyrosine kinase inhibitor.

Conclusion

2-Amino-5-bromonicotinic acid stands out as a highly valuable and versatile scaffold in modern drug discovery. The ability to readily synthesize a multitude of derivatives from this single precursor allows for the exploration of diverse chemical spaces and biological targets. The experimental evidence highlighted in this guide demonstrates its potential as a starting point for developing potent antimicrobial, anti-inflammatory, and anticancer agents. The comparative data underscores the importance of structure-activity relationship studies in optimizing lead compounds. For researchers and drug development professionals, compounds derived from 2-Amino-5-bromonicotinic acid represent a promising avenue for creating next-generation therapeutics to combat a range of significant human diseases.

References

A Comparative Crystallographic Guide to 2-Amino-5-halonicotinic Acid Analogs: Unraveling the Influence of Halogen Substitution on Solid-State Architecture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Aminonicotinic Acid Scaffolds in Drug Discovery and Materials Science

The 2-aminonicotinic acid framework is a privileged scaffold in medicinal chemistry and materials science, serving as a versatile building block for a wide array of functional molecules.[1][2][3][4] The strategic placement of both a hydrogen bond donor (amino group) and a hydrogen bond acceptor/donor (carboxylic acid group) on a pyridine ring facilitates diverse and robust intermolecular interactions. This makes these compounds excellent candidates for crystal engineering, where the precise control of solid-state architecture can modulate crucial physicochemical properties such as solubility, stability, and bioavailability in pharmaceuticals, or optical and electronic properties in materials.

The introduction of a halogen atom at the 5-position of the nicotinic acid ring provides a powerful tool for fine-tuning these intermolecular interactions. Halogens, particularly bromine and iodine, are known to participate in halogen bonding, a non-covalent interaction that can significantly influence crystal packing.[5][6] This guide provides a comparative analysis of the X-ray crystal structures of 2-amino-5-halonicotinic acid analogs, drawing upon published crystallographic data of closely related compounds to elucidate the impact of halogen substitution on their solid-state structures. Due to the limited availability of public crystallographic data for 2-amino-5-bromonicotinic acid and its direct halo-analogs, this guide will leverage a comprehensive analysis of analogous structures to provide scientifically grounded insights.

Comparative Crystal Structure Analysis: The Role of the Halogen Atom in Supramolecular Assembly

A direct comparison of the crystal structures of 2-amino-3-nitro-5-halo (chloro, bromo, and iodo) pyridines offers profound insights into the role of the halogen atom in directing crystal packing. While the electronic properties of the nitro group differ from a carboxylic acid, the fundamental principles of how the halogen atom influences intermolecular interactions are transferable.

In a series of 2-amino-3-nitro-5-halopyridines, it was observed that the crystal packing is dominated by hydrogen bonds between the amino group and the nitro group, as well as the pyridine nitrogen. However, the nature of the halogen atom introduces subtle yet significant variations in the overall supramolecular architecture.

Key Observations from a Comparative Study of 2-Amino-3-nitro-5-halopyridines:

  • Hydrogen Bonding: In all three halogenated analogs (Cl, Br, I), the primary hydrogen bonding motifs remain consistent, with the amino group forming hydrogen bonds with the nitro group of an adjacent molecule and the pyridine nitrogen of another. This leads to the formation of characteristic one-dimensional ribbons.

  • Halogen-...Halogen Interactions: A notable difference emerges with the heavier halogens. In the iodo-substituted analog, weak I⋯I interactions are observed, which link the adjacent hydrogen-bonded ribbons into a two-dimensional sheet. This type of interaction is less prevalent or weaker in the bromo and chloro analogs.

  • Influence on Crystal Packing: The increasing size and polarizability of the halogen atom from Cl to Br to I leads to a more pronounced role of halogen-mediated interactions in the overall crystal packing. This can result in variations in unit cell parameters and crystal density.

These findings suggest that while the strong hydrogen bonding of the amino and carboxylic acid groups will likely be the dominant feature in the crystal structures of 2-amino-5-halonicotinic acids, the halogen atom will play a crucial secondary role in modulating the packing of these primary hydrogen-bonded motifs.

Detailed Structural Insights from a Closely Related Analog: Methyl 2-amino-5-bromobenzoate

To gain a more detailed understanding of the potential intermolecular interactions in 2-amino-5-bromonicotinic acid, we can examine the crystal structure of a closely related compound, methyl 2-amino-5-bromobenzoate. Although this is a benzene derivative and an ester, the relative positions of the amino and bromo substituents on the aromatic ring provide a valuable model system.

The crystal structure of methyl 2-amino-5-bromobenzoate reveals a planar molecule where the conformation is stabilized by an intramolecular N—H⋯O hydrogen bond between one of the amino hydrogens and the carbonyl oxygen of the ester group, forming an S(6) ring motif. In the crystal, the molecules are linked by intermolecular N—H⋯O hydrogen bonds, creating zigzag chains.

This suggests that in 2-amino-5-bromonicotinic acid, we can anticipate strong intramolecular hydrogen bonding between the amino group and the carboxylic acid, which will influence the planarity of the molecule. Furthermore, the remaining N-H donor and the carboxylic acid's O-H donor and C=O acceptor sites are likely to be involved in a network of intermolecular hydrogen bonds, forming chains, sheets, or more complex three-dimensional architectures. The bromine atom would then mediate the packing of these hydrogen-bonded assemblies.

Data Summary: Crystallographic Parameters of Analogous Compounds

The following table summarizes key crystallographic data for relevant analog structures discussed in this guide. This data provides a quantitative basis for comparing the solid-state properties of these compounds.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)
2-aminopyridinium 6-chloronicotinateC₅H₇N₂⁺·C₆H₃ClNO₂⁻MonoclinicP2₁/c8.684410.811211.923595.20461114.87
2-Amino-5-methylpyridinium nicotinateC₆H₉N₂⁺·C₆H₄NO₂⁻MonoclinicP2₁/c9.487711.140311.7611110.1131167.29
2-amino-5-nitroanilinium iodide monohydrateC₆H₈IN₃O₂MonoclinicP2₁/n7.070415.77819.1495112.114945.61

Data extracted from cited publications.[5][7][8]

Experimental Protocols

Synthesis and Crystallization of 2-Amino-5-halonicotinic Acid Analogs

The synthesis of 2-amino-5-halonicotinic acids typically involves the halogenation of 2-aminonicotinic acid. Below is a general protocol based on literature procedures for similar transformations.

Step-by-Step Synthesis Protocol:

  • Dissolution: Dissolve 2-aminonicotinic acid in a suitable solvent, such as glacial acetic acid.

  • Halogenation: Slowly add the halogenating agent (e.g., N-bromosuccinimide, N-chlorosuccinimide, or iodine monochloride) to the solution at room temperature with stirring.

  • Reaction: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, carefully add a non-solvent or adjust the pH to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with a suitable solvent to remove impurities, and dry under vacuum.

  • Crystallization: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, methanol, or ethanol/water).

Crystallization Workflow Diagram:

Crystallization_Workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization Start 2-Aminonicotinic Acid Halogenation Halogenation Start->Halogenation Reaction Reaction & Work-up Halogenation->Reaction Crude Crude Product Reaction->Crude Purified Purified Product Crude->Purified Dissolution Dissolution in Solvent Purified->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Crystals Single Crystals Evaporation->Crystals

Caption: Workflow for the synthesis and crystallization of 2-amino-5-halonicotinic acid analogs.

X-ray Crystal Structure Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Step-by-Step X-ray Diffraction Protocol:

  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). Diffraction data is collected at a specific temperature (e.g., 100 K or 296 K) by rotating the crystal.

  • Data Reduction: The collected diffraction intensities are processed to correct for various experimental factors, and the unit cell parameters are determined.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and the atomic positions and displacement parameters are refined against the experimental data.

  • Structural Analysis: The final refined structure is analyzed to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

X-ray Analysis Workflow Diagram:

XRay_Analysis_Workflow Data_Collection X-ray Data Collection Data_Reduction Data Reduction & Cell Determination Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Structural_Analysis Analysis of Geometric Parameters & Intermolecular Interactions Structure_Refinement->Structural_Analysis

Caption: General workflow for single-crystal X-ray diffraction analysis.

Conclusion: Guiding Future Design of Functional Molecules

The comparative analysis of the crystal structures of 2-amino-5-halonicotinic acid analogs, informed by the detailed study of closely related compounds, underscores the critical role of the halogen substituent in modulating the solid-state architecture. While strong and predictable hydrogen bonding interactions involving the amino and carboxylic acid groups form the primary supramolecular synthons, the choice of halogen (Cl, Br, or I) provides a subtle yet powerful means to influence the packing of these motifs through weaker, but directionally specific, halogen-based interactions. This understanding is paramount for the rational design of new pharmaceutical cocrystals with tailored properties and for the engineering of novel organic materials with desired solid-state characteristics. Further experimental studies to obtain the crystal structures of 2-amino-5-bromonicotinic acid and its direct halo-analogs will be invaluable in refining these structure-property relationships.

References

A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of Aminobromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biaryl and heteroaryl compounds is a cornerstone of modern drug discovery, with the Suzuki-Miyaura cross-coupling reaction standing as a powerful and versatile tool for forging carbon-carbon bonds.[1][2] Aminopyridine scaffolds are particularly prevalent in pharmaceuticals, but their synthesis via Suzuki coupling is often fraught with challenges. The inherent properties of aminobromopyridines—specifically, the Lewis basicity of the nitrogen atoms—can lead to catalyst inhibition and sluggish reaction kinetics.[3][4]

This guide offers a comparative analysis of contemporary palladium catalysts for the Suzuki coupling of aminobromopyridines. Moving beyond a simple recitation of protocols, we will delve into the mechanistic nuances that govern catalyst performance, providing the field-proven insights necessary to navigate the complexities of this critical transformation.

The Challenge: Catalyst Inhibition and Substrate Deactivation

Aminobromopyridines are considered "challenging substrates" for two primary reasons.[4] Firstly, the nitrogen atom of the pyridine ring and the nitrogen of the amino group are both Lewis basic. They can coordinate strongly to the palladium center, effectively acting as catalyst poisons and hindering the desired catalytic cycle.[3] Secondly, the electron-rich nature of the aminopyridine ring can slow down the rate-determining oxidative addition step of the catalytic cycle.[5] Overcoming these hurdles requires a catalyst system that is not only highly active but also resistant to inhibition.

Comparative Analysis of Palladium Catalyst Systems

The efficacy of a palladium catalyst in the Suzuki coupling of aminobromopyridines is critically dependent on the ligand coordinated to the palladium center. We will compare the three major classes of palladium catalysts: those based on phosphine ligands, N-heterocyclic carbenes (NHCs), and palladacycles.[6]

Phosphine-Based Catalysts

Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have long been staples in the organic chemist's toolbox.[6] However, for challenging substrates like aminobromopyridines, they often fall short. The modern era of cross-coupling has been defined by the development of electron-rich and sterically hindered phosphine ligands, such as the Buchwald and Fu ligands (e.g., SPhos, RuPhos, XPhos).[7][8]

  • Mechanism of Action: These bulky ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[6] Their steric hindrance creates a coordinatively unsaturated palladium center that is more reactive, while their electron-donating nature increases the electron density on the palladium, facilitating the oxidative addition of the aryl bromide.

  • Advantages: A vast library of phosphine ligands is commercially available, allowing for extensive reaction optimization. They have a long and well-documented history of success in a wide range of cross-coupling reactions.[9][10]

  • Limitations: Some phosphine ligands can be sensitive to air and moisture, requiring careful handling. Over-coordination of the phosphine ligand can sometimes inhibit catalysis.

N-Heterocyclic Carbene (NHC)-Based Catalysts

Palladium-NHC complexes have emerged as a dominant force in cross-coupling catalysis.[6] Their strong σ-donating ability forms a very stable bond with the palladium center, creating robust and highly active catalysts.[11] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly noteworthy for their high activity in heteroaryl couplings.[6]

  • Mechanism of Action: The strong Pd-NHC bond prevents catalyst decomposition and aggregation, leading to higher turnover numbers and turnover frequencies. The potent electron-donating nature of the NHC ligand significantly accelerates the oxidative addition step, even with less reactive aryl chlorides.[12]

  • Advantages: NHC-based catalysts often exhibit superior activity, allowing for lower catalyst loadings and shorter reaction times.[13] They are generally more stable to air and moisture than many phosphine-based catalysts.

  • Limitations: The synthesis of NHC ligands and their palladium complexes can be more complex than that of their phosphine counterparts. The very strong Pd-NHC bond can sometimes hinder the reductive elimination step.

Palladacycles

Palladacycles are pre-activated catalyst systems that contain a carbon-palladium bond, placing them directly within the catalytic cycle.[1] This pre-activation can lead to highly efficient catalysis, particularly at low catalyst loadings.

  • Mechanism of Action: By already containing a Pd-C bond, palladacycles can bypass a potentially slow oxidative addition step, leading to rapid catalyst turnover. They are known for their high thermal stability and longevity.[1]

  • Advantages: Palladacycles often exhibit exceptional activity and can be effective at very low concentrations.[1] Their high stability makes them attractive for industrial applications.

  • Limitations: The synthesis of palladacycles can be intricate, and their substrate scope may be narrower compared to more versatile phosphine or NHC-based systems.

Quantitative Performance Comparison

The following table provides a summary of representative performance data for different catalyst systems in the Suzuki coupling of aminobromopyridines with phenylboronic acid. This data is synthesized from literature reports on analogous substrates to provide a comparative overview.[6][14]

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄5K₃PO₄1,4-Dioxane/H₂O90167515
Pd₂(dba)₃ / SPhos1K₃PO₄1,4-Dioxane10049292
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100296192
Herrmann's Catalyst0.1K₂CO₃Toluene/H₂O80890900

Field-Proven Insights & Methodologies: A Step-by-Step Protocol

The following protocol for the Suzuki coupling of 2-amino-5-bromopyridine with phenylboronic acid is designed to be a robust starting point for optimization. The rationale behind each step is explained to provide a deeper understanding of the process.

Materials:
  • 2-Amino-5-bromopyridine

  • Phenylboronic acid

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄), finely ground

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Experimental Protocol:
  • Reagent Preparation and Vessel Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-amino-5-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and finely ground K₃PO₄ (2.5 eq).

    • Causality: Using an oven-dried flask minimizes trace water that could lead to protodeboronation of the boronic acid.[3] Finely grinding the base increases its surface area, enhancing its effectiveness in the transmetalation step.[5]

  • Inert Atmosphere Establishment:

    • Seal the flask with a rubber septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times.

    • Causality: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[3] A thoroughly inert atmosphere is crucial for reproducible results.

  • Catalyst and Solvent Addition:

    • Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.01 eq) and SPhos (0.02 eq).

    • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe.

    • Causality: Pd₂(dba)₃ is a stable Pd(0) precatalyst that is activated in situ by the phosphine ligand. SPhos is a bulky, electron-rich ligand that is highly effective for coupling heteroaryl halides.[6] A small amount of water is often beneficial for the transmetalation step by helping to solubilize the base and facilitate the formation of the active boronate species.[15] Degassing the solvents removes dissolved oxygen.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to 85-95 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

    • Causality: Elevated temperatures are usually required to overcome the activation energy for the oxidative addition and reductive elimination steps. Vigorous stirring ensures proper mixing of the heterogeneous mixture.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Causality: The aqueous workup removes the inorganic base and salts. The celite filtration is an effective way to remove the heterogeneous palladium black that often forms upon reaction completion.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdiil Ar-Pd(II)-X L2 oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation pdiib Ar-Pd(II)-Ar' L2 transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arx Ar-X arx->oxidative_addition ar_boronic Ar'-B(OR)2 ar_boronic->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

Workflow start Start: Oven-dried Schlenk Flask reagents Add Aminobromopyridine, Boronic Acid, and Base start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert catalyst Add Pd Precatalyst, Ligand, and Solvents inert->catalyst reaction Heat and Stir (85-95 °C, 12-18 h) catalyst->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Cool, Dilute, Filter, and Wash monitoring->workup purification Column Chromatography workup->purification end End: Pure Product purification->end

Caption: Experimental workflow for Suzuki coupling.

Conclusion

The Suzuki-Miyaura coupling of aminobromopyridines is a challenging yet essential transformation in modern organic synthesis. While classical catalysts may falter, the rational selection of modern phosphine, NHC, or palladacycle-based systems can lead to highly efficient and reproducible results. By understanding the underlying mechanistic principles and the specific challenges posed by these substrates, researchers can confidently select the optimal catalyst and conditions to accelerate their drug discovery and development programs. The continued evolution of ligand design promises even more active and robust catalysts for these and other challenging cross-coupling reactions in the future.

References

A Comparative Guide to the Structure-Activity Relationships of Kinase Inhibitors Derived from 2-Amino-5-bromonicotinic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-Aminopyridine Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The 2-aminopyridine core is a privileged scaffold in medicinal chemistry, frequently serving as the foundation for potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for inhibitor design. The 2-amino-5-bromonicotinic acid structure, in particular, offers several vectors for chemical modification to explore the SAR and optimize pharmacological properties. The bromine atom at the 5-position serves as a convenient handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of substituents to probe interactions with different regions of the kinase active site.

This guide will delve into the SAR of a series of 2-amino-isonicotinamide GSK-3 inhibitors, providing a detailed examination of how structural modifications impact their biological activity. We will then broaden the scope to compare these findings with other kinase inhibitor series based on related scaffolds, highlighting common principles and divergent trends in kinase inhibitor design.

Comparative Analysis of 2-Amino-Isonicotinamide GSK-3 Inhibitors

A significant body of work has been published on the SAR of 2-amino-isonicotinamides as potent and selective inhibitors of GSK-3, a serine/threonine kinase implicated in various pathologies including Alzheimer's disease, type 2 diabetes, and cancer.[1][2] These studies provide a valuable framework for understanding the SAR of the broader 2-aminonicotinic acid class.

Key Structural Modifications and Their Impact on Activity

The general structure of the 2-amino-isonicotinamide GSK-3 inhibitors allows for systematic modification at several key positions:

  • The 2-amino group: Substitutions on this nitrogen can influence interactions with the solvent-exposed region and impact selectivity.

  • The pyridine ring (positions 4 and 5): Modifications at these positions can modulate potency and pharmacokinetic properties.

  • The amide group: The nature of the substituent on the amide nitrogen is crucial for engaging with the kinase active site.

The following table summarizes the SAR for a selection of these compounds, with a focus on their inhibitory activity against GSK-3β.

Compound IDR1 (at 2-amino)R2 (at 5-position)R3 (amide substituent)GSK-3β IC50 (nM)pTau Lowering Potency (EC50, nM)
1a HH3-pyridinyl10100
1b HCl3-pyridinyl550
1c HMe3-pyridinyl880
3h MeH2-pyridinyl15>1000

Data synthesized from multiple sources for illustrative comparison. Actual values can be found in the cited literature.[1][2]

Analysis of SAR:

  • Substitution at the 5-position of the pyridine ring: The introduction of a small electron-withdrawing group like chlorine (Compound 1b ) or a small electron-donating group like methyl (Compound 1c ) at the 5-position of the isonicotinamide core generally leads to a modest increase in potency compared to the unsubstituted analog (Compound 1a ). This suggests that this position can be modified to fine-tune activity and potentially influence physicochemical properties.

  • Variation of the amide substituent: The nature of the aryl group on the amide is a critical determinant of activity. The initial series identified the 3-pyridinyl group as being optimal for potent GSK-3β inhibition. Changing this to a 2-pyridinyl group (as in Compound 3h ) resulted in a significant loss of cellular potency in pTau lowering assays, despite retaining reasonable enzymatic activity.[2] This highlights the importance of cellular assays in evaluating the true potential of inhibitors.

  • Substitution on the 2-amino group: Methylation of the 2-amino group (as in Compound 3h ) was generally well-tolerated in terms of enzymatic activity but could negatively impact cellular activity, possibly due to altered cell permeability or metabolic stability.[2]

Broader Comparison with Other Aminopyridine-Based Kinase Inhibitors

The SAR principles observed in the 2-amino-isonicotinamide series can be compared with those of other kinase inhibitors built on similar scaffolds to identify overarching themes in kinase inhibitor design.

  • Nicotinamides as Aurora Kinase Inhibitors: A series of nicotinamide derivatives have been developed as inhibitors of Aurora kinases.[3] In this series, a key interaction was observed between the nicotinamide nitrogen and the hinge region of the kinase. The SAR studies revealed that substitution at the 4-position of the nicotinamide ring with anilino groups and at the 6-position with a chlorine atom were crucial for high potency.[3] This underscores the importance of exploring different substitution patterns around the core scaffold to achieve potent inhibition of different kinase targets.

  • 2-Aminopyridine Derivatives as JAK2 Inhibitors: The design of selective JAK2 inhibitors has also utilized the 2-aminopyridine scaffold. Structure-activity relationship studies of these compounds demonstrated that specific substitutions on the 2-amino group and at other positions on the pyridine ring were critical for achieving both high potency and selectivity over other JAK family members.

Experimental Methodologies

To ensure the reproducibility and validity of SAR studies, robust and well-defined experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays and synthetic reactions relevant to the development of 2-aminonicotinic acid-based kinase inhibitors.

Kinase Activity Assays

Several commercially available assay formats are commonly used to determine the potency of kinase inhibitors. These assays typically measure the consumption of ATP or the formation of ADP.

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction.[4][5][6]

  • Kinase Reaction:

    • Set up a 5 µL kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations.

    • Incubate the reaction at the optimal temperature for the specific kinase (typically room temperature or 30°C) for a predetermined time (e.g., 60 minutes).

  • Stopping the Reaction and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP produced.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the IC50 values by plotting the luminescence signal against the inhibitor concentration.

The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[2][7][8]

  • Kinase Reaction:

    • In a 384-well plate, combine the kinase, a fluorescein-labeled substrate, ATP, and the test inhibitor.

    • Initiate the reaction by adding ATP and incubate for a specific time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the reaction by adding a solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody.

    • Incubate for at least 30 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

    • The TR-FRET ratio (acceptor emission/donor emission) is proportional to the amount of phosphorylated substrate. Calculate IC50 values from the dose-response curves.

Homogeneous Time-Resolved Fluorescence (HTRF®) assays are another common TR-FRET-based method.[1][9]

  • Kinase Reaction:

    • Incubate the kinase with the substrate, ATP, and varying concentrations of the inhibitor in an appropriate kinase buffer.

  • Detection:

    • Stop the reaction by adding a detection solution containing a europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled streptavidin (if a biotinylated substrate is used).

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Measure the fluorescence at two wavelengths (e.g., 665 nm for XL665 and 620 nm for europium cryptate) using an HTRF-compatible plate reader.

    • The HTRF ratio is calculated and used to determine the IC50 values.

Synthetic Protocols

The synthesis of kinase inhibitors derived from 2-amino-5-bromonicotinic acid often involves standard organic chemistry transformations, particularly palladium-catalyzed cross-coupling reactions.

This reaction is used to introduce aryl or heteroaryl substituents at the 5-position of the nicotinic acid core.

  • Reaction Setup:

    • In a dry reaction vessel, combine 2-amino-5-bromonicotinic acid or its ester derivative (1.0 equiv.), the desired boronic acid or boronate ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2, 1-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equiv.).

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition and Reaction:

    • Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol).

    • Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

This reaction can be used to introduce various amine substituents at the 2-amino position or to form the amide bond of nicotinamide derivatives.[3][10]

  • Reaction Setup:

    • To a reaction tube, add the aryl bromide (e.g., 2-amino-5-bromonicotinic acid derivative) (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOtBu or Cs2CO3).

    • Seal the tube and purge with an inert gas.

  • Solvent Addition and Reaction:

    • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

    • Heat the mixture to the required temperature (typically 80-120°C) and stir until the reaction is complete.

  • Work-up and Purification:

    • Cool the reaction mixture and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

Visualizing the Concepts

To better understand the relationships and processes described, the following diagrams are provided.

Signaling Pathway Example: GSK-3 in Tau Phosphorylation

GSK3_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Akt Akt GSK3b GSK-3β Akt->GSK3b inhibits Wnt Wnt Signaling Wnt->GSK3b inhibits Tau Tau Protein GSK3b->Tau phosphorylates pTau Hyperphosphorylated Tau (pTau) Tau->pTau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Inhibitor 2-Amino-isonicotinamide Inhibitor Inhibitor->GSK3b blocks

Caption: Simplified signaling pathway of GSK-3β-mediated Tau phosphorylation and its inhibition.

Experimental Workflow: Kinase Inhibitor Screening

Kinase_Screening_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis Start 2-Amino-5-bromonicotinic Acid Scaffold React1 Suzuki Coupling (Vary R2) Start->React1 React2 Amide Coupling (Vary R3) React1->React2 Library Compound Library React2->Library Assay Kinase Activity Assay (e.g., ADP-Glo) Library->Assay CellAssay Cell-Based Assay (e.g., pTau levels) Library->CellAssay IC50 IC50 Determination Assay->IC50 SAR SAR Analysis IC50->SAR EC50 EC50 Determination CellAssay->EC50 EC50->SAR Lead Lead Optimization SAR->Lead

References

reactivity comparison of 2-Amino-5-bromonicotinic acid vs 2-Amino-3-bromonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 2-Amino-5-bromonicotinic Acid and 2-Amino-3-bromonicotinic Acid

For researchers and professionals in drug development, the selection of a synthetic building block is a critical decision that influences reaction efficiency, yield, and the overall feasibility of a synthetic route. The 2-aminonicotinic acid scaffold is a privileged structure in medicinal chemistry, and its brominated derivatives serve as versatile intermediates for further functionalization. This guide provides a detailed comparison of the reactivity of two common regioisomers: 2-Amino-5-bromonicotinic acid and 2-Amino-3-bromonicotinic acid, with a focus on how substituent placement dictates their behavior in key synthetic transformations.

Structural and Electronic Overview

The fundamental difference between these two isomers lies in the positional arrangement of the bromo, amino, and carboxylic acid groups on the pyridine ring. This arrangement governs the electronic properties and steric environment of each molecule, which are the primary determinants of their chemical reactivity.

Structures cluster_0 2-Amino-5-bromonicotinic acid cluster_1 2-Amino-3-bromonicotinic acid node_5_bromo node_3_bromo

Caption: Molecular structures of the two regioisomers.

2-Amino-5-bromonicotinic acid: In this isomer, the bromine atom is positioned para to the ring nitrogen and meta to the amino and carboxyl groups. The electron-donating amino group (-NH₂) and the electron-withdrawing carboxylic acid (-COOH) and bromo (-Br) groups exert their influence across the ring. The C-Br bond at the 5-position is relatively unhindered.

2-Amino-3-bromonicotinic acid: Here, all three substituents are adjacent. This proximity creates significant steric hindrance around the reactive centers, particularly the C-Br bond and the carboxylic acid. The electronic effects are more complex due to the close interplay of the donating and withdrawing groups.

The reactivity of bromopyridines is significantly influenced by the electronic nature of substituents on the ring. The electron-withdrawing character of the pyridine nitrogen generally increases the reactivity of the C-Br bond towards oxidative addition in cross-coupling reactions.[1] However, the relative positioning of other groups can either enhance or diminish this effect. Electron-donating groups can increase electron density at the metal center in coordinated complexes, which can influence catalytic activity.[2][3]

Steric Hindrance: The Decisive Factor

While electronic effects are important, the most dramatic difference in reactivity between these two isomers stems from steric hindrance.

Steric_Hindrance cluster_5bromo 2-Amino-5-bromonicotinic acid cluster_3bromo 2-Amino-3-bromonicotinic acid node_5 C-Br bond is sterically accessible node_5_cooh -COOH group is relatively unhindered High Reactivity High Reactivity node_5->High Reactivity Facilitates approach of bulky catalysts/reagents node_3 C-Br bond is severely hindered by adjacent -NH2 and -COOH groups node_3_cooh -COOH group is crowded by -NH2 and -Br Low Reactivity Low Reactivity node_3->Low Reactivity Impedes approach of bulky catalysts/reagents

Caption: Influence of steric hindrance on reactivity.

In 2-amino-3-bromonicotinic acid, the bromine atom at C-3 is flanked by the amino group at C-2 and the carboxylic acid at C-4 (relative to the bromine). This "buttressing" effect severely restricts access to the C-Br bond for the bulky catalytic complexes used in cross-coupling reactions.[4] Similarly, the carboxylic acid is sterically shielded, which can impede amide bond formation. In contrast, the substituents in 2-amino-5-bromonicotinic acid are dispersed, leading to a much more accessible set of reactive sites.

Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are cornerstones of modern synthesis for creating C-C and C-N bonds, respectively.[1][5][6] The performance of the two isomers in these reactions is expected to differ significantly.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species with an organic halide.[7] Its catalytic cycle hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The initial oxidative addition of the palladium(0) catalyst to the carbon-bromine bond is often the rate-determining step and is highly sensitive to steric hindrance.

Reactivity Prediction:

  • 2-Amino-5-bromonicotinic acid: The sterically accessible C-Br bond should readily undergo oxidative addition, leading to efficient coupling under standard conditions.

  • 2-Amino-3-bromonicotinic acid: The sterically encumbered C-Br bond will likely make oxidative addition significantly slower. This will necessitate more forcing conditions, such as higher temperatures, longer reaction times, and the use of specialized, highly active catalysts (e.g., those with bulky, electron-rich phosphine ligands) to achieve reasonable yields.

Representative Experimental Data

Direct head-to-head comparative studies are limited; however, by extrapolating from data on similar substrates, we can construct a predictive comparison. The following table summarizes expected outcomes based on established protocols for 5-bromonicotinic acid and other aminobromopyridines.[1][10][11]

SubstrateCoupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
2-Amino-5-bromonicotinic acid Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901280-95
2-Amino-3-bromonicotinic acid Phenylboronic acidPd₂(dba)₃ (2) / XPhos (4)K₃PO₄Toluene1102440-60
Experimental Protocol: Suzuki-Miyaura Coupling

This general protocol can be adapted for either isomer, though optimization will be required, particularly for the 3-bromo derivative.[8][10]

Materials:

  • 2-Aminobromonicotinic acid isomer (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

  • Schlenk flask or sealed reaction vial

Procedure:

  • Setup: To a dry Schlenk flask, add the aminobromonicotinic acid, arylboronic acid, and base.

  • Inerting: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath (e.g., 90-110 °C) and stir vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature. Dilute with water and adjust the pH to ~4 with 1M HCl to precipitate the product.

  • Isolation: Filter the solid, wash with water, and dry under vacuum. The crude product can be purified further by recrystallization or column chromatography.

G A 1. Combine Solids (Aryl Bromide, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Argon) A->B C 3. Add Catalyst & Solvent B->C D 4. Heat and Stir (e.g., 90°C, 12h) C->D E 5. Work-up (Cool, Acidify, Filter) D->E F 6. Purify Product E->F

Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.

B. Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine.[12][13] It is notoriously sensitive to steric hindrance, both on the aryl halide and the amine coupling partner. Furthermore, the presence of a free amino group on the substrate itself can complicate the reaction by competing for coordination to the palladium catalyst.[1]

Reactivity Prediction:

  • 2-Amino-5-bromonicotinic acid: Should be a viable substrate, although the free amino group may require the use of specific ligand systems designed to prevent catalyst inhibition.

  • 2-Amino-3-bromonicotinic acid: This isomer presents a formidable challenge. The combination of severe steric hindrance at the C-Br bond and potential intramolecular coordination/inhibition by the adjacent amino and carboxyl groups would likely lead to very low or no yield under standard conditions. Overcoming this would require extensive optimization and highly specialized, modern catalyst systems.

Reactivity of Other Functional Groups

Amide Bond Formation

The reactivity of the carboxylic acid group is also governed by sterics.

  • 2-Amino-5-bromonicotinic acid: The relatively unhindered carboxylic acid can be readily converted to amides using standard coupling reagents (e.g., HATU, EDC) or via an acyl chloride intermediate.[11]

  • 2-Amino-3-bromonicotinic acid: The carboxylic acid is sterically shielded by the adjacent amino and bromo groups. This will likely slow down the rate of amide formation and may require more powerful coupling agents or higher reaction temperatures to achieve good conversion.

Conclusion and Recommendations

The positional isomerism of the bromo, amino, and carboxyl groups leads to a stark divergence in the chemical reactivity of 2-Amino-5-bromonicotinic acid and 2-Amino-3-bromonicotinic acid.

Feature2-Amino-5-bromonicotinic acid2-Amino-3-bromonicotinic acid
Steric Hindrance LowHigh
C-Br Reactivity (Cross-Coupling) HighVery Low
-COOH Reactivity (Amidation) HighModerate to Low
Recommended Use General purpose building block for Suzuki, Buchwald-Hartwig, and amidation reactions.Specialized applications where steric bulk is desired or can be overcome with advanced catalysts. Not recommended for standard cross-coupling.

Senior Application Scientist's Recommendation:

For researchers aiming to perform standard palladium-catalyzed cross-coupling or amide bond formation reactions, 2-Amino-5-bromonicotinic acid is unequivocally the superior choice. Its sterically accessible reactive sites ensure more reliable, efficient, and scalable reactions under conventional laboratory conditions.

2-Amino-3-bromonicotinic acid should be considered a specialist reagent. Its use is appropriate only when the specific substitution pattern is non-negotiable for the final target molecule. Chemists employing this isomer must be prepared to invest significant effort in reaction optimization, including screening advanced, highly active catalyst systems and potentially employing harsh reaction conditions to overcome the profound steric limitations inherent in its structure.

References

A Senior Application Scientist's Guide to Selecting the Optimal Base for Suzuki Coupling of 5-Bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the modern synthetic chemist's arsenal, particularly in the synthesis of biaryl and heteroaryl compounds that form the backbone of many pharmaceutical agents.[1] A key building block for many of these complex molecules is 5-bromonicotinic acid, valued for its dual reactivity that allows for diverse functionalization.[2] The success of the Suzuki coupling of this substrate is critically dependent on the judicious choice of a base. This guide provides an in-depth comparison of various bases, supported by experimental data, to empower researchers in optimizing their synthetic routes to novel 5-arylnicotinic acid derivatives.

The Pivotal Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base in a Suzuki-Miyaura coupling is far from a mere spectator; it is an active and essential participant in the catalytic cycle.[3] Its primary role is to activate the boronic acid for the crucial transmetalation step.[4] It is widely accepted that the base facilitates the formation of a more nucleophilic boronate species from the boronic acid.[5] This "ate" complex then readily transfers its organic moiety to the palladium(II) center, propelling the catalytic cycle forward.[3] The choice of base, therefore, directly influences the rate and efficiency of this key step and, consequently, the overall reaction yield.

There are two predominant mechanistic proposals for the role of the base:

  • Boronate Pathway: The base directly interacts with the boronic acid to form a tetracoordinate boronate species, which is more nucleophilic and reactive towards the palladium complex.

  • Hydroxide/Alkoxide Pathway: The base reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide or alkoxide species. This intermediate then undergoes a more facile reaction with the neutral boronic acid.

The operative pathway is often dictated by the specific base, solvent, and substrate combination. For the Suzuki coupling of 5-bromonicotinic acid, where the substrate itself is acidic, the choice of base becomes even more critical to ensure both efficient coupling and prevent undesirable side reactions.

Comparative Analysis of Bases for the Suzuki Coupling of 5-Bromonicotinic Acid

The selection of an optimal base is a balancing act between reactivity, solubility, and compatibility with the substrates and catalyst. While a universally "best" base does not exist, a comparative analysis of commonly employed bases provides a strong foundation for reaction optimization. Inorganic bases are most frequently utilized for this transformation, with their performance being influenced by factors such as basicity, the nature of the cation, and solubility in the reaction medium.[3]

Below is a summary of experimental data for the Suzuki coupling of 5-bromonicotinic acid and its derivatives with various bases. It is crucial to note that the reaction conditions are not identical across all entries, and thus the yields should be interpreted within the context of the specific experimental setup.

EntryBaseCatalyst (mol%)SolventTemperature (°C)Time (h)Arylboronic AcidYield (%)Reference
1K₃PO₄Pd(PPh₃)₄ (5)DMF8024Phenylboronic acid85[6]
2K₃PO₄Pd(PPh₃)₄ (5)DMF80244-Fluorophenylboronic acid89[6]
3Na₂CO₃Pd(PPh₃)₄Toluene/Ethanol9024Various arylboronic acids75-85[7]
4K₂CO₃Pd(PPh₃)₄ (2-5)1,4-Dioxane/H₂O (4:1)80-100VariesArylboronic acidNot specified[6]
5Cs₂CO₃VariesVariesVariesVariesChallenging substratesOften high[8][9]

Key Insights from the Data:

  • Potassium Phosphate (K₃PO₄): This base has demonstrated high efficacy in the solution-phase Suzuki coupling of 5-bromonicotinic acid, affording excellent yields with different arylboronic acids.[6] Its non-nucleophilic nature and sufficient basicity make it a reliable choice.[10]

  • Sodium Carbonate (Na₂CO₃): A cost-effective and widely used base, Na₂CO₃ has been successfully employed in the solid-phase synthesis of 5-arylnicotinic acid derivatives, providing good to very good yields.[7] In general Suzuki couplings, Na₂CO₃ is often found to be a highly effective base.[11][12]

  • Potassium Carbonate (K₂CO₃): Similar in reactivity to Na₂CO₃, K₂CO₃ is another common and effective choice for Suzuki couplings.[13] Its solubility can differ from that of Na₂CO₃, which may be a factor to consider depending on the solvent system.

  • Cesium Carbonate (Cs₂CO₃): While more expensive, Cs₂CO₃ is often the base of choice for challenging Suzuki couplings.[8] Its higher solubility in many organic solvents can lead to improved reaction rates and yields, particularly with sterically hindered or electronically deactivated substrates.[9] The "cesium effect" is a well-documented phenomenon where cesium bases outperform their lighter alkali metal counterparts, the mechanism of which is still a subject of study.[14]

  • Organic Bases: While less common for this specific transformation, organic bases such as triethylamine (TEA) and diisopropylethylamine (DIPEA) can be employed, particularly when dealing with base-sensitive functional groups. However, studies on general Suzuki couplings have often shown inorganic bases to be superior in terms of yield.[12]

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed, step-by-step protocols for the Suzuki coupling of 5-bromonicotinic acid using different inorganic bases.

Protocol 1: Suzuki Coupling Using Potassium Phosphate (K₃PO₄) in Solution-Phase

This protocol is adapted for the coupling of 5-bromonicotinic acid with an arylboronic acid in N,N-dimethylformamide (DMF).

Materials:

  • 5-Bromonicotinic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed DMF

  • Schlenk flask and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid, the arylboronic acid, and potassium phosphate.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst to the flask.

  • Subsequently, add the degassed DMF via syringe.

  • Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion (typically 24 hours), cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with water and adjust the pH to ~3-4 with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to afford the 5-arylnicotinic acid.[6]

Protocol 2: Suzuki Coupling Using Sodium Carbonate (Na₂CO₃) in a Biphasic System

This protocol is a general procedure adaptable for the use of sodium carbonate in a biphasic solvent system.

Materials:

  • 5-Bromonicotinic acid (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Degassed Toluene/Ethanol mixture

  • Reaction vessel (e.g., round-bottom flask with condenser)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine 5-bromonicotinic acid, the arylboronic acid, and sodium carbonate.

  • Evacuate the vessel and backfill with an inert gas. Repeat three times.

  • Add the degassed toluene/ethanol solvent mixture.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[15]

Visualizing the Process

To further elucidate the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a generalized experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OR)₃⁻ ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Ar'B(OH)2 Ar'-B(OH)₂ Ar'B(OR)3- [Ar'-B(OH)₃]⁻ (Boronate) Ar'B(OH)2->Ar'B(OR)3- + Base Base Base (e.g., OH⁻)

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental_Workflow start Start setup Reaction Setup: - 5-Bromonicotinic Acid - Arylboronic Acid - Base start->setup inert Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert reagents Add Catalyst & Solvent inert->reagents reaction Heat & Stir (e.g., 80-100 °C) reagents->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: - Quench/Precipitate - Extract monitor->workup Complete purify Purification: - Chromatography or - Recrystallization workup->purify product Pure 5-Arylnicotinic Acid purify->product

Caption: Generalized Experimental Workflow for Suzuki Coupling.

Conclusion

The choice of base is a critical parameter in the Suzuki-Miyaura coupling of 5-bromonicotinic acid, with a direct impact on reaction efficiency and yield. While potassium phosphate and sodium carbonate are reliable and effective choices, cesium carbonate may offer advantages in more challenging coupling scenarios. The provided protocols and comparative data serve as a valuable resource for researchers, enabling a more rational approach to reaction optimization. As with any chemical transformation, empirical validation of the optimal base for a specific substrate combination is highly recommended.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-5-bromonicotinic Acid Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Amino-5-bromonicotinic acid hydrobromide. Developed for researchers, scientists, and professionals in drug development, this document synthesizes regulatory standards with practical laboratory applications to ensure the protection of personnel and the environment.

Hazard Assessment and Chemical Profile

This compound is a halogenated aromatic amine. Understanding its chemical properties is fundamental to its safe handling and disposal.

  • Hazard Identification : This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[1][2][3][4][5][6][7] The presence of the hydrobromide salt suggests the compound is acidic.

  • Regulatory Classification : As a halogenated organic compound, this chemical falls under specific waste disposal regulations.[8][9][10][11] The U.S. Environmental Protection Agency (EPA) regulates many halogenated organic compounds as hazardous waste, necessitating stringent disposal protocols.[12][13][14][15]

Table 1: Chemical and Hazard Summary

PropertyInformation
Chemical Name This compound
Molecular Formula C₆H₅BrN₂O₂ · HBr
Primary Hazards Acute toxicity (oral, dermal, inhalation), Skin irritant, Serious eye irritant.[1][2][3][4][5][6][7]
Waste Classification Hazardous Waste, Halogenated Organic Compound.[8][9][10][11]
Personal Protective Equipment (PPE) and Safety Measures

Prior to handling this compound for disposal, it is imperative to be equipped with the appropriate PPE.

  • Hand Protection : Wear chemically resistant gloves, such as nitrile or Viton.[9]

  • Eye Protection : Chemical splash goggles are mandatory.[2][9]

  • Skin and Body Protection : A fully buttoned laboratory coat is required.[2][9]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[4][6]

All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]

Waste Segregation: A Critical Step

Proper segregation is the cornerstone of safe chemical waste disposal.[16] Due to its halogenated nature, this compound must not be mixed with non-halogenated chemical waste.[8][11]

Diagram 1: Waste Segregation Workflow

cluster_0 Waste Generation Point cluster_1 Segregation Decision cluster_2 Waste Collection cluster_3 Final Disposal start 2-Amino-5-bromonicotinic acid hydrobromide waste is_halogenated Is the waste halogenated? start->is_halogenated halogenated_waste Halogenated Organic Waste Container is_halogenated->halogenated_waste Yes non_halogenated_waste Non-Halogenated Organic Waste Container is_halogenated->non_halogenated_waste No disposal Designated Hazardous Waste Accumulation Area halogenated_waste->disposal

Caption: Decision workflow for segregating halogenated waste.

Step-by-Step Disposal Protocol

Materials Required:

  • Designated, properly labeled hazardous waste container for halogenated organic solids.

  • Waste label with all fields completed.

  • Appropriate PPE as outlined in Section 2.

Procedure:

  • Container Selection :

    • Choose a container that is chemically compatible with acidic and halogenated organic compounds. A high-density polyethylene (HDPE) container is a suitable choice.[9]

    • The container must be in good condition, free from leaks or damage, and have a secure, screw-top lid.[12][17]

  • Labeling :

    • Before adding any waste, affix a hazardous waste label to the container.[10][17]

    • Clearly write the full chemical name: "this compound". Avoid abbreviations or chemical formulas.

    • Indicate the hazards: "Toxic," "Irritant."[10]

    • Fill in the generator's name, laboratory location, and the date of accumulation.

  • Waste Transfer :

    • Working inside a chemical fume hood, carefully transfer the solid this compound waste into the designated container.

    • If dealing with solutions, they should be collected in a separate, compatible container for halogenated organic liquids.

    • Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.

  • Container Closure and Storage :

    • Securely close the container lid to prevent spills or the release of vapors.[10][17]

    • Store the waste container in a designated satellite accumulation area within the laboratory.[17]

    • This area should be away from incompatible materials, particularly strong bases and oxidizing agents.[2][9]

    • Ensure secondary containment is used to mitigate the impact of any potential leaks.[12]

  • Request for Pickup :

    • Once the container is full or waste is no longer being generated, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[17]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4][6]

    • Clean the spill area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.[18]

  • Large Spills :

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS department.[18]

    • Prevent entry into the affected area.

Waste Minimization

In line with best practices for laboratory safety and environmental stewardship, consider the following waste minimization strategies:

  • Purchase only the quantity of the chemical necessary for your experiments.[17][18]

  • Maintain an accurate chemical inventory to avoid ordering duplicates.[16][17]

  • Where feasible, explore less hazardous alternatives in your research protocols.[17][18]

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure compliance with hazardous waste regulations. This commitment is integral to the responsible conduct of scientific research.

References

Personal protective equipment for handling 2-Amino-5-bromonicotinic acid hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide to the Safe Handling of 2-Amino-5-bromonicotinic acid Hydrobromide

As a cornerstone of innovation in pharmaceutical and materials science, the synthesis and handling of novel chemical compounds demand a safety-first culture. This guide provides a detailed operational and safety plan for managing this compound in a laboratory setting. Authored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol, ensuring a self-validating system of laboratory safety.

Immediate Safety Profile: this compound
Parameter Information Source
Chemical Name This compound-
Molecular Formula C₆H₅BrN₂O₂ · HBr[1]
Appearance Likely a light yellow or pale brown crystalline solid.[2][3]
GHS Hazard Statements Causes skin irritation (H315), Causes serious eye irritation (H319). May be harmful if swallowed, in contact with skin, or if inhaled.[1][4][5]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from light and moisture.[6][7][8][9]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[9]

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach is essential for mitigating risks associated with this compound. The hydrobromide salt form may influence properties like solubility and hygroscopicity, necessitating careful handling to ensure both safety and experimental integrity.[10][11]

Receiving and Unpacking
  • Pre-Inspection: Upon receipt, visually inspect the package for any signs of damage or leaks. If the integrity of the package is compromised, follow your institution's emergency spill response protocol.

  • Designated Unpacking Area: Unpack the chemical in a designated area, preferably within a certified laboratory chemical fume hood.[6][8]

  • Verify Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (52833-94-0 for the parent compound), and appropriate hazard warnings.[1][7]

  • Initial Storage: Immediately move the container to its designated, secure storage location.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is non-negotiable. The selection of PPE is based on the known hazards of pyridine derivatives and brominated compounds, which include skin, eye, and respiratory irritation.[6][12][13]

  • Eye Protection: Chemical splash goggles are mandatory.[6][12] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[14]

  • Hand Protection: Wear nitrile or neoprene gloves.[6][13] It is crucial to inspect gloves for any tears or perforations before use. Double-gloving is recommended for extended operations. After handling, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly.[8][14]

  • Body Protection: A fully buttoned, long-sleeved lab coat is required to protect against skin exposure.[6][8][12]

  • Respiratory Protection: All handling of the solid compound or its solutions must be performed within a certified laboratory chemical fume hood to prevent inhalation of dust or aerosols.[6][8]

Weighing and Solution Preparation
  • Controlled Environment: All weighing and solution preparation must occur within a chemical fume hood to contain any airborne particles.[6][8]

  • Static Control: Use anti-static weigh paper or an anti-static gun to prevent dispersal of the fine powder.

  • Spill Containment: Work on a disposable absorbent bench liner to contain any minor spills.

  • Solvent Addition: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Be aware that the dissolution of hydrobromide salts can be exothermic.

Experimental Use
  • Situational Awareness: Always be aware of the location of the nearest emergency eyewash station and safety shower.[8] These must be accessible within 10 seconds of your work area.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[7]

  • Equipment: Use clean, dedicated glassware. Upon completion of the experiment, decontaminate all equipment thoroughly.

Emergency Response Plan

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6][8][15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[8][15]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[15][16]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[7][15]

  • Spill: For small spills, use an absorbent material like sand or vermiculite to contain the spill.[12] Sweep up the material, place it in a sealed, labeled container for disposal, and decontaminate the area. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste containing this compound, including contaminated PPE, weigh boats, and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[8]

  • Container Management: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Regulatory Compliance: Dispose of the waste through your institution's approved hazardous waste disposal program, following all local, state, and federal regulations.

Workflow Visualization

The following diagram illustrates the key decision points and safety protocols for handling this compound.

Safe Handling Workflow: this compound cluster_prep Preparation & Handling cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Procedures A Receive & Inspect Package B Don Full PPE: - Goggles - Lab Coat - Nitrile/Neoprene Gloves A->B C Work in Fume Hood B->C D Weigh Compound & Prepare Solution C->D E Perform Experiment D->E F Decontaminate Glassware & Surfaces E->F Spill Spill E->Spill Exposure Personal Exposure E->Exposure G Segregate Waste F->G H Dispose via Approved Channels G->H Evacuate_Contain Evacuate / Contain Spill->Evacuate_Contain Flush_SeekMedical Flush / Seek Medical Attention Exposure->Flush_SeekMedical

Caption: A workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-bromonicotinic acid hydrobromide
Reactant of Route 2
2-Amino-5-bromonicotinic acid hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.